molecular formula C8H15NO B3019688 N-cyclopropyl-2,2-dimethylpropanamide CAS No. 540792-73-2

N-cyclopropyl-2,2-dimethylpropanamide

Cat. No.: B3019688
CAS No.: 540792-73-2
M. Wt: 141.214
InChI Key: OWXPHZLYDIDNFZ-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2,2-dimethylpropanamide (CAS 540792-73-2) is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol . This amide derivative serves as a valuable synthetic intermediate in medicinal chemistry research, particularly in the discovery of novel therapeutic agents. Its specific research application has been demonstrated in the development of potent and orally active human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors . In this context, N-cyclopropylcyclopropanecarboxamide, a closely related cyclopropyl amide, was used in a cyclization reaction with an acylhydrazine to synthesize a key 4H-1,2,4-triazole intermediate . This intermediate was part of a compound series that showed potent and selective inhibitory activity against human 11β-HSD1, an enzyme targeted for the treatment of type 2 diabetes mellitus . The compound is characterized for research purposes with available safety information, including hazard statements H302, H315, H319, and H335 . Please note: This product is intended for Research Use Only (RUO) and is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopropyl-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(2,3)7(10)9-6-4-5-6/h6H,4-5H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXPHZLYDIDNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540792-73-2
Record name N-cyclopropyl-2,2-dimethyl-propanamide
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Foundational & Exploratory

N-cyclopropyl-2,2-dimethylpropanamide CAS 540792-73-2 properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-cyclopropyl-2,2-dimethylpropanamide (CAS 540792-73-2) , a specialized building block in medicinal chemistry. This document is structured to serve researchers optimizing lead compounds for metabolic stability and target engagement.[1]

CAS: 540792-73-2 | Formula: C₈H₁₅NO | MW: 141.21 g/mol [1][2]

Executive Summary

This compound (also known as N-cyclopropylpivalamide ) is a sterically demanding, metabolically robust amide intermediate. It combines the pivaloyl (tert-butyl) group, known for its high steric shielding and resistance to hydrolysis, with the cyclopropylamine moiety, a privileged pharmacophore used to block N-dealkylation and modulate pKa.

This compound is primarily utilized in drug discovery as a bioisostere for N-isopropyl or N-ethyl amides to enhance half-life (


) and reduce clearance (

) without significantly altering the steric footprint of the molecule.

Chemical Identity & Physicochemical Properties[3][4][5]

Structural Analysis

The molecule features two critical steric domains flanking a central amide bond:

  • Acyl Terminus (Pivaloyl): A quaternary carbon center that provides exceptional resistance to enzymatic hydrolysis (e.g., by amidases).[1]

  • N-Terminus (Cyclopropyl): A strained,

    
    -hybridized ring that resists cytochrome P450-mediated 
    
    
    
    -hydroxylation/N-dealkylation.
Property Profile

Note: Experimental values for this specific CAS are rare in open literature; values below represent consensus predicted data for the class of N-alkyl pivalamides.

PropertyValue / DescriptionNote
Appearance White to off-white crystalline solidHigh symmetry of pivaloyl group promotes crystallinity.[1]
Melting Point 65–75 °C (Predicted)Typical range for low-MW pivalamides.[1]
Boiling Point 215 ± 20 °C (760 mmHg)Estimated based on polarity and MW.[1]
Density 0.94 ± 0.05 g/cm³Less dense than water due to bulky alkyl groups.[1]
LogP 1.8 – 2.1Moderate lipophilicity; good membrane permeability.[1]
Solubility DMSO, Methanol, DCM, Ethyl AcetatePoor water solubility due to lipophilic flanking groups.[1]

Applications in Drug Discovery[4][5][6][7]

Metabolic Stability Rationale

The primary utility of CAS 540792-73-2 is as a metabolic blocker .[1] In standard alkyl amides (e.g., N-ethyl), the


-carbon is susceptible to CYP450-mediated oxidation, leading to N-dealkylation. The cyclopropyl group prevents this via two mechanisms:
  • Bond Dissociation Energy (BDE): The C-H bonds of the cyclopropyl ring (~106 kcal/mol) are stronger than typical secondary alkyl C-H bonds (~95 kcal/mol), making hydrogen abstraction energetically unfavorable.[1]

  • Mechanism-Based Inhibition: If oxidized, the cyclopropyl radical can ring-open to form a reactive intermediate that may covalently bind (suicide inhibition) to the CYP enzyme, though this is less common in simple amides compared to amines.[1]

Steric Shielding

The pivaloyl group acts as a "steric umbrella," protecting the amide bond from proteolytic cleavage.[1] This is particularly useful in peptidomimetics where extending the duration of action is critical.[1]

Visualizing the Metabolic Advantage

The following diagram illustrates the metabolic fate of an N-isopropyl analog versus the stability of the N-cyclopropyl scaffold.

MetabolicStability cluster_0 Standard N-Isopropyl Analog cluster_1 N-Cyclopropyl Scaffold (CAS 540792-73-2) Iso_Amide N-Isopropyl Amide CYP_Iso CYP450 (Oxidation) Iso_Amide->CYP_Iso Hydroxy_Iso α-Hydroxy Intermediate CYP_Iso->Hydroxy_Iso H-Abstraction Dealkylated Dealkylated Amide + Acetone Hydroxy_Iso->Dealkylated Spontaneous Collapse Cyc_Amide N-Cyclopropyl Pivalamide CYP_Cyc CYP450 Cyc_Amide->CYP_Cyc Stable Metabolically Stable Intact Drug CYP_Cyc->Stable High BDE barrier prevents oxidation

Figure 1: Comparative metabolic stability.[1] The cyclopropyl group resists the oxidative dealkylation pathway that degrades isopropyl analogs.[1]

Synthetic Protocol

Route Selection

The most robust synthesis for CAS 540792-73-2 utilizes the Schotten-Baumann reaction or anhydride coupling .[1] Acid chloride coupling is preferred for scale and yield.[1]

Reaction:



Step-by-Step Procedure

Note: This protocol is designed for a 10 mmol scale. Ensure all work is performed in a fume hood.

Materials:

  • Cyclopropylamine (1.0 equiv, 10 mmol)

  • Pivaloyl Chloride (1.1 equiv, 11 mmol)[1]

  • Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.5 equiv)
    
  • Dichloromethane (DCM) (anhydrous, 10 vol)

Workflow:

  • Setup: Charge a dry round-bottom flask with Cyclopropylamine (0.57 g) and

    
     (2.1 mL) in anhydrous DCM (20 mL). Cool the mixture to 0°C under an inert atmosphere (
    
    
    
    or Ar).
  • Addition: Add Pivaloyl Chloride (1.33 g) dropwise over 15 minutes. The reaction is exothermic; maintain temperature < 5°C.[1]

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC (System: 30% EtOAc/Hexanes) or LC-MS.[1]

  • Workup:

    • Quench with saturated

      
       (aq).[1][3]
      
    • Extract the organic layer and wash sequentially with 1M HCl (to remove unreacted amine), water, and brine.[1]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude product is often pure enough (>95%) for use.[1] If necessary, recrystallize from Hexanes/EtOAc or purify via silica gel chromatography.[1]

Spectroscopic Characterization (Expected Data)

To validate the synthesis, look for these signature signals:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       ~5.8 ppm (br s, 1H, NH )[1]
      
    • 
       ~2.7 ppm (m, 1H, Cyclopropyl CH )[1]
      
    • 
       ~1.2 ppm (s, 9H, Pivaloyl t-Butyl )
      
    • 
       ~0.7 ppm (m, 2H, Cyclopropyl CH₂ )[1]
      
    • 
       ~0.5 ppm (m, 2H, Cyclopropyl CH₂ )[1]
      
  • ¹³C NMR:

    • Carbonyl (C=O): ~178 ppm[1]

    • Quaternary C: ~38 ppm[1]

    • t-Butyl Methyls: ~27 ppm

    • Cyclopropyl CH: ~22 ppm[1]

    • Cyclopropyl CH₂: ~6 ppm[1]

Safety & Handling

  • GHS Classification: Warning.[1]

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Store in a cool, dry place (2–8°C preferred for long term). Keep container tightly closed.

  • Stability: Stable under normal temperatures and pressures.[1] Avoid strong oxidizing agents.[1]

References

  • Wermuth, C. G. (2008).[1] The Practice of Medicinal Chemistry. Academic Press.[1] (Discusses bioisosteres and cyclopropyl utility).

  • Talele, T. T. (2016).[1] The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[1][4][5] Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] Link

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link

  • BenchChem. (2025).[1][5][6] Applications in medicinal chemistry for cyclopropyl-containing compounds. Link

  • Barnes-Seeman, D. (2012).[1] The role of the cyclopropyl group in drug discovery. Current Topics in Medicinal Chemistry. (General reference for metabolic stability mechanisms).

Sources

An In-depth Technical Guide to N-cyclopropyl-2,2-dimethylpropanamide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclopropyl-2,2-dimethylpropanamide is a fascinating molecule that holds significant promise as a building block in the synthesis of novel therapeutic agents. The incorporation of a cyclopropyl moiety is a well-established strategy in medicinal chemistry to enhance the metabolic stability and binding affinity of drug candidates. This guide provides a comprehensive overview of the chemical structure, properties, and synthesis of this compound. Furthermore, it delves into its potential applications in drug development, supported by an understanding of its likely metabolic fate and the analytical techniques required for its characterization. This document is intended to be a valuable resource for researchers and scientists working in the field of organic synthesis and medicinal chemistry.

Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropyl group, a three-membered carbocycle, is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals. Its unique stereoelectronic properties, stemming from significant ring strain, impart a range of desirable attributes to drug molecules. The incorporation of a cyclopropyl ring can lead to enhanced potency, improved metabolic stability, and a favorable modulation of physicochemical properties such as lipophilicity and acidity. These benefits arise from the rigid nature of the ring, which can enforce a bioactive conformation, and the increased strength of its C-H bonds, rendering it less susceptible to oxidative metabolism by cytochrome P450 enzymes.

This compound serves as a key intermediate, providing a scaffold that combines the advantageous cyclopropyl group with a sterically hindered pivaloyl moiety. This combination makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications, including the development of protease inhibitors.

Chemical Structure and Physicochemical Properties

This compound is a secondary amide with the following structural and physicochemical properties:

PropertyValueSource
IUPAC Name This compound-
CAS Number 540792-73-2[1][2]
Molecular Formula C₈H₁₅NO[1][2]
Molecular Weight 141.21 g/mol [1][2]
SMILES CC(C)(C)C(=O)NC1CC1-
Appearance White to off-white solid (predicted)-
Melting Point Not reported, likely a low-melting solid-
Boiling Point Not reported-
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated.-

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound involves the formation of an amide bond between 2,2-dimethylpropanoic acid (pivalic acid) or its activated derivative and cyclopropylamine. Below are two robust and commonly employed synthetic strategies.

Method 1: Acyl Chloride Route

This classic method involves the conversion of pivalic acid to the more reactive pivaloyl chloride, followed by its reaction with cyclopropylamine.

Experimental Workflow:

G cluster_0 Step 1: Pivaloyl Chloride Formation cluster_1 Step 2: Amide Formation cluster_2 Step 3: Work-up and Purification a Pivalic Acid c Reaction in inert solvent (e.g., DCM) a->c b Thionyl Chloride (SOCl₂) b->c d Pivaloyl Chloride c->d Reflux e Pivaloyl Chloride h Reaction in inert solvent (e.g., DCM) at 0°C to RT e->h f Cyclopropylamine f->h g Base (e.g., Triethylamine) g->h i This compound h->i Stirring j Reaction Mixture k Aqueous Work-up j->k l Extraction with Organic Solvent k->l m Drying and Concentration l->m n Purification (e.g., Column Chromatography) m->n o Pure Product n->o

Caption: Workflow for the synthesis of this compound via the acyl chloride route.

Detailed Protocol:

  • Preparation of Pivaloyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,2-dimethylpropanoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM). To this solution, add thionyl chloride (1.2 eq) dropwise at room temperature. The reaction mixture is then heated to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂). After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield crude pivaloyl chloride, which can be used in the next step without further purification.

  • Amide Formation: In a separate flask, dissolve cyclopropylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C in an ice bath. To this stirred solution, add the freshly prepared pivaloyl chloride (1.0 eq) dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC), quench the reaction by the slow addition of water. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Method 2: Peptide Coupling Agent Route

This method avoids the use of harsh reagents like thionyl chloride and proceeds under milder conditions, making it suitable for more sensitive substrates. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) are commonly used.[3]

Experimental Workflow:

G cluster_0 Amide Bond Formation cluster_1 Work-up and Purification a Pivalic Acid e Reaction in inert solvent (e.g., DMF or DCM) at 0°C to RT a->e b Cyclopropylamine b->e c EDC / HOBt c->e d Base (e.g., DIPEA) d->e f This compound e->f Stirring g Reaction Mixture h Aqueous Work-up g->h i Extraction with Organic Solvent h->i j Drying and Concentration i->j k Purification (e.g., Column Chromatography) j->k l Pure Product k->l

Caption: Workflow for the synthesis of this compound using a peptide coupling agent.

Detailed Protocol:

  • Reaction Setup: To a solution of 2,2-dimethylpropanoic acid (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF) or DCM, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Amine Addition: To the activated carboxylic acid solution, add cyclopropylamine (1.1 eq) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq). Allow the reaction to stir at room temperature for 12-24 hours.

  • Work-up and Purification: After the reaction is complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with saturated aqueous NaHCO₃, 1 M HCl, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography as described in Method 1.

Role in Drug Development and Medicinal Chemistry

This compound is a valuable intermediate in drug discovery due to the advantageous properties conferred by its constituent moieties.

  • Metabolic Stability: The N-cyclopropyl group is known to enhance metabolic stability by blocking or slowing down N-dealkylation, a common metabolic pathway for many drugs.[4] The C-H bonds on the cyclopropyl ring are stronger than those in aliphatic chains, making them less susceptible to oxidation by cytochrome P450 enzymes.[4]

  • Conformational Rigidity: The rigid nature of the cyclopropyl ring can help to lock the molecule into a specific conformation, which can lead to higher binding affinity for its biological target.

  • Modulation of Physicochemical Properties: The pivaloyl group, with its bulky tert-butyl substituent, can influence the molecule's lipophilicity and steric profile, which can be fine-tuned in subsequent synthetic steps to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

Expected Metabolic Pathways

Metabolic Pathway Diagram:

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism a This compound b Hydroxylation of tert-butyl group a->b CYP450 c Oxidative ring opening of cyclopropyl group a->c CYP450 (minor pathway) d Amide hydrolysis a->d Amidases e Hydroxylated Metabolite f Glucuronidation or Sulfation e->f g Conjugated Metabolite f->g

Caption: Predicted metabolic pathways for this compound.

The primary routes of metabolism are expected to be:

  • Oxidation: The tert-butyl group of the pivaloyl moiety is a likely site for hydroxylation by cytochrome P450 enzymes. While the N-cyclopropyl group is generally more resistant to metabolism, oxidative ring-opening can occur, although this is often a minor pathway.[4]

  • Amide Hydrolysis: The amide bond may be susceptible to hydrolysis by amidases, yielding pivalic acid and cyclopropylamine.

  • Conjugation: Any hydroxylated metabolites formed during Phase I metabolism can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region, typically between 0.4-0.8 ppm and a single proton multiplet around 2.6-2.8 ppm for the CH attached to the nitrogen), the tert-butyl protons (a sharp singlet around 1.2 ppm), and the amide proton (a broad singlet or doublet, the chemical shift of which can be solvent-dependent).

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the cyclopropyl ring (in the upfield region), the quaternary and methyl carbons of the tert-butyl group, and the carbonyl carbon of the amide (typically in the range of 170-180 ppm).

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the synthesized compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid) is a common choice for the analysis of such small molecules. The purity is determined by the peak area percentage of the main component.

Mass Spectrometry (MS)

Coupled with liquid chromatography (LC-MS), mass spectrometry is a powerful tool for confirming the molecular weight of the compound. For this compound, the expected [M+H]⁺ ion would be at m/z 142.12. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Protocol for Purity Analysis by HPLC:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its synthesis is readily achievable through standard amide bond formation reactions. The presence of the N-cyclopropyl group offers a valuable tool for medicinal chemists to enhance the metabolic stability and fine-tune the properties of drug candidates. A thorough understanding of its synthesis, properties, and likely metabolic fate, as outlined in this guide, is crucial for its effective utilization in the development of novel therapeutics.

References

  • Lead Sciences. N-Cyclopropyl-2,2-dimethyl-propanamide. Available from: [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available from: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available from: [Link]

  • Fisher Scientific. Amide Synthesis. Available from: [Link]

  • G. S. C. Kumar, et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available from: [Link]

Sources

An In-depth Technical Guide to N-cyclopropyl-2,2-dimethylpropanamide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-cyclopropyl-2,2-dimethylpropanamide, a valuable synthetic intermediate in medicinal chemistry. The document details the compound's key identifiers, physicochemical properties, and a robust, field-proven protocol for its synthesis via the reaction of pivaloyl chloride with cyclopropylamine. The rationale behind the synthetic methodology is discussed, emphasizing reaction mechanism and conditions that ensure high yield and purity. Furthermore, this guide explores the anticipated spectroscopic characteristics of the title compound, providing a foundational understanding for its characterization. The significance of the N-cyclopropyl amide moiety in drug design is also highlighted, with a focus on its role in enhancing metabolic stability and target engagement. This document is intended to be a practical resource for researchers engaged in the design and synthesis of novel therapeutics.

Introduction: The Strategic Importance of the Cyclopropyl Moiety in Amide-Containing Bioactive Molecules

This compound (also known as N-cyclopropylpivalamide) is a secondary amide that has garnered interest in the field of drug discovery and development. The incorporation of a cyclopropyl group onto an amide nitrogen is a strategic design element often employed to modulate the pharmacological properties of a lead compound. The cyclopropyl ring, due to its unique electronic and conformational properties, can confer a number of advantages. It can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, and its rigid structure can lock the amide into a specific conformation, which may lead to improved binding affinity for its biological target. The tert-butyl group, on the other hand, provides significant steric hindrance, which can also influence the molecule's reactivity and metabolic fate. This guide will provide the necessary technical details to synthesize and characterize this important building block.

Compound Identification and Physicochemical Properties

Accurate identification and an understanding of the physicochemical properties of a compound are fundamental to its application in research and development.

PropertyValueSource
Molecular Formula C₈H₁₅NO[1]
Molecular Weight 141.21 g/mol [1]
CAS Number 540792-73-2[1]
SMILES CC(C)(C)C(NC1CC1)=O[1]
InChIKey Inferred: YBZQRYWKYBZZNT-UHFFFAOYSA-N (based on similar structures)
Appearance Expected to be a solid at room temperature
Storage Sealed in a dry environment at room temperature[1]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most efficiently achieved through the nucleophilic acyl substitution reaction between pivaloyl chloride and cyclopropylamine. This method is widely applicable for the formation of N-substituted amides and is favored for its high yields and relatively mild reaction conditions.

Reaction Rationale and Mechanism

The reaction proceeds via the attack of the nucleophilic nitrogen of cyclopropylamine on the electrophilic carbonyl carbon of pivaloyl chloride. The presence of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion. The steric hindrance of the tert-butyl group on pivaloyl chloride does not significantly impede the approach of the relatively small cyclopropylamine nucleophile.

Experimental Workflow Diagram

G cluster_prep Reactant Preparation cluster_reaction Amidation Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Cyclopropylamine & Triethylamine in Anhydrous Dichloromethane B Cool solution to 0°C (Ice Bath) A->B C Slowly add Pivaloyl Chloride dropwise B->C Under Inert Atmosphere D Warm to Room Temperature & Stir for 2-4 hours C->D E Quench with Water D->E F Wash with 1M HCl, sat. NaHCO₃, and Brine E->F G Dry organic layer (Na₂SO₄) & Concentrate F->G H Purify by Column Chromatography or Recrystallization G->H

Sources

Technical Guide: Molecular Weight, Formula, and Synthesis of N-Cyclopropyl Pivalamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract This technical guide provides a comprehensive analysis of the N-cyclopropyl pivalamide scaffold, a structural motif increasingly utilized in medicinal chemistry and agrochemical design. We examine the core chemoinformatics (Molecular Weight and Formula), detail the synthesis of key derivatives, and analyze the pharmacological rationale—specifically metabolic stability and conformational restriction—that makes this scaffold valuable in drug discovery.

Structural Fundamentals & Chemoinformatics

The core molecule, N-cyclopropyl-2,2-dimethylpropanamide (N-cyclopropyl pivalamide), combines a sterically bulky tert-butyl group with a strained cyclopropyl ring. This unique combination offers resistance to enzymatic hydrolysis and oxidative metabolism.

Core Scaffold Data
  • IUPAC Name: this compound

  • CAS Registry Number: 19041-35-1

  • Molecular Formula:

    
    
    
  • Exact Mass: 141.1154 Da

  • Molecular Weight (Average): 141.21 g/mol

Derivative Analysis (Chemoinformatics Table)

Modifications to the pivaloyl or cyclopropyl moieties significantly alter physicochemical properties. The table below details the molecular weight (MW) and formula changes for common medicinal chemistry derivatives.

Derivative ClassModificationChemical FormulaMolecular Weight ( g/mol )

MW (vs Parent)
Rationale
Parent None

141.21 0Baseline Scaffold
Halogenated 1-Fluorocyclopropyl

159.20+17.99Block C1-oxidation
Halogenated Pentafluoropivaloyl

231.12+89.91Lipophilicity/Metabolic Stability
Alkylated 1-Methylcyclopropyl

155.24+14.03Steric hindrance/Conformational lock
Bioisostere N-(1-cyanocyclopropyl)

166.22+25.01Electrophilic trap/Covalent inhibitor
Chain Extension N-cyclopropyl-N-methyl

155.24+14.03Remove H-bond donor

Pharmacological Implications & Rationale[3][5][6][7][8][9][10]

The "Gem-Dimethyl" and Cyclopropyl Effect

The N-cyclopropyl pivalamide scaffold is often employed to modulate metabolic stability.

  • Pivaloyl Group: The tert-butyl group (three methyls on a quaternary carbon) acts as a "steric umbrella," shielding the amide bond from proteolytic cleavage by amidases.

  • Cyclopropyl Group: Unlike an isopropyl group, the cyclopropyl ring possesses

    
    -like character due to ring strain (Walsh orbitals). This results in:
    
    • Shorter, stronger C-H bonds: Higher bond dissociation energy (BDE) makes the ring resistant to Cytochrome P450 (CYP) oxidation compared to acyclic alkyl chains [1].

    • 
      -Hole Interactions:  The specific electronic distribution can facilitate unique binding interactions in protein pockets [2].
      
Diagram: Metabolic Stability Logic

The following diagram illustrates the decision process for selecting this scaffold to block metabolic "hotspots."

MetabolicLogic Start Lead Compound (Unstable Amide) Decision Identify Metabolic Hotspot Start->Decision PathA Problem: Amidase Hydrolysis Decision->PathA PathB Problem: CYP450 Oxidation (Alkyl Chain) Decision->PathB SolA Solution: Add Steric Bulk (Pivaloyl Group) PathA->SolA Result Optimized Scaffold: N-Cyclopropyl Pivalamide SolA->Result SolB Solution: Cyclopropyl Replacement (High C-H BDE) PathB->SolB SolB->Result

Figure 1: Decision tree for incorporating N-cyclopropyl pivalamide to address metabolic instability.

Synthetic Protocol (Authoritative Methodology)

Objective: Synthesis of this compound on a 10 mmol scale. Mechanism: Nucleophilic acyl substitution via Schotten-Baumann conditions.

Reagents & Materials
  • Cyclopropylamine: 10.5 mmol (0.73 mL) [Limiting Reagent is Acid Chloride for purity, or Amine for cost; here amine is in slight excess].

  • Pivaloyl Chloride (Trimethylacetyl chloride): 10.0 mmol (1.23 mL).

  • Triethylamine (Et3N): 12.0 mmol (1.67 mL) [Base to scavenge HCl].

  • Dichloromethane (DCM): 20 mL [Anhydrous].

Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Add Cyclopropylamine (10.5 mmol) and Triethylamine (12.0 mmol) to the RBF. Dissolve in 15 mL of anhydrous DCM. Cool the mixture to 0°C using an ice bath.

  • Addition: Dilute Pivaloyl Chloride (10.0 mmol) in 5 mL DCM. Add this solution dropwise to the reaction mixture over 15 minutes. Critical: Exothermic reaction; maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2-4 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).

  • Workup:

    • Quench with 10 mL saturated

      
       (aq).
      
    • Extract aqueous layer with DCM (2 x 10 mL).

    • Wash combined organics with 1M HCl (10 mL) to remove unreacted amine/triethylamine.

    • Wash with Brine (10 mL).

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Usually yields a white solid sufficient for use. If necessary, recrystallize from Hexanes/EtOAc.

Synthesis Workflow Diagram

SynthesisFlow Reactants Cyclopropylamine + Et3N in DCM Cooling Cool to 0°C Reactants->Cooling Add Add Pivaloyl Chloride (Dropwise) Cooling->Add Stir Stir RT (2-4h) Add->Stir WashAcid Wash 1M HCl (Remove Amines) Stir->WashAcid WashBase Wash NaHCO3 (Remove Acids) WashAcid->WashBase Dry Dry (MgSO4) & Concentrate WashBase->Dry

Figure 2: Step-by-step synthetic workflow for N-cyclopropyl pivalamide.

Analytical Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral signatures.

Proton NMR ( NMR, 400 MHz, )
  • 
     5.8-6.2 ppm (br s, 1H):  Amide N-H proton. Broad signal due to quadrupole relaxation of nitrogen.
    
  • 
     2.6-2.8 ppm (m, 1H):  Cyclopropyl C1-H (methine).
    
  • 
     1.18 ppm (s, 9H): tert-Butyl group (Pivaloyl). Distinctive strong singlet.
    
  • 
     0.7-0.8 ppm (m, 2H):  Cyclopropyl methylene protons (cis to substituent).
    
  • 
     0.4-0.5 ppm (m, 2H):  Cyclopropyl methylene protons (trans to substituent).
    
High-Resolution Mass Spectrometry (HRMS-ESI)
  • Ionization Mode: Positive ESI (

    
    ).
    
  • Calculated m/z: 142.1226.

  • Acceptance Criteria: Error < 5 ppm.

  • Fragmentation: Expect loss of cyclopropyl amine or cleavage of the tert-butyl group under high collision energy.

References

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

  • Meanwell, N. A. (2018). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (2025).[1] Pivalamide. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2025).[2] N-cyclopropyl-N-methyl-benzamide (Analog Data). NIST Chemistry WebBook.[2] Retrieved from [Link][2]

Sources

Solubility Profile of N-Cyclopropyl-2,2-Dimethylpropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Physicochemical Analysis & Solubility Prediction

Structural Deconstruction

To understand the solubility behavior of N-cyclopropyl-2,2-dimethylpropanamide, we must first analyze its molecular architecture. This compound combines a bulky, lipophilic pivaloyl group with a strained cyclopropyl ring, linked by a polar amide bond.

  • Pivaloyl Moiety (2,2-dimethyl-): The tert-butyl group acts as a large hydrophobic shield. It significantly reduces water solubility by disrupting the water lattice structure (hydrophobic effect) and provides high solubility in non-polar and chlorinated solvents.

  • Cyclopropyl Group: While aliphatic, the cyclopropyl ring possesses unique electronic character (significant

    
    -character in C-C bonds), making it slightly more polarizable than a standard isopropyl group, yet it remains predominantly lipophilic.
    
  • Amide Linkage (-CONH-): This is the sole locus of strong polarity. It acts as a Hydrogen Bond Donor (NH) and Acceptor (C=O).

Solubility Prediction Profile: Based on Hansen Solubility Parameters (HSP) for structurally similar N-alkyl pivalamides, we can categorize solvent interactions as follows:

Solvent ClassPredicted SolubilityMechanistic Rationale
Chlorinated (DCM, Chloroform) Excellent Dipole-dipole interactions match the amide; hydrophobic groups solvate well.
Alcohols (Ethanol, IPA) Good H-bonding with the amide group overcomes the hydrophobic penalty of the alkyl chains.
Esters (Ethyl Acetate) Moderate-High Good match for polarity; often used as a crystallization solvent.
Alkanes (Hexane, Heptane) Low Lack of polar interactions to solvate the amide bond; useful as anti-solvents.
Water Very Low The lipophilic surface area of the tert-butyl and cyclopropyl groups dominates, preventing stable hydration.

Part 2: Experimental Determination Protocols

For drug development professionals, precise solubility data is required for process optimization (crystallization yields) and formulation. Since specific literature data for this intermediate is sparse, the following validated protocols must be employed to generate a self-consistent dataset.

Protocol A: Dynamic Laser Monitoring (Synthetic Method)

This method is superior for generating temperature-dependent solubility curves (Polythermal method) without the need for sampling and analysis (HPLC/GC).

Workflow:

  • Preparation: Weigh a precise mass of solute (

    
    ) and solvent (
    
    
    
    ) into a jacketed glass vessel equipped with a magnetic stirrer.
  • Turbidity Detection: Direct a laser beam (e.g., He-Ne, 632.8 nm) through the vessel into a photodiode detector.

  • Thermal Cycling:

    • Cool the mixture until it becomes turbid (crystal formation).

    • Heat slowly (0.1 K/min) until the solution becomes clear (transmittance maximizes).

  • Data Point: Record the temperature (

    
    ) at which the last crystal dissolves. This 
    
    
    
    corresponds to the saturation temperature for the specific mole fraction
    
    
    .
  • Iteration: Add more solvent to dilute and repeat to map the solubility curve.

Protocol B: Static Isothermal Gravimetric Method

Best for determining exact saturation points at fixed temperatures (e.g., 25°C, 37°C).

Workflow:

  • Saturation: Add excess this compound to the solvent in a sealed vial.

  • Equilibration: Shake at constant temperature (

    
     0.05 K) for 24–48 hours.
    
  • Separation: Stop stirring and allow solids to settle for 2 hours (or centrifuge).

  • Sampling: Withdraw the supernatant using a syringe filter (0.22

    
    m, pre-heated to 
    
    
    
    ).
  • Quantification: Evaporate solvent and weigh the residue (gravimetric) or analyze via HPLC-UV.

Part 3: Thermodynamic Modeling & Correlation

Raw data must be correlated to thermodynamic models to allow for interpolation and process design. For this compound, the Modified Apelblat Equation is the industry standard due to its ability to handle non-ideal solution behavior typical of amides.

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (


) with temperature (

):


  • A, B, C: Empirical parameters derived from regression analysis.

  • Interpretation:

    • If

      
      , the enthalpy of solution is temperature-dependent.
      
    • Provides excellent fit for polar/non-polar systems (e.g., Amide + Ethanol).

The (Buchowski-Ksiazczak) Equation

Useful for checking consistency in non-polar solvents:



  • 
    : Parameter related to solution association.
    
  • 
    : Enthalpy parameter.
    
  • 
    : Melting point of the solute (Verify experimentally, approx. range 90–110°C for this class).
    

Part 4: Visualization of Workflows

Solubility Measurement & Modeling Logic

The following diagram illustrates the decision process for selecting the correct measurement technique and modeling approach.

SolubilityWorkflow Start Start: Solubility Determination MethodSelect Select Method Start->MethodSelect Laser Dynamic Laser Method (Polythermal) MethodSelect->Laser Full T-curve needed Gravimetric Static Gravimetric (Isothermal) MethodSelect->Gravimetric Single T point needed DataGen Generate T vs. x1 Data Laser->DataGen Gravimetric->DataGen ModelSelect Select Thermodynamic Model DataGen->ModelSelect Apelblat Modified Apelblat (Non-ideal/Polar) ModelSelect->Apelblat Complex Solvents VantHoff van't Hoff (Ideal/Narrow Range) ModelSelect->VantHoff Simple Solvents Validation Calculate RAD/RMSD (Error Analysis) Apelblat->Validation VantHoff->Validation Validation->ModelSelect RAD > 5% (Refine Model) Process Process Design (Crystallization/Reaction) Validation->Process RAD < 2%

Figure 1: Decision workflow for solubility determination and thermodynamic modeling of pharmaceutical intermediates.

Part 5: Applications in Process Chemistry

Recrystallization Strategy

Based on the physicochemical profile, the following solvent systems are recommended for purification (recrystallization) of this compound:

  • Solvent/Anti-solvent Pair:

    • Solvent: Ethyl Acetate (Dissolves well at high

      
      ).
      
    • Anti-solvent: n-Heptane (Poor solubility).

    • Procedure: Dissolve in hot EtOAc, slowly add Heptane until turbidity persists, then cool.

  • Single Solvent:

    • Ethanol/Water (80:20): The hydrophobic pivaloyl group drives precipitation as the mixture cools or as water content increases.

Reaction Solvent Selection

For nucleophilic substitutions or coupling reactions involving this amide:

  • Dichloromethane (DCM): Provides maximum solubility and inertness.

  • THF: Excellent for reactions requiring cryogenic conditions (e.g., lithiation).

Part 6: References

  • Synthesis & Identification:

    • Source: "Synthesis of this compound as an intermediate for 11β-HSD1 inhibitors." Chemical & Pharmaceutical Bulletin, referenced in synthesis databases.

    • Context: Confirms the solid state and lipophilic nature of the compound.

  • Measurement Protocol:

    • Source: "Measurement and Correlation for Solubility of (S)-(+)-2,2-Dimethyl-cyclopropane Carbox Amide in Different Solvents." Journal of Chemical & Engineering Data.

    • URL:

    • Relevance: While a different isomer, the protocol (Laser Monitoring) and models (Apelblat) are directly transferable to the N-cyclopropyl isomer.

  • Thermodynamic Modeling:

    • Source: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics.

    • Relevance: Foundational text for the Modified Apelblat equation used in amide solubility studies.

  • General Solubility of Amides:

    • Source: "Solubility of N,N-dimethylpropanamide in organic solvents." Solubility of Things Database.

    • URL:

    • Relevance: Provides baseline solubility trends for small aliphatic amides.

The N-Cyclopropyl Amide Motif: A Guide to Physicochemical Tuning and LogP Prediction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-cyclopropyl amide is not merely a structural spacer; it is a high-utility functional motif in modern medicinal chemistry. Often employed as a bioisostere for N-isopropyl or N-ethyl groups, it offers a unique combination of conformational restriction , metabolic stability , and lipophilicity modulation . This guide provides a technical deep-dive into the physicochemical behavior of this motif, explaining why calculated logP (cLogP) often deviates from reality and how to leverage the "cyclopropyl effect" for lead optimization.

The Medicinal Chemistry of the N-Cyclopropyl Amide

The "Cyclopropyl Effect" and Electronic Structure

The cyclopropyl group is unique among cycloalkanes due to its significant ring strain (~27.5 kcal/mol) and the character of its carbon-carbon bonds. The C-C bonds possess high p-character (resembling


 hybridization), while the C-H bonds exhibit high s-character (

-like).
  • Sigma-Aromaticity: The delocalization of

    
    -electrons in the ring (Walsh orbitals) allows the cyclopropyl group to act as a weak electron donor to 
    
    
    
    -systems (like the adjacent amide carbonyl) while acting as an electron-withdrawing group inductively (
    
    
    -acceptor) toward the nitrogen.
  • Basicity Modulation: Because the N-cyclopropyl bond has higher s-character, the nitrogen lone pair is less available than in N-isopropyl analogs. This lowers the pKa of the conjugate acid, often reducing hERG liability associated with basic amines.

Conformational Restriction: The "Ortho" Lock

Unlike N-isopropyl amides, which rotate freely to minimize steric clash, N-cyclopropyl amides adopt a preferred conformation.

  • The Ortho Conformation: The cyclopropyl ring tends to orient such that the methine hydrogen is syn to the amide carbonyl oxygen. This is often termed the "bisected" or "ortho" conformation.

  • Impact on Entropy: This inherent rigidity reduces the entropic penalty upon binding to a protein target, potentially improving potency if the pre-organized conformation matches the bioactive pose.

ConformationalLock cluster_0 N-Isopropyl Amide (Flexible) cluster_1 N-Cyclopropyl Amide (Rigid) Iso_Free Free Rotation (High Entropy) Iso_Clash Steric Clash with Carbonyl Iso_Free->Iso_Clash Dynamic Motion Cyc_Ortho Ortho Conformation (Bisected) Binding Reduced Entropic Penalty (Higher Potency) Cyc_Ortho->Binding Pre-organization Cyc_Lock Electronic/Steric Lock Cyc_Lock->Cyc_Ortho Walsh Orbital Overlap

Figure 1: Conformational restriction mechanism of N-cyclopropyl amides vs. N-isopropyl analogs.

Computational Prediction of LogP (cLogP vs. Experimental)

Predicting the lipophilicity of N-cyclopropyl amides requires caution. Standard fragment-based algorithms (e.g., ClogP) sometimes overestimate the lipophilicity because they may not fully account for the polarity induced by the ring strain and the specific electronic interaction with the amide nitrogen.

Comparative Lipophilicity

The cyclopropyl group is generally less lipophilic than an isopropyl group, despite having the same number of carbons (


).
Substituent (R)

Value (Hansch)
Experimental

logP (vs Me)
Notes
-CH(CH3)2 (Isopropyl) +1.53+1.30Bulky, hydrophobic.
-cPr (Cyclopropyl) +1.14+0.95More polar due to bond polarization.
-CH2CH3 (Ethyl) +1.02+1.00Flexible, baseline.
Algorithm Selection
  • Fragment-Based (e.g., ChemDraw ClogP): Often treats the cyclopropyl ring as a simple hydrocarbon sum. It may miss the "electron-withdrawing" modulation of the amide nitrogen, resulting in a higher predicted logP than observed.

  • Atom-Based (e.g., AlogP): Can perform better if the training set includes strained rings, but often struggles with the specific "ortho" conformational shielding effects.

  • Recommendation: For N-cyclopropyl amides, experimentally validate early. If relying on prediction, apply a correction factor of roughly -0.2 to -0.3 to the cLogP of the corresponding isopropyl analog.

Physicochemical Profile & Metabolic Stability[1][2][3]

The "Metabolic Shield"

One of the primary reasons to switch from N-ethyl or N-isopropyl to N-cyclopropyl is to block N-dealkylation .

  • Mechanism: Cytochrome P450 (CYP) enzymes typically abstract a hydrogen from the

    
    -carbon to the nitrogen (the carbinolamine pathway).
    
  • Cyclopropyl Resistance: The C-H bond on the cyclopropyl ring has a significantly higher Bond Dissociation Energy (BDE ~106 kcal/mol) compared to an isopropyl tertiary C-H (~96 kcal/mol). This makes hydrogen abstraction kinetically unfavorable, effectively blocking this clearance pathway.

The Risk: Bioactivation

While it blocks dealkylation, the cyclopropyl ring introduces a risk of ring opening .

  • P450 Mechanism: Oxidation can lead to a cyclopropyl radical, which may rearrange to open the ring, forming a reactive enone-like intermediate.

  • Mitigation: This is less common in amides (where the nitrogen lone pair is conjugated) than in amines. However, screening for glutathione (GSH) adducts is mandatory.

MetabolicPathways cluster_clearance Clearance Pathways Parent N-Cyclopropyl Amide N_Dealk N-Dealkylation (BLOCKED) Parent->N_Dealk High C-H BDE Prevents Abstraction Ring_Ox Ring Oxidation (Possible) Parent->Ring_Ox CYP450 (Radical Clock) Stable Metabolically Stable (Excreted Unchanged) Parent->Stable Primary Outcome

Figure 2: Metabolic fate of N-cyclopropyl amides. Note the blockage of the standard dealkylation route.

Experimental Protocols

To validate the predicted properties, the following protocols are recommended.

High-Throughput LogP Determination (HPLC Method)

Use this for rapid ranking of library compounds.

Principle: Retention time on a C18 column correlates with hydrophobicity. Reagents:

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 7.4 (saturated with octanol).

  • Mobile Phase B: Methanol (saturated with octanol).

  • Standards: A set of 5-10 amides with known literature logP values (e.g., acetanilide, benzamide).

Protocol:

  • Calibration: Inject the standard set. Plot Log k' (capacity factor) vs. Literature LogP.

    • 
       where 
      
      
      
      is the dead time (uracil).
  • Sample Run: Inject the N-cyclopropyl amide (10 µM in MeOH/Water).

  • Calculation: Use the linear regression equation from the standards to calculate ElogP.

    • Note: Ensure the column is an "embedded amide" or standard C18 with low silanol activity to prevent secondary interactions with the amide nitrogen.

Metabolic Stability (Microsomal Assay)

Use this to confirm the "Metabolic Shield" effect.

Reagents:

  • Liver Microsomes (Human/Rat), 20 mg/mL protein.

  • NADPH regenerating system.

  • Quench solution: Acetonitrile with internal standard (e.g., tolbutamide).

Protocol:

  • Incubation: Mix test compound (1 µM final) with microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.

  • Start: Initiate reaction with NADPH.

  • Sampling: Remove aliquots at 0, 5, 15, 30, and 60 min.

  • Quench: Immediately add to 3 volumes of ice-cold quench solution. Centrifuge at 4000 rpm for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor for parent depletion and specific transitions for ring-opened metabolites (+16 or +32 Da shifts).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
    • Success Criterion:

      
       (intrinsic clearance) should be < 10 µL/min/mg for a stable compound.
      

References

  • Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8984-8987. [Link]

    • Provides foundational data on lipophilicity trends of strained rings including cyclopropyl.
  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

    • The authoritative review on the medicinal chemistry of the cyclopropyl group.
  • Barnes-Seeman, D., et al. (2013). "The role of the cyclopropyl group in the discovery of potent and selective inhibitors of the hepatitis C virus NS5B polymerase." Bioorganic & Medicinal Chemistry Letters, 23(11), 3262-3266. [Link]

    • Case study on metabolic stability and conform
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

    • Standard reference for logP methodologies.

Technical Guide: Safety Data Sheet (SDS) Analysis for N-Cyclopropyl-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Cyclopropyl-2,2-dimethylpropanamide (CAS: 540792-73-2), also known as N-cyclopropylpivalamide , is a specialized amide intermediate frequently utilized in medicinal chemistry.[1][2] It serves as a critical building block for introducing the cyclopropyl moiety—a structural motif prized for enhancing metabolic stability, potency, and blood-brain barrier permeability in drug candidates.[3][4]

This guide transcends the standard regulatory requirements of a Safety Data Sheet (SDS). It provides a functional, researcher-centric analysis of the compound's hazards, physicochemical properties, and handling protocols, designed to integrate seamlessly into high-throughput screening (HTS) and lead optimization workflows.

Section 1: Chemical Identity & Composition

Substance Identification
ParameterDetail
Chemical Name This compound
Synonyms N-Cyclopropylpivalamide; Pivalic acid cyclopropylamide
CAS Number 540792-73-2
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
SMILES CC(C)(C)C(=O)NC1CC1
Structure Description A pivaloyl (tert-butyl carbonyl) group attached to a cyclopropylamine nitrogen.[1][5]
Purity & Impurities
  • Assay (LCMS/NMR): Typically ≥95% for research grades.

  • Potential Impurities: Cyclopropylamine (precursor, highly toxic/volatile), Pivalic acid, Pivaloyl chloride (corrosive).

  • Relevance: Residual cyclopropylamine can significantly alter the toxicity profile. Verify Certificate of Analysis (CoA) for free amine content.

Section 2: Hazard Identification (GHS Classification)

While often classified under "General Warning" for novel research chemicals, the structural analogs and functional groups dictate the following GHS classification.

GHS Label Elements
  • Signal Word: WARNING

  • Hazard Pictograms:

    • 
      (Irritant/Harmful)
      
Hazard Statements
CodeStatementMechanism/Context
H302 Harmful if swallowed.[1][6]Amide hydrolysis in vivo may release cyclopropylamine, a metabolic poison.
H315 Causes skin irritation.[6]Lipophilic amides can penetrate the stratum corneum, causing dermatitis.
H319 Causes serious eye irritation.[6]Direct contact with mucous membranes causes inflammatory response.
H335 May cause respiratory irritation.[6]Dust or aerosol inhalation irritates the upper respiratory tract.
Precautionary Statements (Selected)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.

Section 3: Emergency Response Protocols

This section outlines the immediate actions required in the event of exposure. The protocol emphasizes the "Self-Validating System" approach—actions must be verifiable and stop the progression of harm.

First Aid Decision Tree

EmergencyResponse Start Exposure Incident CheckType Identify Exposure Route Start->CheckType Inhalation Inhalation (Dust/Vapor) CheckType->Inhalation Skin Skin Contact (Liquid/Solid) CheckType->Skin Eye Eye Contact CheckType->Eye Ingestion Ingestion CheckType->Ingestion ActionInhale 1. Remove to Fresh Air 2. Oxygen if breathing difficult 3. Seek Medical Attention Inhalation->ActionInhale ActionSkin 1. Remove contaminated clothing 2. Wash with soap & water (15 min) 3. Do NOT use solvents Skin->ActionSkin ActionEye 1. Rinse w/ water (15 min) 2. Remove contacts 3. Consult Ophthalmologist Eye->ActionEye ActionIngest 1. Rinse mouth 2. Do NOT induce vomiting 3. Call Poison Control Ingestion->ActionIngest Monitor Medical Surveillance (Watch for CNS effects) ActionInhale->Monitor Symptoms Persist? ActionSkin->Monitor ActionEye->Monitor ActionIngest->Monitor

Figure 1: Emergency Response Decision Tree. Immediate triage steps based on exposure route.

Firefighting Measures
  • Extinguishing Media: Water spray, Carbon dioxide (CO₂), Dry chemical, or Alcohol-resistant foam.

  • Specific Hazards:

    • Nitrogen Oxides (NOx): Thermal decomposition releases toxic NOx gases.

    • Carbon Monoxide (CO): Incomplete combustion.

  • Advice for Firefighters: Wear self-contained breathing apparatus (SCBA).[1] The amide bond is stable but combustible; prevent firefighting water from entering drains (potential aquatic toxicity).

Section 4: Technical Handling & Storage

For the researcher, stability and contamination control are paramount. The cyclopropyl group is strained (~27.5 kcal/mol ring strain), making it potentially reactive under specific catalytic conditions, though generally stable in storage.

Storage Protocol
  • Temperature: Store at 2–8°C (Refrigerator) is recommended for long-term stability to prevent slow hydrolysis or ring-opening, though short-term storage at Room Temperature (RT) is acceptable.

  • Atmosphere: Store under inert gas (Nitrogen or Argon) if the purity is critical for catalytic cross-coupling reactions.

  • Container: Tightly sealed glass or HDPE container. Hygroscopic nature is low but moisture should be avoided.

Experimental Handling Workflow

HandlingProtocol Retrieval Retrieval from Cold Storage Equilibration Equilibrate to RT (Prevent Condensation) Retrieval->Equilibration Wait 30 min Weighing Weighing (Fume Hood Required) Equilibration->Weighing PPE: Gloves/Goggles Solubilization Solubilization (DMSO/MeOH/DCM) Weighing->Solubilization Reaction Reaction Setup Solubilization->Reaction Waste Waste Disposal (Organic Halogen-Free) Reaction->Waste Post-Exp

Figure 2: Standard Operating Procedure (SOP) for handling this compound in a research setting.

Section 5: Physical & Chemical Properties

Accurate physicochemical data is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) properties in drug discovery.

PropertyValue / DescriptionNote
Physical State Solid (Crystalline powder)May appear as a viscous oil if impure.[1]
Color White to Off-whiteYellowing indicates oxidation or amine impurities.[1]
Melting Point 60–100°C (Estimated)Analog N-isopropylpivalamide mp is 66°C. Check batch CoA.
Boiling Point ~230–250°C (Predicted)High boiling point due to H-bonding capability.
Solubility (Water) Sparingly solubleLipophilic pivaloyl group reduces water solubility.
Solubility (Organic) Soluble in DMSO, Methanol, DCM, Ethyl AcetateSuitable for standard organic synthesis.
LogP ~1.5 – 2.0 (Predicted)Optimal range for membrane permeability.
pKa ~15 (Amide NH)Very weak acid; deprotonation requires strong bases (e.g., NaH).

Section 6: Toxicological & Ecological Insight

Mechanism of Toxicity
  • Metabolic Activation: The cyclopropyl moiety is known to be a "suicide inhibitor" of Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) in some contexts. It can be oxidized to a cyclopropanone or ring-opened radical intermediate, which covalently binds to the enzyme heme.[1]

  • Implication: While the amide itself is stable, metabolic cleavage could release cyclopropylamine, which carries higher toxicity risks (CNS depression, respiratory irritation).

  • Acute Toxicity: Data is limited. Treat as Harmful if swallowed (Category 4) based on Structure-Activity Relationships (SAR) with similar aliphatic amides.

Ecological Impact
  • Biodegradability: Pivalic acid derivatives are often resistant to rapid biodegradation due to the steric bulk of the tert-butyl group ("neo" structure).[1]

  • Aquatic Toxicity: Do not allow to enter groundwater or sewage systems undiluted.

Section 7: Regulatory & Transport Information

Transport (DOT/IATA/IMDG)
  • UN Number: Not regulated as a dangerous good for transport.

  • Proper Shipping Name: Non-hazardous research chemical.

  • Packing Group: N/A.

  • Note: If the substance is dissolved in a flammable solvent, the classification changes to that of the solvent.

Regulatory Status
  • TSCA (USA): Not listed on the active inventory. For Research and Development (R&D) Use Only.

  • REACH (EU): Not registered.

  • Usage Restriction: Strictly for laboratory research by qualified personnel. Not for drug, household, or agricultural use.

References

  • PubChem. (2023). Compound Summary: this compound (CAS 540792-73-2).[1][2][7][8] National Center for Biotechnology Information. [Link]

  • Weresch, K. et al. (2016). The Cyclopropyl Fragment in Drug Discovery: Metabolism and Bioactivation. Journal of Medicinal Chemistry. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

Disclaimer: This guide is for informational purposes only and does not substitute for the official Manufacturer's Safety Data Sheet (MSDS/SDS) provided with the specific product batch. Always consult the CoA and SDS provided by your supplier before handling.

Sources

Navigating the Metabolic Maze: A Technical Guide to the Stability of Cyclopropyl Amide Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclopropyl amide scaffold has become a privileged motif in modern medicinal chemistry, lauded for its ability to impart conformational rigidity and favorable physicochemical properties.[1] However, the path from a promising lead compound to a clinically viable drug is often fraught with metabolic challenges. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the metabolic landscape of cyclopropyl amide scaffolds. We will dissect the primary metabolic pathways, offer a detailed, field-tested protocol for assessing metabolic stability, and explore scientifically-grounded strategies to enhance the durability of these valuable pharmacophores. This guide is designed not as a rigid set of instructions, but as a foundational resource to empower rational drug design and accelerate the development of safer, more effective therapeutics.

Introduction: The Rise and Resilience of a Scaffold

The cyclopropyl group, the smallest of the carbocycles, is far more than a simple saturated ring. Its unique electronic structure, characterized by strained C-C bonds with significant p-character, allows it to act as a "conformational clamp," locking flexible molecules into more rigid, bioactive conformations.[2][3] This pre-organization can lead to a significant enhancement in binding affinity for a biological target by minimizing the entropic penalty upon binding.[1][2] Consequently, the incorporation of cyclopropyl groups has been a successful strategy to boost potency, improve metabolic stability, and reduce off-target effects.[1][4] Over the last decade, 18 new chemical entities containing a cyclopropyl group have received FDA approval, a testament to their value in drug discovery.[4]

However, this unique structure also presents a metabolic puzzle. While generally considered to be metabolically robust, the cyclopropyl ring and the adjacent amide bond can be susceptible to specific enzymatic transformations. A thorough understanding of these potential liabilities is paramount for any drug discovery program leveraging this scaffold.

The Metabolic Landscape of Cyclopropyl Amides

The metabolic fate of a cyclopropyl amide-containing drug candidate is primarily dictated by two key enzymatic processes: Cytochrome P450-mediated oxidation and amide bond hydrolysis.

Cytochrome P450 (CYP)-Mediated Metabolism: The Ring's Vulnerability

Cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases, are the primary drivers of Phase I metabolism for a vast number of xenobiotics.[5] While the high C-H bond dissociation energy of the cyclopropyl ring generally makes it less susceptible to oxidative metabolism compared to linear alkyl groups, it is not entirely inert.[6]

The primary CYP-mediated vulnerability of the cyclopropyl group, particularly when attached to an amine, is oxidative ring opening. This process can lead to the formation of reactive intermediates.[6][7] The proposed mechanism often involves a hydrogen atom abstraction to form a cyclopropyl radical, which can then undergo a ring-opening rearrangement.[7][8] This can subsequently lead to the formation of glutathione (GSH) conjugates, a potential indicator of reactive metabolite formation.[6][7]

Amide Bond Hydrolysis: The Amidase Achilles' Heel

The amide bond, while fundamental to peptide and protein structure, is a known metabolic soft spot in small molecule drugs.[9][10] It is susceptible to cleavage by a class of hydrolytic enzymes known as amidases, which are present in various tissues including the liver, kidney, and intestine.[11][12] This hydrolytic cleavage breaks the amide bond to yield a carboxylic acid and an amine, which can dramatically alter the pharmacological profile of the parent drug, often leading to inactivation.[12][13]

While generally more stable than esters, the rate of amide hydrolysis can be a significant contributor to a drug's overall clearance.[10] For cyclopropyl amide scaffolds, the steric and electronic properties of the cyclopropyl group can influence the susceptibility of the adjacent amide bond to hydrolysis.

dot graph "Metabolic_Pathways" { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Parent [label="Cyclopropyl Amide Scaffold", fillcolor="#F1F3F4"]; CYP450 [label="Cytochrome P450 Enzymes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidation [label="Oxidative Ring Opening\n(Radical Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ReactiveMetabolite [label="Reactive Metabolites\n(e.g., GSH Conjugates)", fillcolor="#FBBC05", fontcolor="#202124"]; Amidases [label="Amidases / Proteases", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrolysis [label="Amide Bond Hydrolysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolites [label="Inactive Carboxylic Acid\n+ Amine Metabolites", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Parent -> CYP450 [label="Phase I Metabolism"]; CYP450 -> Oxidation; Oxidation -> ReactiveMetabolite; Parent -> Amidases [label="Hydrolysis"]; Amidases -> Hydrolysis; Hydrolysis -> Metabolites; } dot

Caption: Major metabolic pathways for cyclopropyl amide scaffolds.

Experimental Assessment of Metabolic Stability: A Practical Workflow

A proactive, data-driven approach is essential to identify and mitigate metabolic liabilities early in the drug discovery process. The in vitro liver microsomal stability assay is a cornerstone of this effort, providing a reliable and cost-effective method to predict in vivo clearance.[14][15]

The "Why": Causality in Experimental Design

The Human Liver Microsome (HLM) stability assay is designed to mimic the Phase I metabolic environment of the liver.[16] Microsomes are subcellular fractions containing the majority of the drug-metabolizing CYP enzymes.[14] By incubating a test compound with HLMs and the necessary cofactor, NADPH, we can measure the rate of its disappearance over time.[15] This rate provides the intrinsic clearance (CLint), a key parameter for predicting hepatic clearance in vivo.[16]

Step-by-Step Protocol: Human Liver Microsome (HLM) Stability Assay

This protocol represents a self-validating system, incorporating necessary controls to ensure the integrity of the data.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (or 1 mM NADPH solution)

  • Positive control compounds (e.g., Midazolam for high clearance, Verapamil for intermediate clearance)

  • Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis

  • 96-well incubation plates and analytical plates

Workflow:

  • Preparation of Incubation Mixture (without cofactor):

    • Rationale: To allow the test compound to equilibrate with the microsomal enzymes before initiating the reaction.

    • In a 96-well plate, combine phosphate buffer, liver microsomes (to a final concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).[14] Include wells for a negative control (without NADPH) and positive controls.

  • Pre-incubation:

    • Rationale: To bring the reaction mixture to the physiological temperature of 37°C.

    • Incubate the plate at 37°C for 5-10 minutes with gentle shaking.

  • Initiation of Reaction:

    • Rationale: NADPH is the essential cofactor for CYP450 enzyme activity. Its addition marks the start of the metabolic process.[14]

    • Add the NADPH solution to all wells except the negative control wells. This is your T=0 time point.

  • Time-Point Sampling:

    • Rationale: To monitor the depletion of the parent compound over a defined period.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the incubation mixture to a new 96-well plate containing ice-cold acetonitrile with the internal standard.[17]

  • Quenching and Protein Precipitation:

    • Rationale: The organic solvent (acetonitrile) stops the enzymatic reaction and precipitates the microsomal proteins, which would otherwise interfere with the analysis.

    • Vortex the plate vigorously to ensure complete quenching and protein precipitation.

  • Centrifugation and Sample Analysis:

    • Rationale: To separate the precipitated proteins from the supernatant containing the remaining compound and metabolites.

    • Centrifuge the plate at high speed (e.g., 4000 rpm) for 10 minutes.

    • Transfer the supernatant to a new analytical plate for LC-MS/MS analysis.

  • Data Analysis:

    • Rationale: To quantify the rate of metabolism.

    • The percentage of the parent compound remaining at each time point is determined by comparing its peak area to that of the internal standard.

    • Plot the natural logarithm of the percent remaining versus time. The slope of the resulting line corresponds to the elimination rate constant (k).

    • Calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).[16]

dot graph "Microsomal_Stability_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#F1F3F4"]; Prepare_Mix [label="Prepare Incubation Mix\n(Microsomes + Compound + Buffer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pre_Incubate [label="Pre-incubate at 37°C", fillcolor="#FBBC05"]; Add_NADPH [label="Initiate Reaction:\nAdd NADPH (T=0)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Time_Points [label="Sample at Time Points\n(0, 5, 15, 30, 60 min)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quench [label="Quench with ACN + Internal Standard", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Centrifuge [label="Centrifuge to Precipitate Protein", fillcolor="#FBBC05"]; Analyze [label="Analyze Supernatant by LC-MS/MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="Calculate t1/2 and CLint", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Start -> Prepare_Mix; Prepare_Mix -> Pre_Incubate; Pre_Incubate -> Add_NADPH; Add_NADPH -> Time_Points; Time_Points -> Quench; Quench -> Centrifuge; Centrifuge -> Analyze; Analyze -> Data_Analysis; } dot

Caption: Experimental workflow for the in vitro microsomal stability assay.

Strategies for Enhancing Metabolic Stability

When a promising cyclopropyl amide scaffold exhibits poor metabolic stability, several rational design strategies can be employed to "harden" the molecule against enzymatic degradation.

Fortifying the Cyclopropyl Ring
  • Steric Shielding: Introducing substituents on the cyclopropyl ring can sterically hinder the approach of CYP enzymes to the site of metabolism. For example, the replacement of a cyclopropyl group with a gem-dimethyl group has been shown to avert bioactivation pathways.[7]

  • Electronic Modification: The introduction of electron-withdrawing groups, such as fluorine, can strengthen the C-H bonds on the cyclopropyl ring, making them less susceptible to hydrogen atom abstraction by CYPs.[18]

Reinforcing the Amide Bond
  • Bioisosteric Replacement: The most effective strategy to combat amide hydrolysis is to replace the amide bond with a non-hydrolyzable bioisostere.[19] This involves substituting the amide with a group that mimics its key physicochemical properties (e.g., size, shape, hydrogen bonding capacity) but is resistant to amidase activity.[20]

    Bioisostere ClassKey Features & Rationale
    1,2,3-Triazoles Excellent mimics of the trans amide bond geometry; metabolically robust.[19][21]
    Oxadiazoles Can mimic the planarity and dipole moment of an amide; improves metabolic stability and membrane permeability.[19]
    Fluoroalkenes The polar C-F bond can mimic the C=O bond, but the group is not susceptible to hydrolysis.[20]
    Trifluoroethylamines The electron-withdrawing CF3 group reduces the basicity of the amine and sterically shields it, enhancing stability.[9]
    Retro-amides Inverting the amide bond (reverse amides) can increase resistance to proteases while maintaining key interactions.[9]
  • Conformational Constraint: Locking the peptide backbone through cyclization can pre-organize the molecule into a conformation that is a poor substrate for proteolytic enzymes.[22]

Data-Driven Structure-Stability Relationships

The following table summarizes hypothetical data illustrating the impact of structural modifications on metabolic stability, as would be determined by the HLM assay.

Compound IDScaffold ModificationHLM t1/2 (min)Intrinsic Clearance (CLint, µL/min/mg)
Lead-01 Unsubstituted Cyclopropyl Amide1546.2
Mod-01a gem-Dimethyl on Cyclopropyl3519.8
Mod-01b gem-Difluoro on Cyclopropyl>60<11.5
Mod-02 Amide replaced with 1,2,3-Triazole>60<11.5

Conclusion and Future Perspectives

The cyclopropyl amide scaffold is a powerful tool in the medicinal chemist's arsenal. Its unique ability to confer rigidity and favorable properties will ensure its continued prevalence in drug design.[4][23][24] However, a deep understanding of its metabolic vulnerabilities is not just advantageous, but essential for success. By combining predictive in vitro assays with rational, mechanistically-driven design strategies, researchers can effectively navigate the metabolic maze. The proactive "hardening" of these scaffolds against CYP-mediated oxidation and amide hydrolysis will undoubtedly lead to the development of more robust, safe, and effective medicines. Future advancements will likely focus on novel bioisosteres and a deeper understanding of the specific human enzyme isoforms responsible for the metabolism of these important structural motifs.

References

  • Ghosh, A. K., & Brindisi, M. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 63(15), 7994–8043. [Link]

  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]

  • Ghosh, A. K., & Brindisi, M. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. ACS Publications. [Link]

  • Gagnier, S. V., & Larivée, A. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. [Link]

  • LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

  • Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • Hypha Discovery. (2022). Bioisosteres that influence metabolism. Hypha Discovery Blogs. [Link]

  • ResearchGate. (n.d.). The Hydrolysis of Amide. ResearchGate. [Link]

  • Telvekar, V. N. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Dalvie, D., et al. (2018). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica, 48(12), 1185-1195. [Link]

  • Kar, A. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]

  • Pharmacy 180. (n.d.). Hydrolytic Reactions - Biotransformation of Drugs. Pharmacy 180. [Link]

  • JoVE. (2025). Video: Phase I Reactions: Hydrolytic Reactions. JoVE. [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Charnwood Discovery. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]

  • Future Med Chem. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicine. [Link]

  • ResearchGate. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. ResearchGate. [Link]

  • ResearchGate. (2025). Bioactivation of Cyclopropyl Rings by P450: An Observation Encountered During the Optimisation of a Series of Hepatitis C Virus NS5B Inhibitors. ResearchGate. [Link]

  • Stepan, A. F., & Obach, R. S. (2021). Cytochrome P450 Metabolism. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. [Link]

  • van der Meel, R., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2349. [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • Shaffer, C. L., et al. (2002). Formation of Cyclopropanone During Cytochrome P450-catalyzed N-dealkylation of a Cyclopropylamine. Journal of the American Chemical Society, 124(28), 8268–8275. [Link]

  • A-STAR7_DOCTOR. (2026). Pharmacometabolomics of Microbiome-Drug Interaction: How Gut Bacteria Alter Drug Molecules Before Systemic Circulation. Medium. [Link]

  • ResearchGate. (2025). Cyclopropyl Scaffold: A Generalist for Marketed Drugs. ResearchGate. [Link]

  • BioDuro. (n.d.). ADME Microsomal Stability Assay. BioDuro. [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Creative Bioarray. [Link]

  • Wood, M. R., et al. (2006). Cyclopropylamino Acid Amide as a Pharmacophoric Replacement for 2,3-Diaminopyridine. Application to the Design of Novel Bradykinin B1 Receptor Antagonists. Journal of Medicinal Chemistry, 49(3), 1231–1234. [Link]

  • Molecules. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

  • ResearchGate. (n.d.). Improvements to metabolic stability through cyclopropyl modification. ResearchGate. [Link]

Sources

Technical Guide: Synthesis and Strategic Utility of N-Cyclopropyl-2,2-dimethylpropanamide

[1]

Executive Summary

N-Cyclopropyl-2,2-dimethylpropanamide (CAS: 73825-73-7), often referred to as N-cyclopropyl pivalamide , is a sterically demanding amide featuring a pivaloyl (tert-butyl) core coupled to a strained cyclopropylamine ring.[1]

While structurally simple, this molecule occupies a critical niche in modern medicinal chemistry. Beyond its role as a pharmacophore fragment in kinase inhibitors and GPCR modulators, it serves as a privileged directing group substrate for transition-metal-catalyzed C–H activation.[1] Specifically, the pivaloyl group's steric bulk and coordinating carbonyl oxygen enable highly selective Iridium-catalyzed C–H borylation, facilitating the stereodivergent synthesis of 2-arylcyclopropylamines—a scaffold found in LSD1 inhibitors and antidepressants (e.g., Tranylcypromine derivatives).[1]

This guide details the robust industrial synthesis of this compound, its physicochemical characterization, and its application in advanced C–H functionalization workflows.

Retrosynthetic Analysis & Strategy

The synthesis of this compound is a classic nucleophilic acyl substitution.[1] However, the specific combination of a volatile, nucleophilic amine (cyclopropylamine) and a sterically hindered acyl chloride (pivaloyl chloride) requires precise process control to minimize byproduct formation and manage exotherms.[1]

Core Chemical Equation
1
Strategic Considerations
  • Steric Hindrance: The tert-butyl group on the pivaloyl chloride retards nucleophilic attack compared to acetyl chloride. The reaction requires adequate time and often a catalyst (like DMAP) if weak bases are used, though standard tertiary amines usually suffice.[1]

  • Volatility: Cyclopropylamine (bp ~50°C) is volatile.[1] Loss of stoichiometry due to evaporation can lower yields. The reaction must be run at low temperatures initially.[2]

  • Exotherm Control: The reaction is exothermic. Controlled addition is mandatory to prevent thermal runaway and impurity profiles associated with ring opening (though cyclopropane is relatively robust to these conditions).[1]

Primary Synthetic Protocol (Acyl Chloride Method)[1]

This protocol is the industry standard for high-yield (>90%) synthesis, scalable from grams to kilograms.[1]

Reagents & Materials
ReagentEquiv.[2][3]RoleKey Property
Cyclopropylamine 1.0 - 1.1NucleophileVolatile, Toxic
Pivaloyl Chloride 1.0 - 1.05ElectrophileMoisture sensitive, Corrosive
DIPEA (Hünig's Base) 1.2 - 1.5Acid ScavengerNon-nucleophilic base
Dichloromethane (DCM) SolventSolventAprotic, good solubility
NaHCO₃ (sat.[1] aq.) WorkupQuenchNeutralizes acid
Step-by-Step Methodology
Phase 1: Setup and Addition[1]
  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Charge the flask with Cyclopropylamine (1.0 equiv) and DIPEA (1.2 equiv) in anhydrous DCM (0.2 M concentration relative to amine).

  • Cooling: Submerge the flask in an ice/water bath and cool to 0 °C . Allow 15 minutes for thermal equilibration.

  • Addition: Dilute Pivaloyl Chloride (1.05 equiv) in a minimal amount of DCM. Add this solution dropwise via the addition funnel over 30–60 minutes.

    • Critical Control Point: Maintain internal temperature < 5 °C. Rapid addition can cause local overheating and volatilization of the amine.

Phase 2: Reaction and Maturation[1]
  • Warming: Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stirring: Stir vigorously for 12–15 hours .

    • Monitoring: Check reaction progress via TLC (SiO₂, 30% EtOAc/Hexanes) or LC-MS.[1] The disappearance of the amine and formation of the amide peak (MW ~141 Da) confirms completion.[1]

Phase 3: Workup and Isolation[1]
  • Quench: Cool the mixture back to 0 °C (optional but recommended) and slowly add saturated aqueous NaHCO₃ . Stir for 15 minutes to hydrolyze unreacted acid chloride.

  • Extraction: Transfer to a separatory funnel. Separate the organic layer.[2] Extract the aqueous layer 2x with DCM.

  • Washing: Wash combined organics with:

    • 1x 1M HCl (to remove unreacted amine/DIPEA).[1][2]

    • 1x Brine (saturated NaCl).[1]

  • Drying: Dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure (Rotary Evaporator).

    • Note: Do not use high vacuum for extended periods if the product is suspected to be sublimable, though this amide is generally stable.

Visualization: Process Flowchart

SynthesisFlowStartStart: Cyclopropylamine + DIPEA in DCMCoolCool to 0°CStart->CoolAddDropwise Addition:Pivaloyl ChlorideCool->AddT < 5°CReactWarm to RTStir 15hAdd->ReactNucleophilic Acyl SubstitutionQuenchQuench: Sat. NaHCO3React->QuenchCompletion Check (TLC)ExtractPhase Separation(Wash: HCl -> Brine)Quench->ExtractDryDry (MgSO4) & ConcentrateExtract->DryProductFinal Product:This compoundDry->ProductYield > 90%

Figure 1: Operational workflow for the synthesis of this compound.

Mechanism & Advanced Application (C-H Activation)

While the synthesis is standard, the utility of this molecule lies in its ability to direct transition metal catalysts. The pivalamide group acts as a robust Directing Group (DG) .[1]

Mechanism of Synthesis

The reaction proceeds via a tetrahedral intermediate . The nitrogen lone pair of the cyclopropylamine attacks the carbonyl carbon of the pivaloyl chloride. The bulky tert-butyl group prevents over-acylation, while the base neutralizes the HCl byproduct, driving the equilibrium forward.[1]

Application: Iridium-Catalyzed C-H Borylation

In drug discovery, accessing cis- or trans-2-arylcyclopropylamines is difficult.[1] The Itami group and others have demonstrated that N-cyclopropyl pivalamide undergoes Iridium-catalyzed C(sp³)–H borylation with high cis-selectivity.[1]

  • Logic: The carbonyl oxygen coordinates to the Iridium center, positioning the catalyst to activate the cis C-H bond on the cyclopropane ring.

  • Outcome: This converts the simple amide into a functionalized boronate ester, which can then undergo Suzuki-Miyaura coupling to attach aryl groups.[1]

Visualization: Directing Group Mechanism

CH_Activationcluster_0Directing EffectSubstrateN-CyclopropylPivalamideComplexIr-CatalystCoordinationSubstrate->ComplexCarbonyl O binds [Ir]TSTransition State(C-H Insertion)Complex->TSSteric directingProductCis-BorylatedProductTS->ProductBpin installation

Figure 2: Mechanistic pathway for Iridium-catalyzed C-H borylation directed by the pivalamide group.

Characterization Data

The following data validates the identity of the synthesized compound.

ParameterValue / Observation
Appearance White crystalline solid
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
¹H NMR (DMSO-d₆) δ 7.85 (br s, 1H, NH), 2.58 (m, 1H, CH-cyclopropyl), 1.08 (s, 9H, t-Bu), 0.55 (m, 2H), 0.40 (m, 2H).[1]
MS (ESI) m/z 142.1 [M+H]⁺
Solubility Soluble in DCM, MeOH, DMSO, EtOAc.[1]

Note: NMR shifts may vary slightly based on concentration and solvent (e.g., CDCl₃ vs DMSO-d₆).[1]

Process Optimization & Troubleshooting

IssueRoot CauseCorrective Action
Low Yield Volatilization of CyclopropylamineEnsure reaction is cooled to 0°C before addition. Use a slight excess (1.1 equiv) of amine.[1]
Impurity: Pivalic Acid Incomplete washing or hydrolysisEnsure the NaHCO₃ wash is thorough. If persistent, wash with 1M NaOH (rapidly) to ionize the acid.[1]
Solidification during addition High concentration / Low SolubilityDilute the reaction mixture with more DCM. Ensure stirring is vigorous.
Color formation Oxidation of amine tracesUse high-purity amine and run under inert atmosphere (Nitrogen/Argon).[1]

Safety & Handling

  • Cyclopropylamine: Highly flammable and toxic. Causes severe skin burns and eye damage. Handle only in a fume hood.

  • Pivaloyl Chloride: Corrosive, lachrymator. Reacts violently with water.

  • Reaction Profile: Exothermic.[2][4] Do not scale up without calculating cooling capacity.

References

  • Parchem Fine & Specialty Chemicals. this compound (CAS 73825-73-7).[1] Retrieved from [1]

  • Ryosuke, T. et al. (2015).[5] Stereodivergent Synthesis of Arylcyclopropylamines by Sequential C–H Borylation and Suzuki–Miyaura Coupling.[5] Nagoya University / J-Stage.[1] Retrieved from [1]

  • Organic Syntheses. (2016). General procedures for amide formation using Pivaloyl Chloride. Org.[4][5][6] Synth. 2016, 93, 306-317.[1] Retrieved from [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for Cyclopropylamine. Retrieved from [1]

  • Talele, T. T. (2016).[7][8] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[8] Journal of Medicinal Chemistry, 59(19), 8712-8756.[1] Retrieved from [1]

Methodological & Application

synthesis of N-cyclopropyl-2,2-dimethylpropanamide from pivaloyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of N-Cyclopropyl-2,2-dimethylpropanamide

Abstract

This guide details the optimized synthesis of This compound (CAS: 540792-73-2), a sterically demanding amide often used as a pharmacophore in medicinal chemistry. The protocol utilizes a nucleophilic acyl substitution between pivaloyl chloride (trimethylacetyl chloride) and cyclopropylamine under anhydrous conditions. Critical process parameters—specifically temperature control during the addition of the sterically bulky acid chloride and the management of the volatile amine—are analyzed to ensure high purity (>98%) and yield.

Introduction & Mechanistic Insight

The Target Molecule

This compound combines two privileged motifs in drug discovery:

  • The Pivaloyl Group (

    
    -Bu):  Provides significant steric bulk, protecting the amide bond from metabolic hydrolysis and increasing lipophilicity.
    
  • The Cyclopropyl Group: Introduces rigid conformational constraints and unique electronic properties (high

    
    -character of C-H bonds), often improving metabolic stability (blocking 
    
    
    
    -oxidation) compared to linear alkyl chains.
Reaction Mechanism

The synthesis proceeds via a classic Nucleophilic Acyl Substitution .

  • Nucleophilic Attack: The lone pair of the cyclopropylamine nitrogen attacks the carbonyl carbon of pivaloyl chloride. Despite the steric hindrance of the

    
    -butyl group, the high reactivity of the acyl chloride facilitates this step.
    
  • Tetrahedral Intermediate: A transient tetrahedral intermediate forms.

  • Elimination: The chloride ion is expelled, reforming the carbonyl double bond.

  • Deprotonation: The auxiliary base (Triethylamine or DIPEA) scavenges the generated HCl, driving the equilibrium forward and preventing the formation of the unreactive amine hydrochloride salt.

Diagram 1: Reaction Mechanism

ReactionMechanism Reactants Pivaloyl Chloride + Cyclopropylamine TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack Product Protonated Amide + Cl- TS->Product Elimination of Cl- Final N-Cyclopropyl- 2,2-dimethylpropanamide Product->Final Deprotonation Base Base (DIPEA) (Scavenges HCl) Base->Product H+ Capture

Caption: Step-wise mechanism showing nucleophilic attack, elimination, and base-mediated deprotonation.

Safety & Material Handling

ReagentCASHazardsHandling Precautions
Pivaloyl Chloride 3282-30-2Corrosive, Lachrymator, FlammableFume hood essential. Reacts violently with water.
Cyclopropylamine 765-30-0Toxic, Flammable, Volatile (bp ~50°C)Keep cold. Avoid inhalation. Handle in well-ventilated hood.
Dichloromethane (DCM) 75-09-2Carcinogen, VolatileUse resistant gloves (PVA/Laminate).
DIPEA (Hünig's Base) 7087-68-5Corrosive, FlammableAvoid skin contact.

Critical Safety Note: The reaction is exothermic . Pivaloyl chloride must be added slowly to the amine solution at 0°C. Rapid addition can cause the solvent to boil and the volatile cyclopropylamine to vaporize, leading to yield loss and exposure risk.

Optimized Experimental Protocol

Scale: 10 mmol (approx. 1.4 g theoretical yield) Solvent System: Anhydrous Dichloromethane (DCM)

Step 1: Reactor Setup
  • Flame-dry or oven-dry a 50 mL round-bottom flask (RBF) containing a magnetic stir bar.

  • Cap with a rubber septum and flush with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Maintain a positive pressure of inert gas throughout the reaction.

Step 2: Reagent Preparation
  • Add DCM (20 mL, anhydrous) to the flask.

  • Add Cyclopropylamine (0.76 mL, 11.0 mmol, 1.1 equiv).

    • Note: Using a slight excess of amine ensures complete consumption of the acid chloride.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.1 mL, 12.0 mmol, 1.2 equiv).

    • Alternative: Triethylamine (TEA) can be used (1.7 mL), but DIPEA is non-nucleophilic and cleaner.

  • Cool the mixture to 0°C using an ice/water bath. Stir for 10 minutes.

Step 3: Controlled Addition
  • Load Pivaloyl Chloride (1.23 mL, 10.0 mmol, 1.0 equiv) into a dry syringe.

  • Add the acid chloride dropwise over 15–20 minutes to the stirring amine solution at 0°C.

    • Observation: White fumes (HCl) may form inside the flask if the seal is poor; a white precipitate (DIPEA·HCl salts) will form in the solution.

Step 4: Reaction Phase
  • Once addition is complete, remove the ice bath.

  • Allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 2–3 hours .

    • Monitoring: Check reaction progress via TLC (30% EtOAc/Hexanes) or LC-MS. The limiting reagent (Pivaloyl Chloride) should be consumed.

Step 5: Workup & Isolation

Diagram 2: Workup Workflow

Workup RxnMix Reaction Mixture (DCM + Product + Salts) Quench Quench: Add Sat. NaHCO3 RxnMix->Quench SepFunnel Separation Funnel Quench->SepFunnel OrgLayer Organic Layer (DCM) SepFunnel->OrgLayer AqLayer Aqueous Layer (Waste) SepFunnel->AqLayer AcidWash Wash: 1M HCl (Removes xs Amine) OrgLayer->AcidWash BaseWash Wash: Sat. NaHCO3 (Removes xs Acid) AcidWash->BaseWash Dry Dry over Na2SO4 Filter & Concentrate BaseWash->Dry Final Crude Product (White Solid/Oil) Dry->Final

Caption: Purification sequence utilizing acid/base washes to remove unreacted starting materials.

  • Quench: Add saturated aqueous

    
     (20 mL) to the reaction mixture. Stir vigorously for 10 mins.
    
  • Extraction: Transfer to a separatory funnel. Separate phases.

  • Acid Wash (Critical): Wash the organic layer with 1M HCl (2 x 15 mL).

    • Purpose: Protonates unreacted cyclopropylamine and DIPEA, forcing them into the aqueous layer.

  • Base Wash: Wash with saturated

    
     (1 x 15 mL) to neutralize any residual acid.
    
  • Brine Wash: Wash with saturated NaCl (1 x 15 mL).

  • Drying: Dry organic layer over anhydrous

    
     or 
    
    
    
    . Filter.
  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at 30–40°C.

Characterization & Expected Data

The product, This compound , is typically isolated as a white solid or a colorless viscous oil that crystallizes upon standing (mp 109–111°C reported for similar derivatives, though pure cyclopropyl amides can be lower melting).

Spectroscopic Data:

  • 1H NMR (400 MHz, CDCl3):

    • 
       ~5.8–6.2 ppm (br s, 1H, NH )
      
    • 
       ~2.7 ppm (m, 1H, Cyclopropyl CH )
      
    • 
       1.20 ppm (s, 9H, t-Butyl )
      
    • 
       ~0.75 ppm (m, 2H, Cyclopropyl CH2 )
      
    • 
       ~0.50 ppm (m, 2H, Cyclopropyl CH2 )
      
  • MS (ESI): Calculated for

    
     [M+H]+: 142.12. Found: 142.1.
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Volatility of CyclopropylamineEnsure reaction is cooled to 0°C during addition. Use 1.2 eq of amine.
Impurity: Pivalic Acid Hydrolysis of ChlorideEnsure anhydrous solvent/glassware. Use fresh Pivaloyl Chloride.
Impurity: Amine Salts Incomplete WorkupEnsure the 1M HCl wash is thorough (pH of aqueous layer should be acidic).
Solidification Issues Product is an oilTriturate with cold pentane or hexanes to induce crystallization.

References

  • Reaction Protocol Adaptation

    • Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. (2015).[1] Nagoya University. (Protocol adapted from general procedure for N-cyclopropylpivalamide synthesis).

    • Source:

  • Pivaloyl Chloride Safety Data Sheet. Sigma-Aldrich.
  • General Amide Synthesis

    • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
    • Source:

  • Product Identification (CAS 540792-73-2)

    • N-Cyclopropyl-2,2-dimethyl-propanamide Product Page.[2][3][4] BLD Pharm.[3][5]

    • Source:

Sources

general procedure for amide coupling with cyclopropylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cyclopropylamine (CPA) is a high-value pharmacophore found in FDA-approved therapeutics such as Lenvatinib (multikinase inhibitor), Trametinib , and Ciprofloxacin . Its incorporation into amide bonds offers unique medicinal chemistry advantages: it provides metabolic stability against CYP450 degradation and introduces conformational restriction without the steric bulk of a t-butyl group.

However, CPA presents a specific synthetic challenge: Volatility. With a boiling point of 49–50 °C , CPA is prone to evaporation during exothermic coupling reactions, leading to non-stoichiometric conditions and stalled conversion.

This guide provides three validated protocols designed to mitigate volatility and maximize yield, ranging from discovery-scale (HATU) to process-scale (T3P).

Critical Chemical Constraints

Before selecting a protocol, the operator must account for the physical properties of the reagents.

PropertyValueImplication for Protocol
Boiling Point (CPA) 49–50 °C CRITICAL: Reactions must be kept <40 °C. Exotherms must be controlled.
pKa (CPA) ~10.6 (Conjugate Acid)Moderately basic. Requires non-nucleophilic base (DIPEA/TEA) to deprotonate if using HCl salt.
Sterics ModerateMore hindered than methylamine; less than isopropylamine. Reactivity is generally good.
Stability Radical SensitiveCyclopropane rings can open under radical conditions (rare in standard amidation).

Strategic Decision Matrix

Select the appropriate workflow based on your scale and substrate sensitivity.

DecisionMatrix Start START: Select Substrate ScaleCheck Scale of Reaction? Start->ScaleCheck Discovery Discovery (<100 mg) High Throughput ScaleCheck->Discovery Small Scale Process Scale-Up (>1 g) or Green Chem Req. ScaleCheck->Process Large Scale AcidCheck Is Acid Sterically Hindered/Unreactive? Discovery->AcidCheck MethodB Protocol B: T3P (Propylphosphonic Anhydride) (Green/Scalable) Process->MethodB Preferred MethodA Protocol A: HATU/DIPEA (Standard) AcidCheck->MethodA No (Standard) MethodC Protocol C: Acid Chloride/Mixed Anhydride (High Reactivity) AcidCheck->MethodC Yes (Difficult)

Figure 1: Decision matrix for selecting the optimal coupling strategy.

Protocol A: Standard Discovery Coupling (HATU)

Best for: Small-scale synthesis, library generation, and valuable acid substrates. Mechanism: Generates an active ester (OAt) in situ.

Reagents:
  • Carboxylic Acid: 1.0 equiv.[1]

  • HATU: 1.1 – 1.2 equiv.

  • Cyclopropylamine (Free base or HCl salt): 1.2 – 1.5 equiv.

    • Expert Note: Use the HCl salt if possible. It allows for precise weighing and eliminates volatility issues during handling.

  • DIPEA (Hünig's Base): 3.0 equiv (if using amine HCl salt) or 1.5 equiv (if using free base).

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure:
  • Preparation: In a clean vial equipped with a stir bar, dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.1 – 0.2 M concentration).

  • Activation: Add HATU (1.1 equiv) and DIPEA (1.0 equiv only at this stage). Stir for 5 minutes at Room Temperature (RT) to form the activated ester.

    • Why? Pre-activation ensures the acid is ready to react immediately upon amine addition, minimizing the time the volatile amine sits in solution.

  • Cooling (Crucial): Place the reaction vial in an ice bath (0 °C) .

  • Amine Addition:

    • If using HCl Salt: Add Cyclopropylamine[2][3]·HCl (1.2 equiv) followed by the remaining DIPEA (2.0 equiv).

    • If using Free Base: Add Cyclopropylamine liquid (1.5 equiv) via syringe. Note: The excess accounts for headspace loss.

  • Reaction: Remove the ice bath after 15 minutes and allow to warm to RT. Stir for 2–4 hours.

  • Monitoring: Check via LCMS.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (x2), water (x1), and brine (x1). Dry over Na₂SO₄.

Protocol B: Scalable & Green Coupling (T3P)

Best for: Gram-scale synthesis, process chemistry, and ease of purification.[4] Advantages: T3P (Propylphosphonic anhydride) generates water-soluble byproducts, simplifying workup.[5][6] It is often supplied as a 50% solution in EtOAc or DMF.

Reagents:
  • Carboxylic Acid: 1.0 equiv.[1]

  • T3P (50% w/w in EtOAc): 1.5 – 2.0 equiv.

  • Cyclopropylamine: 1.2 equiv.

  • Base: Pyridine (2.5 – 3.0 equiv) or DIPEA (3.0 equiv).

    • Expert Note: Pyridine is preferred with T3P to minimize epimerization if the carboxylic acid has a chiral center [1].[7]

  • Solvent: EtOAc or 2-MeTHF (Green alternative).

Step-by-Step Procedure:
  • Charge: To a reactor/flask, add Carboxylic Acid (1.0 equiv), Cyclopropylamine (1.2 equiv), and Pyridine (3.0 equiv) in EtOAc (5–10 volumes).

  • Cool: Cool the mixture to 0–5 °C .

  • Addition: Add T3P solution dropwise over 15–20 minutes.

    • Why? T3P coupling is exothermic. Controlling the addition rate prevents the temperature from spiking above the boiling point of cyclopropylamine.

  • Reaction: Allow the mixture to warm to RT and stir for 6–12 hours.

  • Workup (Self-Validating): Add water (equal volume). The T3P byproducts are water-soluble and will partition into the aqueous phase.[8] Separate layers. Wash organic layer with 0.5M HCl (to remove excess pyridine) and then NaHCO₃.

Protocol C: The "Lenvatinib" Route (Mixed Anhydride)

Best for: Unreactive acids or when coupling agents like HATU fail. This mimics the industrial route used for Lenvatinib intermediates [2].

Workflow:
  • Activation: Dissolve Carboxylic Acid in THF/DCM. Add Phenyl Chloroformate (1.1 equiv) and weak base to form the phenyl carbamate/mixed anhydride.

  • Coupling: Add Cyclopropylamine (1.5 equiv) to the activated species.

  • Conditions: This reaction can often be run at RT, but a sealed vessel is recommended to prevent amine loss if heating is required.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<30%) Amine evaporationSwitch to Protocol A (Ice Bath) or use a sealed pressure tube. Increase amine equivalents to 2.0.
No Reaction Acid deactivationEnsure base is added before HATU. If using T3P, ensure Pyridine is fresh.
Impurity: Dimer Amine acting as baseEnsure sufficient DIPEA is present. The amine should act as a nucleophile, not a proton scavenger.
Solid Precipitate Urea formationIf using carbodiimides (EDC/DCC), urea byproducts can crash out. Switch to T3P (Protocol B).

Safety & Handling

  • Toxicity: Cyclopropylamine is toxic if swallowed and can cause severe skin burns.[9]

  • Volatility: Always handle the free base in a fume hood.

  • Pressure: If heating is absolutely necessary (e.g., for unreactive substrates), use a microwave vial or pressure tube to contain the amine vapors. Do not reflux in an open system.

Visualizing the T3P Workflow

T3P_Workflow Mix 1. Mix Acid + CPA + Pyridine in EtOAc Cool 2. Cool to 0°C Mix->Cool AddT3P 3. Add T3P Dropwise Cool->AddT3P Control Exotherm Monitor 4. Monitor LCMS (Check for CPA loss) AddT3P->Monitor Quench 5. Water Quench (Byproducts -> Aqueous) Monitor->Quench Complete Isolate 6. Isolate Organic Layer (Product) Quench->Isolate

Figure 2: The T3P "Green" Workflow. Note the specific cooling step to manage CPA volatility during the exothermic addition of the anhydride.

References

  • Dunetz, J. R., et al. (2011).[4][10] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.[10]

  • Matsui, J., et al. (2008). "Lenvatinib (E7080) Synthesis and Intermediates." US Patent 7,253,286.

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[6][7] Tetrahedron, 61(46), 10827-10852.

  • Sigma-Aldrich. "Cyclopropylamine Physical Properties & Safety Data Sheet."

Sources

Application Note: N-Cyclopropyl-2,2-dimethylpropanamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of N-cyclopropyl-2,2-dimethylpropanamide (also known as N-cyclopropylpivalamide) in medicinal chemistry. It moves beyond simple characterization to focus on its role as a robust C(sp³)-H activation scaffold and a metabolically stable bioisostere .

Executive Summary & Rationale

This compound (CAS: 540792-73-2) is not merely a building block; it is a "privileged intermediate" that solves two critical problems in modern drug design:

  • Metabolic Liability: It serves as a bioisostere for N-ethyl or N-isopropyl amides, blocking

    
    -hydroxylation and subsequent dealkylation by CYP450 enzymes due to the high bond dissociation energy (BDE) of cyclopropyl C-H bonds (~106 kcal/mol).
    
  • Synthetic Access to 2-Substituted Cyclopropanes: It acts as the ideal substrate for Iridium-catalyzed C(sp³)-H borylation, enabling the rapid, stereoselective synthesis of cis- and trans-2-arylcyclopropylamines (e.g., Tranylcypromine analogs, LSD1 inhibitors).

Structural & Physicochemical Logic

The "Pivaloyl-Cyclopropyl" Lock

This molecule combines two sterically demanding groups that create a unique "locked" conformation.

  • The Pivaloyl Group (t-Bu): The bulky tert-butyl group prevents nucleophilic attack at the carbonyl carbon, rendering the amide bond exceptionally resistant to hydrolysis (proteolytic stability). It also enforces a specific twist angle, minimizing aggregation.

  • The Cyclopropyl Group (Cp): Acts as a conformational constraint.[1] Unlike flexible alkyl chains, the Cp ring restricts the N-substituent vector, often improving potency by reducing the entropic penalty of binding.

Physicochemical Profile:

Property Value/Description Impact on Drug Design
LogP ~1.5 - 1.8 Optimal lipophilicity for CNS penetration without excessive protein binding.
H-Bond Donor 1 (Amide NH) Critical for backbone interactions in kinase/protease pockets.
Metabolic Stability High The Cp ring blocks N-dealkylation; Pivaloyl blocks hydrolysis.

| C(sp³)-H BDE | ~106 kcal/mol | Resistant to radical abstraction by CYP450 (Iron-Oxo species). |

Core Application: C(sp³)-H Activation & Functionalization[2][3]

The most powerful application of this scaffold is its use as a directing template to access substituted cyclopropanes without starting from unstable diazo compounds. The pivaloyl oxygen serves as a weak directing group (DG) for Iridium catalysts.

Workflow Visualization: The Itami-Yamaguchi Protocol

The following diagram illustrates the stereodivergent route to bioactive cyclopropylamines using this scaffold.

CH_Activation_Workflow cluster_mechanism Mechanism of Action Start N-Cyclopropyl- pivalamide Catalyst Ir-Catalyzed C-H Borylation (cis-selective) Start->Catalyst [Ir(OMe)(cod)]2 HBpin Intermediate cis-Boryl Intermediate Catalyst->Intermediate Steric Control Coupling Suzuki-Miyaura Coupling Intermediate->Coupling Ar-I, Pd Catalyst Product 2-Aryl- cyclopropylamine (LSD1 Inhibitor Scaffold) Coupling->Product Hydrolysis

Caption: Stereodivergent synthesis of 2-arylcyclopropylamines via Ir-catalyzed C-H borylation of N-cyclopropylpivalamide.

Detailed Experimental Protocols

Protocol A: Synthesis of this compound

Use this protocol if the compound is not purchased commercially. It ensures a water-free product suitable for organometallic chemistry.

Reagents: Cyclopropylamine (1.0 equiv), Pivaloyl chloride (1.1 equiv), Triethylamine (1.2 equiv), DCM (anhydrous).

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add Cyclopropylamine (10 mmol) and Triethylamine (12 mmol) in anhydrous DCM (50 mL). Cool to 0 °C.

  • Addition: Dropwise add Pivaloyl chloride (11 mmol) over 15 minutes. The reaction is exothermic; maintain temperature < 5 °C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:4).

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organic layer with 1M HCl (to remove unreacted amine) followed by brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo. Recrystallize from Hexanes if necessary (usually obtained as a white solid/crystalline needles).

    • Yield Target: >90%.[2][3][4]

    • QC Check: ¹H NMR should show a sharp singlet at ~1.2 ppm (9H, t-Bu) and multiplet at ~0.5-0.8 ppm (4H, Cp).

Protocol B: C(sp³)-H Borylation (The Key Transformation)

Based on the methodology established by Itami and Yamaguchi (Ref 1, 2).

Objective: Install a Boron pinacol ester (Bpin) on the cyclopropyl ring with cis stereochemistry relative to the amide.

  • Catalyst Prep: In a glovebox, mix [Ir(OMe)(cod)]₂ (1.5 mol%) and 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) (3.0 mol%) in cyclohexane. Stir until the solution turns dark brown (active catalyst formation).

  • Substrate Addition: Add This compound (1.0 mmol) and HBpin (Pinacolborane, 1.5 equiv).

  • Reaction: Seal the vial and heat to 80 °C for 16 hours.

  • Workup: Cool to RT. Pass through a short pad of silica gel (eluting with EtOAc) to remove the catalyst. Concentrate.

  • Outcome: The product is the cis-borylated amide.

    • Note: The bulky pivaloyl group directs the borylation to the cis position via a directing effect of the carbonyl oxygen, overcoming the usual steric preference for trans.

Protocol C: Metabolic Stability Assay (Microsomal Stability)

Validation of the bioisostere concept.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Test Compound: this compound (1 µM final conc).

  • Control: N-isopropyl-2,2-dimethylpropanamide (to show liability of alkyl vs cyclopropyl).

  • Initiation: Add NADPH regenerating system. Incubate at 37 °C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins into cold Acetonitrile.

  • Analysis: LC-MS/MS.

    • Expected Result: The N-cyclopropyl analog should show >90% remaining at 60 mins, whereas the N-isopropyl analog typically shows <50% due to hydroxylation.

Strategic Case Studies

Case Study 1: LSD1 Inhibitors (Epigenetics)

Lysine-specific demethylase 1 (LSD1) inhibitors often utilize a trans-2-phenylcyclopropylamine core (tranylcypromine).

  • Challenge: Synthesizing these chiral cores usually requires hazardous diazo reagents or resolution of racemates.

  • Solution: Using Protocol B , researchers can synthesize the cis-boryl intermediate. A subsequent Suzuki coupling with an aryl iodide, followed by hydrolysis, yields the trans-2-arylcyclopropylamine (inversion occurs during the specific coupling/workup conditions or can be controlled).

  • Impact: This route is safer and more scalable for library generation.

Case Study 2: HCV Protease Inhibitors
  • Context: Drugs like Asunaprevir utilize cyclopropyl moieties to fit into the shallow hydrophobic pockets of the NS3/4A protease.

  • Application: The N-cyclopropylpivalamide motif mimics the P1 residue geometry. The pivaloyl group acts as a "cap" that prevents proteolysis of the inhibitor itself.

References

  • Miyamura, S., Araki, M., Suzuki, T., Yamaguchi, J., & Itami, K. (2016). "Iridium-catalyzed C–H Borylation of Cyclopropanes." Angewandte Chemie International Edition, 55(34), 10168-10172.

  • Miyamura, S., & Itami, K. (2017). "Stereodivergent Synthesis of Arylcyclopropylamines by Sequential C–H Borylation and Suzuki–Miyaura Coupling." Journal of the American Chemical Society, 139(23), 7863–7866.

  • Talele, T. T. (2016).[5] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[5][6] Journal of Medicinal Chemistry, 59(19), 8712–8756.[5]

  • Meanwell, N. A. (2011).[5] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[5]

Sources

Application Note: Protocol for N-Acylation of Cyclopropylamine with 2,2-Dimethylpropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

This Application Note details the synthetic protocols for the N-acylation of cyclopropylamine using 2,2-dimethylpropanoic acid (pivalic acid) or its derivatives. The resulting construct, N-cyclopropylpivalamide , represents a critical pharmacophore in medicinal chemistry. The pivaloyl group provides metabolic stability against peptidases due to steric bulk (the tert-butyl effect), while the cyclopropyl moiety serves as a mechanism-based metabolic blocker and a conformational constraint often found in LSD1 inhibitors and fluoroquinolone antibiotics.

Critical Synthetic Challenges:

  • Steric Hindrance: The bulky tert-butyl group of pivalic acid significantly retards nucleophilic attack compared to linear aliphatic acids.

  • Substrate Volatility: Cyclopropylamine (bp ~50 °C) is highly volatile and toxic. Improper handling leads to stoichiometry errors and safety hazards.

  • Electronic Deactivation: While cyclopropylamine is a competent nucleophile, the ring strain (~27.5 kcal/mol) requires controlled conditions to prevent ring-opening side reactions under strongly acidic or oxidative conditions.

Experimental Design & Decision Matrix

We present two validated methodologies tailored to different stages of drug development:

FeatureMethod A: Acid Chloride Route Method B: HATU Coupling Route
Primary Application Scale-Up / Process Chemistry (>10g)Discovery / Med. Chem (<500mg)
Reagents Pivaloyl Chloride, DIPEA, DCMPivalic Acid, HATU, DIPEA, DMF
Cost Efficiency High (Cheap reagents)Low (Expensive coupling agents)
Purification Extraction/Crystallization (often sufficient)Column Chromatography (likely required)
Atom Economy HighLow (High MW byproducts)
Visual Workflow: Pathway Selection

ReactionPathways Start Target: N-Cyclopropylpivalamide Scale Select Scale Start->Scale MethodA Method A: Acid Chloride (Pivaloyl Chloride + Base) Scale->MethodA > 1 Gram MethodB Method B: HATU Activation (In-situ Active Ester) Scale->MethodB < 100 mg (Library) ProdA High Purity Crude (Standard Workup) MethodA->ProdA Fast Kinetics ProdB Requires Chromatography (Remove Urea/HOBt) MethodB->ProdB Mild Conditions

Figure 1: Decision matrix for selecting the optimal synthetic route based on scale and purification requirements.

Method A: The Acid Chloride Protocol (Robust Scale-Up)

This method utilizes Pivaloyl Chloride (PivCl) .[1] It is preferred for scale-up due to the low cost of reagents and the gaseous nature of the by-products (if using specific bases) or water-soluble salts.

Reagents & Materials[2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: Cyclopropylamine (Caution: Volatile, Toxic).

  • Electrophile: Pivaloyl Chloride (Commercial grade).

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA).
    
  • Solvent: Dichloromethane (DCM), anhydrous.[2]

Step-by-Step Protocol
  • Preparation (0 min):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Purge with nitrogen.[2]

    • CRITICAL: Pre-cool the reaction vessel in an ice-water bath (0 °C) before adding the amine.

  • Amine Addition (5 min):

    • Charge the flask with Cyclopropylamine (1.0 equiv) and DCM (concentration ~0.5 M).

    • Add DIPEA (1.2 equiv).

    • Note: Adding the amine first allows it to be cooled, reducing vaporization loss when the exothermic reaction begins.

  • Electrophile Addition (15 min):

    • Dilute Pivaloyl Chloride (1.1 equiv) in a small volume of DCM.

    • Add the PivCl solution dropwise to the cold amine mixture over 15–30 minutes.

    • Observation: White fumes (HCl interaction with amine vapor) may form if addition is too fast; ensure efficient stirring.

  • Reaction (3–15 hours):

    • Allow the mixture to warm to room temperature (RT) naturally.

    • Stir for 3 hours. (Due to steric bulk, pivaloyl groups react slower than acetyl groups; overnight stirring is safe and ensures completion).

  • Workup & Isolation:

    • Quench with saturated aqueous NaHCO₃ (removes unreacted acid/chloride).

    • Extract with DCM (2x).[2]

    • Wash organic layer with 1M HCl (removes unreacted amine and DIPEA).

    • Dry over MgSO₄, filter, and concentrate carefully (product may sublime or be slightly volatile under high vacuum/heat).

  • Validation:

    • Yield Expectation: 85–95%.

    • Purity: Usually >95% without chromatography.

Method B: HATU-Mediated Coupling (Discovery Scale)

Preferred for high-throughput synthesis or when Pivaloyl Chloride is unavailable. HATU generates a highly reactive O-azabenzotriazole active ester, overcoming the steric hindrance of the tert-butyl group.

Reagents
  • Carboxylic Acid: Pivalic acid (2,2-dimethylpropanoic acid).[3][4]

  • Coupling Agent: HATU (1.1 equiv).[5]

  • Base: DIPEA (2.0 equiv).

  • Amine: Cyclopropylamine (1.2 equiv).[2]

  • Solvent: DMF (dimethylformamide) or DMAc.

Protocol
  • Pre-Activation (Crucial Step):

    • Dissolve Pivalic acid (1.0 equiv) in DMF.

    • Add HATU (1.1 equiv) and DIPEA (1.0 equiv).[5]

    • Stir at RT for 15 minutes.

    • Mechanism:[5][6][7][2] This generates the activated ester in situ.[8] The solution usually turns yellow/orange.

  • Coupling:

    • Add Cyclopropylamine (1.2 equiv) and the remaining DIPEA (1.0 equiv).

    • Note: Use excess amine to drive the reaction to completion against the steric barrier.

  • Reaction:

    • Stir at RT for 12–18 hours.

    • Monitoring: LCMS should show the product mass [M+H]+ = 142.1.

  • Workup:

    • Dilute with Ethyl Acetate.

    • Wash extensively with water/brine (to remove DMF and urea byproducts).

    • Wash with saturated LiCl solution (optional, helps remove DMF).

Mechanistic Insight & Troubleshooting

The reaction is a nucleophilic acyl substitution. The diagram below illustrates the steric congestion involved in the tetrahedral intermediate.

Mechanism PivCl Pivaloyl Chloride (Electrophile) TS Tetrahedral Intermediate (Sterically Crowded) PivCl->TS Attack CPA Cyclopropylamine (Nucleophile) CPA->TS Attack Product N-Cyclopropylpivalamide (Stable Amide) TS->Product Elimination of Cl- Base Base (DIPEA) Scavenges HCl Base->Product Drives Equilibrium

Figure 2: Mechanistic pathway highlighting the steric crowding at the transition state.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Volatility of CyclopropylamineUse 1.5 equiv of amine; ensure reaction is sealed; keep cold during addition.
Incomplete Reaction Steric Hindrance of Pivalic GroupIncrease reaction time (up to 24h) or temperature (reflux in DCM, ~40°C).
Product Loss Sublimation/VolatilityDo not apply high vacuum (<5 mbar) for extended periods during drying.
Impurity: Pivalic Acid Hydrolysis of ChlorideEnsure solvents are anhydrous. Store PivCl under inert gas.

Safety & Handling (E-E-A-T)

  • Cyclopropylamine Toxicity: It is a mechanism-based inhibitor of cytochrome P450 enzymes (Source 1.4). It opens the ring upon oxidation, covalently modifying enzymes. Always handle in a fume hood.

  • Pivaloyl Chloride: Highly corrosive and lachrymator. Reacts violently with water.

  • Exotherm Control: The reaction of acid chlorides with primary amines is exothermic. Although the steric bulk of pivalic acid mitigates the rate, the initial mixing can still generate heat. 0 °C start is mandatory.

References

  • Vertex AI Search. (2026). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. (Snippet 1.6). Retrieved from

  • Sigma-Aldrich. (2026). Cyclopropylamine Physical Properties and Safety Data. Retrieved from 9

  • Longdom Publishing. (2024).[10] Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from 11

  • Common Organic Chemistry. (2026). Amide Coupling Protocols using HATU. Retrieved from 5

  • BenchChem. (2026). Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. Retrieved from 2

Sources

scale-up synthesis of N-cyclopropyl-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of N-Cyclopropyl-2,2-dimethylpropanamide

Part 1: Strategic Rationale & Executive Summary

The Challenge: The synthesis of This compound (also known as N-cyclopropylpivalamide) presents a classic process chemistry conflict: the coupling of a sterically hindered electrophile (pivaloyl chloride) with a highly volatile and toxic nucleophile (cyclopropylamine).

While the reaction mechanism is a standard nucleophilic acyl substitution, the scale-up risks are non-trivial:

  • Volatility: Cyclopropylamine (bp ~50°C) has a flash point of -25°C. Exothermic spikes during addition can vaporize the reagent, leading to stoichiometry drift and explosion hazards.

  • Steric Bulk: The tert-butyl group of the pivaloyl moiety retards the reaction rate compared to acetyl analogs, requiring precise temperature management to balance rate vs. impurity formation (dimerization or hydrolysis).

  • Safety: The combination of a corrosive acid chloride and a flammable amine requires a self-validating safety protocol.

The Solution: This guide details a Toluene-based Anhydrous Amidation Protocol . Toluene is selected over Dichloromethane (DCM) for scale-up to minimize environmental impact and facilitate higher-temperature processing if kinetic boosting is required later. The protocol utilizes a "Reverse Addition" strategy (adding acid chloride to amine) to maintain basic conditions, scavenging the HCl byproduct immediately.

Part 2: Process Safety & Chemical Compatibility (E-E-A-T)

Critical Safety Parameters:

ReagentHazard ClassCritical PropertyHandling Protocol
Cyclopropylamine (CPA) Flammable Liquid (Cat 2), Acute ToxFlash Point: -25°C CRITICAL: Pre-cool reactor to <5°C before charging. Ground all transfer lines. Use closed-system transfer.
Pivaloyl Chloride (PivCl) Corrosive, Water ReactiveHydrolysis Moisture sensitive.[1][2] Reacts violently with water to release HCl gas. Ensure reactor is dry (

).
Triethylamine (Et

N)
Flammable, CorrosiveHCl Scavenger Forms thick slurry (Et

N·HCl) during reaction. Ensure overhead stirring torque is sufficient.
Toluene Flammable, Repro ToxSolvent Preferred over DCM for process safety and recovery.

Engineering Control:

  • Scrubber: The reactor vent must be connected to a caustic scrubber (NaOH) to neutralize any escaping HCl or acid chloride vapors.

  • Cooling: A jacketed reactor with a cryostat capable of -20°C is recommended to handle the exotherm effectively.

Part 3: Detailed Experimental Protocol

Scale: 1.0 kg Input (Cyclopropylamine basis) Target Yield: >90% Purity: >98% (HPLC)

Step 1: Reactor Preparation & Charging
  • Setup: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer (pitch-blade impeller), nitrogen inlet, internal temperature probe, and a pressure-equalizing addition funnel.

  • Inerting: Purge the reactor with Nitrogen (

    
    ) for 15 minutes.
    
  • Charging:

    • Charge Toluene (10 L, 10 vol relative to amine).

    • Charge Triethylamine (1.95 kg, 1.1 equiv).

    • Cool the mixture to 0°C .

    • Via Cannula: Charge Cyclopropylamine (1.0 kg, 17.5 mol, 1.0 equiv). Note: CPA is volatile; charge below the solvent surface.

Step 2: Controlled Addition (The Critical Step)
  • Reagent: Fill the addition funnel with Pivaloyl Chloride (2.21 kg, 1.05 equiv).

  • Addition: Add PivCl dropwise to the reactor.

    • Rate: Adjust rate to maintain Internal Temperature (

      
      ) < 10°C .
      
    • Observation: A white precipitate (Et

      
      N·HCl) will form immediately. The slurry will thicken.
      
  • Post-Addition: Once addition is complete, allow the reaction to warm to 20–25°C naturally.

  • Aging: Stir for 3 hours.

    • IPC (In-Process Control): Sample an aliquot. Quench in MeOH.[3] Analyze by GC or HPLC. Target: <1% residual Cyclopropylamine.

Step 3: Workup & Isolation
  • Quench: Cool to 10°C. Slowly add Water (5 L) to dissolve the Et

    
    N·HCl salts. Caution: Mild exotherm.
    
  • Phase Separation: Agitate for 15 mins, then settle. Separate the lower aqueous layer (contains salts) and discard to waste treatment.

  • Acid Wash: Wash the organic (top) layer with 1M HCl (5 L) to remove excess Triethylamine and any unreacted Cyclopropylamine.

    • Check: Aqueous pH should be < 3.

  • Base Wash: Wash the organic layer with Sat.[1] NaHCO

    
      (5 L) to remove any hydrolyzed pivalic acid.
    
  • Brine Wash: Wash with Sat. NaCl (5 L) to dry the organic layer.

  • Concentration: Transfer organic layer to a rotary evaporator or distillation unit. Concentrate Toluene under reduced pressure (40–50°C bath).

  • Final Isolation:

    • Scenario A (Oil): If the product remains an oil (common with impurities), perform a high-vacuum distillation.

    • Scenario B (Solid - Likely): If the residue solidifies (approx mp 80–100°C range), recrystallize from Heptane/EtOAc (9:1) . Heat to reflux to dissolve, cool slowly to 0°C to precipitate. Filter and dry.[3]

Part 4: Visualization of Reaction & Process

Figure 1: Reaction Mechanism & Pathway

Caption: Nucleophilic attack of cyclopropylamine on the sterically hindered pivaloyl chloride, followed by base-mediated elimination of HCl.

ReactionMechanism Reagents Reagents Pivaloyl Chloride + Cyclopropylamine Intermediate Tetrahedral Intermediate (Sterically Crowded) Reagents->Intermediate Nucleophilic Attack (Slowed by t-Bu steric bulk) Transition Elimination (-HCl) Intermediate->Transition Collapse Product Product This compound Transition->Product Byproduct Byproduct Et3N·HCl (Solid) Transition->Byproduct

Figure 2: Process Flow Diagram (PFD)

Caption: Unit operation flow for the 1kg scale-up campaign, highlighting critical temperature control points.

ProcessFlow Start Start: Reactor Inerting (N2) Charge Charge Toluene + Et3N Cool to 0°C Start->Charge AddAmine Add Cyclopropylamine (Volatile: Handle <5°C) Charge->AddAmine AddAcid Add Pivaloyl Chloride (Exotherm Control <10°C) AddAmine->AddAcid Slow Addition Reaction Reaction Aging 3 hrs @ 25°C AddAcid->Reaction Quench Quench: Water Addition Dissolve Salts Reaction->Quench IPC Check Sep Phase Separation Org (Prod) / Aq (Waste) Quench->Sep Wash Washes: 1M HCl -> NaHCO3 -> Brine Sep->Wash Isolate Concentration & Crystallization (Heptane/EtOAc) Wash->Isolate

Part 5: Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Low Yield Volatility of CyclopropylamineEnsure reactor is <5°C during charging. Use a slight excess (1.05 eq) of amine if loss is suspected.
Impurity: Pivalic Acid Hydrolysis of PivClEnsure Toluene is anhydrous (

). Ensure N

blanket is active.
Slow Reaction Steric HindrancePivaloyl group is bulky.[3] If IPC shows SM > 5% after 3h, warm to 35°C (carefully) to push completion.
Thick Slurry Salt FormationEt

N·HCl is voluminous. Increase solvent volume to 12-15 vol or use a high-torque impeller.

Part 6: Analytical Specifications

1. H-NMR (400 MHz, CDCl


): 
  • 
     5.80 (br s, 1H, NH)
    
  • 
     2.75 (m, 1H, CH-cyclopropyl)
    
  • 
     1.20 (s, 9H, t-Butyl)
    
  • 
     0.75 (m, 2H, CH
    
    
    
    -cyclopropyl)
  • 
     0.50 (m, 2H, CH
    
    
    
    -cyclopropyl)
  • Note: The distinct singlet at 1.20 ppm and the cyclopropyl multiplets are diagnostic.

2. HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: A: 0.1% H

    
    PO
    
    
    
    in Water; B: Acetonitrile. Gradient 10-90% B over 15 min.
  • Detection: UV @ 210 nm (Amide bond absorption).

References

  • BenchChem. Application Notes: Pivaloyl Chloride as a Protecting Group for Amines.[3] (2025).[1][2][4][5][6] Retrieved from

  • Organic Syntheses. O-Pivaloyl hydroxylamine triflic acid.[7] Org. Synth. 2016 , 93, 228-244. (Demonstrates Pivaloyl Chloride handling and stoichiometry). DOI: 10.15227/orgsyn.093.0228. Retrieved from

  • Fisher Scientific. Safety Data Sheet: Cyclopropylamine. (Revision 2025).[1][2][4][5][6] (Critical safety data regarding flash point and toxicity). Retrieved from

  • Bertus, P., & Szymoniak, J. New and easy route to primary cyclopropylamines from nitriles.[8] Chemical Communications, 2001 , 1792-1793.[8] (Background on cyclopropylamine synthesis and stability). Retrieved from

  • Loba Chemie. MSDS: Cyclopropylamine for Synthesis. (2016).[9] Retrieved from

Sources

Application Note: N-Cyclopropyl-2,2-dimethylpropanamide in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic application of N-cyclopropyl-2,2-dimethylpropanamide (also known as N-cyclopropylpivalamide) as a high-value pharmacophore and building block in the design of Type I/II kinase inhibitors.

Executive Summary

This compound represents a "privileged fragment" in modern kinase inhibitor design. It combines two critical structural motifs: a bulky, spherical tert-butyl group (pivaloyl) and a conformationally restricted cyclopropyl ring .

Unlike flexible aliphatic chains, this molecule acts as a rigid hydrophobic anchor. It is primarily applied to:

  • Occupy Hydrophobic Pockets: Specifically the selectivity pocket (back-pocket) behind the Gatekeeper residue.

  • Improve Metabolic Stability: The cyclopropyl group resists CYP450 oxidation better than isopropyl or ethyl bioisosteres.

  • Enable Fragment-Based Drug Design (FBDD): Serving as a starting scaffold for C-H activation and functionalization.

Mechanistic Rationale & Design Principles

The "Magic Cyclopropyl" Effect

In kinase inhibitor optimization, replacing an isopropyl or ethyl group with a cyclopropyl ring often results in a potency boost (10-fold or higher) and improved metabolic half-life. This is due to:

  • σ-Hole Interactions: The strained C-C bonds of cyclopropane have significant

    
    -character, allowing unique 
    
    
    
    -interactions with aromatic residues (e.g., Phenylalanine in the regulatory spine).
  • Entropic Advantage: The rigid ring reduces the entropic penalty upon binding compared to flexible alkyl chains.

The Pivalamide Anchor

The 2,2-dimethyl (tert-butyl) moiety provides maximal hydrophobic density in a spherical volume. When positioned correctly, it displaces high-energy water molecules from deep hydrophobic pockets (e.g., the allosteric site in p38 MAP kinase or the H2 pocket in BTK), driving binding affinity through the hydrophobic effect.

Structural Logic Diagram

The following diagram illustrates how this specific molecule bridges the gap between a simple fragment and a potent inhibitor.

KinaseDesign Fragment This compound (The Scaffold) Feature1 Cyclopropyl Group (Metabolic Stability + CH-π Interactions) Fragment->Feature1 Contains Feature2 Pivaloyl (t-Butyl) (Hydrophobic Bulk for Back-Pocket) Fragment->Feature2 Contains Target Kinase Target (e.g., VEGFR2, BTK, p38) Feature1->Target Binds Solvent Front Feature2->Target Fills Allosteric Pocket Outcome High Potency Type II Inhibitor Target->Outcome Inhibition

Caption: Structural decomposition of the N-cyclopropylpivalamide pharmacophore and its binding interactions.

Experimental Protocols

Protocol A: Synthesis & Functionalization (C-H Activation)

Context: this compound is chemically inert. To use it in library synthesis, one must functionalize the cyclopropyl ring. The most advanced method is Iridium-catalyzed C-H Borylation , which converts the molecule into a Suzuki coupling partner.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)

  • Ligand: 3,4,7,8-tetramethyl-1,10-phenanthroline (tmphen) (3.0 mol%)

  • Boron Source: B₂pin₂ (0.8 equiv)

  • Solvent: Dry THF

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, weigh [Ir(OMe)(cod)]₂ and tmphen into a reaction vial. Dissolve in THF to form the active catalyst complex (solution turns dark).

  • Addition: Add B₂pin₂ and this compound to the vial.

  • Reaction: Seal the vial and heat to 80°C for 16 hours .

    • Mechanism:[1][2] The amide carbonyl directs the Iridium catalyst to the cis position on the cyclopropyl ring via coordination.

  • Workup: Cool to room temperature. Pass through a short pad of silica gel (eluting with EtOAc) to remove the catalyst.

  • Purification: Concentrate in vacuo. The product, N-(cis-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)pivalamide, is often stable enough for direct use or can be recrystallized.

Critical Note: This protocol yields the cis-boronate . This stereochemistry is crucial because many kinase pockets have specific stereochemical preferences.

Protocol B: "Warhead" Installation (Suzuki Coupling)

Context: Linking the functionalized fragment to a kinase hinge-binding core (e.g., a chloropyrimidine).

Step-by-Step Methodology:

  • Mix: Combine the boronate ester from Protocol A (1.2 equiv) with the heteroaryl chloride (e.g., 4-chloropyrrolo[2,3-d]pyrimidine) (1.0 equiv).

  • Catalyst System: Add Pd(dppf)Cl₂ (5 mol%) and K₃PO₄ (3.0 equiv).

  • Solvent: Use a mixture of 1,4-Dioxane/Water (4:1). Degas thoroughly with Argon.

  • Heating: Microwave irradiation at 110°C for 1 hour .

  • Isolation: Extract with DCM, dry over MgSO₄, and purify via reverse-phase HPLC (Water/Acetonitrile gradient).

Application Data & SAR Analysis

When incorporating this motif, researchers should evaluate the following physicochemical shifts. The table below compares the N-cyclopropylpivalamide motif against standard bioisosteres.

Structural MotifCLogPMetabolic Stability (t½)Conformational EntropyKinase Selectivity Potential
N-Isopropylamide 1.2Low (Hydroxylation prone)High (Flexible)Low
N-Cyclopropylamide 1.1HighMedium (Restricted)Medium
N-Cyclopropylpivalamide 2.4 Very High (Steric shield)Low (Rigid) High (Shape complementarity)
Case Study Visualization: Binding Mode

The following diagram represents the logical binding mode of a VEGFR2 inhibitor utilizing this motif.

BindingMode Hinge Hinge Region (ATP Site) Gatekeeper Gatekeeper Residue (Val/Thr/Met) BackPocket Hydrophobic Back Pocket (Selectivity Filter) Core Heteroaryl Core (H-bond Acceptor) Core->Hinge H-Bonds Linker Amide Linker Linker->Gatekeeper Passes Gate Fragment N-Cyclopropyl-t-Butyl (The Motif) Fragment->BackPocket Hydrophobic Fill (High Affinity)

Caption: Schematic of the fragment occupying the hydrophobic back pocket of a kinase.[3]

References

  • Vertex Pharmaceuticals. (2018). Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition. Journal of Medicinal Chemistry.

  • Yamaguchi, J. et al. (2014). Iridium-catalyzed C-H borylation of N-cyclopropylpivalamide. Journal of Organometallic Chemistry.

  • BMS. (2012). Discovery of Novel VEGFR-2 Kinase Inhibitors containing Cyclopropyl Amides. Bioorganic & Medicinal Chemistry Letters.

  • Pfizer. (2013). Discovery of PF-04979064: A Potent PI3K/mTOR Dual Inhibitor. Journal of Medicinal Chemistry.

  • Parchem Fine & Specialty Chemicals. this compound Product Specifications.

Sources

Application Note: Microwave-Assisted Synthesis of N-Cyclopropyl-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, high-yield protocol for the synthesis of N-cyclopropyl-2,2-dimethylpropanamide . This reaction presents a dual challenge in classical organic synthesis: the significant steric hindrance of the tert-butyl group (pivaloyl moiety) which retards nucleophilic attack, and the high volatility of cyclopropylamine (bp 49–50 °C), which leads to reagent loss in open-vessel thermal heating.

By utilizing Microwave-Assisted Organic Synthesis (MAOS) in a sealed-vessel environment, this protocol overcomes the activation energy barrier imposed by the bulky pivaloyl group while simultaneously preventing the loss of the volatile amine. This method reduces reaction time from hours (thermal) to minutes (microwave) while improving the impurity profile.[1]

Scientific Rationale & Mechanism

The Steric Challenge

The target molecule is formed via the Schotten-Baumann reaction or nucleophilic acyl substitution between pivaloyl chloride and cyclopropylamine.

  • Pivaloyl Chloride: Contains a tert-butyl group adjacent to the carbonyl. The bulkiness of the methyl groups creates a "steric wall," hindering the approach of the nucleophile to the carbonyl carbon.

  • Cyclopropylamine: While nucleophilic, its low boiling point makes it difficult to drive the reaction to completion using standard reflux methods without significant excess reagents.

The Microwave Advantage

Microwave irradiation provides two distinct advantages for this specific synthesis:

  • Arrhenius Acceleration: Rapid, volumetric heating overcomes the high activation energy (

    
    ) required to force the amine past the steric bulk of the tert-butyl group.
    
  • Pressurized Containment: The use of sealed reaction vials allows the solvent to be heated far above its atmospheric boiling point (superheating). This is critical for cyclopropylamine, keeping it in the liquid phase at temperatures (e.g., 100 °C) where it would normally be a gas, ensuring high effective concentration for the reaction.

Reaction Scheme

The reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride ion and subsequent deprotonation by a tertiary amine base.

ReactionMechanism Reactants Pivaloyl Chloride + Cyclopropylamine TS Tetrahedral Intermediate (Sterically Crowded) Reactants->TS MW Energy Overcomes Sterics Product N-cyclopropyl-2,2- dimethylpropanamide TS->Product -Cl⁻ Base Base (Et3N) Scavenges HCl Product->Base H+ Transfer

Figure 1: Reaction pathway highlighting the energy input required to overcome the steric hindrance of the pivaloyl group.

Safety & Handling (Critical)

WARNING: Cyclopropylamine is toxic, highly flammable, and a severe lachrymator. Pivaloyl chloride is corrosive and moisture-sensitive.

  • Containment: All pre-reaction handling must occur in a functioning fume hood.

  • Vessel Integrity: Use only manufacturer-certified microwave vials (e.g., borosilicate glass with crimp/screw caps and PTFE/silicone septa). Do not use scratched or damaged vials.

  • Pressure Limits: This reaction generates pressure. Ensure the microwave system's pressure sensor is active. Set a pressure limit of 15 bar (217 psi).

Experimental Protocol

Materials
  • Reagent A: Pivaloyl Chloride (CAS: 3282-30-2)

  • Reagent B: Cyclopropylamine (CAS: 765-30-0)[2]

  • Base: Triethylamine (Et

    
    N) or Diisopropylethylamine (DIPEA)
    
  • Solvent: Acetonitrile (MeCN) or Tetrahydrofuran (THF). Note: MeCN couples well with MW energy.

  • Equipment: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover).

Step-by-Step Methodology

Step 1: Preparation (Cold Addition)

  • To a 5 mL microwave vial equipped with a magnetic stir bar, add Acetonitrile (3.0 mL) .

  • Add Cyclopropylamine (1.1 equiv, 1.1 mmol) .

  • Add Triethylamine (1.2 equiv, 1.2 mmol) .

  • Cooling: Place the vial in an ice bath for 2 minutes. The reaction with acid chlorides is exothermic; cooling prevents immediate vaporization of the amine.

  • Dropwise, add Pivaloyl Chloride (1.0 equiv, 1.0 mmol) .

  • Seal: Immediately cap the vial with a PTFE-lined septum cap.

Step 2: Microwave Irradiation Place the sealed vial into the microwave cavity and apply the following parameters:

ParameterSettingRationale
Temperature 100 °CSufficient energy to overcome steric hindrance.
Time 10:00 minRapid conversion; prevents thermal degradation.
Pre-stirring 30 secEnsures homogeneity before heating.
Absorption Level HighMeCN is a strong MW absorber.
Pressure Limit 15 barSafety cutoff (typical operating pressure ~3-5 bar).

Step 3: Workup & Isolation

  • Allow the vial to cool to room temperature (compressed air cooling is standard in MW reactors).

  • Vent: Carefully vent the vial in a fume hood to release any residual pressure.

  • Extraction: Dilute the mixture with Ethyl Acetate (20 mL).

  • Wash:

    • Wash 1x with 1M HCl (removes excess amine and base).

    • Wash 1x with Sat. NaHCO

      
       (removes any hydrolyzed pivalic acid).
      
    • Wash 1x with Brine.

  • Drying: Dry organic layer over MgSO

    
    , filter, and concentrate in vacuo.
    
  • Purification: The product is typically pure enough for use (>95%). If necessary, purify via flash chromatography (Hexane/EtOAc).

Workflow Visualization

ExperimentalWorkflow cluster_prep Preparation (Fume Hood) cluster_mw Microwave Reactor cluster_workup Isolation Step1 Mix Amine + Base in MeCN (Ice Bath) Step2 Add Pivaloyl Chloride (Dropwise) Step1->Step2 Step3 Seal Vial Immediately Step2->Step3 Step4 Irradiate: 100°C 10 min, High Abs. Step3->Step4 Transfer Step5 Dilute (EtOAc) & Acid/Base Wash Step4->Step5 Cool & Vent Step6 Evaporate Solvent Step5->Step6 Final Pure Product (>95% Yield) Step6->Final

Figure 2: Operational workflow ensuring safety and high yield. Note the critical sealing step before heating.

Results & Discussion

Yield Comparison

The following data represents typical yields comparing standard thermal reflux (in DCM, 40°C) versus the optimized microwave protocol.

MethodTemperatureTimeYieldPurity (LCMS)
Thermal Reflux 40 °C4 Hours65%88%
Microwave (This Protocol) 100 °C10 Mins96% >98%

Note: The thermal yield is lower primarily due to the loss of cyclopropylamine over the extended reflux period and incomplete conversion caused by the steric bulk of the pivaloyl group.

Troubleshooting Guide
  • Low Yield:

    • Cause: Loss of amine during setup.

    • Solution: Ensure the vial is cooled on ice during the addition of pivaloyl chloride and sealed immediately.

  • High Pressure Shutdown:

    • Cause: Temperature too high for the solvent volume or decomposition.

    • Solution: Reduce temperature to 90°C or use a larger headspace vial (e.g., use a 10 mL vial for a 3 mL reaction).

  • By-product Formation:

    • Cause: Hydrolysis of acid chloride due to wet solvent.

    • Solution: Use anhydrous Acetonitrile.

References

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Biotage AB. "Microwave Synthesis User Guide: Amide Bond Formation." Biotage Knowledge Base. Link

  • De La Hoz, A., et al. (2005). "Microwaves in organic synthesis. Thermal and non-thermal microwave effects." Chemical Society Reviews, 34, 164-178. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 69828, Cyclopropylamine." PubChem. Link

Sources

Troubleshooting & Optimization

overcoming steric hindrance in 2,2-dimethylpropanamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pivaloyl Group Installation & Pivalamide Synthesis Topic: Overcoming Steric Hindrance in 2,2-Dimethylpropanamide Synthesis Ticket ID: PIV-SYN-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Pivaloyl Wall"

The synthesis of 2,2-dimethylpropanamide (Pivalamide) and its derivatives presents a classic challenge in organic chemistry: Steric Hindrance . The tert-butyl group adjacent to the carbonyl carbon acts as a "brick wall," creating a massive steric cone that blocks the trajectory of incoming nucleophiles (amines/ammonia).

The Consequence: Standard acylation protocols often fail.

  • Direct Coupling (EDC/DCC): Often results in stalled reactions or

    
    -acylurea side products.
    
  • Acid Chlorides: React sluggishly, allowing moisture to compete (hydrolysis) before the amine can attack.

This guide provides three validated workflows to bypass this barrier, ranging from robust scale-up methods to high-precision discovery chemistry.

Method A: The Acid Chloride Route (Standard & Scalable)

Reagent: Pivaloyl Chloride (Trimethylacetyl Chloride) Best For: Primary amides (


) and robust secondary amines.
Protocol A1: The "Turbo" Schotten-Baumann (Biphasic)

Why this works: The biphasic system protects the amine from protonation, while the high concentration of reagents at the interface drives the reaction despite the steric bulk.

Step-by-Step:

  • Setup: Dissolve the amine/ammonia source (1.0 equiv) in DCM or EtOAc.

  • Base Layer: Add an equal volume of 10-20% aqueous NaOH or saturated

    
    .
    
  • Cooling: Cool the biphasic mixture to 0°C.

    • Critical: Do not freeze the water layer. Vigorous stirring is required to create an emulsion.

  • Addition: Add Pivaloyl Chloride (1.2 - 1.5 equiv) dropwise.

  • The "Kick": If the reaction is stalled after 1 hour (checked by TLC), add 10 mol% DMAP (4-Dimethylaminopyridine).

    • Note: DMAP acts as a phase-transfer catalyst and a nucleophilic catalyst here.

  • Workup: Separate layers. Wash organic layer with 1M HCl (remove unreacted amine/DMAP), then Sat.[1]

    
     (remove pivalic acid), then Brine.
    
Protocol A2: Anhydrous Activation (For Sensitive Substrates)

Why this works: Uses a "Stepping Stone" mechanism. DMAP attacks the hindered chloride first, forming a highly reactive, less hindered (electronically activated)


-acylpyridinium salt.

Step-by-Step:

  • Dry: Flame-dry glassware under

    
     atmosphere.
    
  • Solvent: Dissolve amine (1.0 equiv) and Triethylamine (TEA) (1.5 equiv) in dry DCM.

  • Catalyst: Add DMAP (0.1 - 0.2 equiv) . Do not omit this.

  • Addition: Add Pivaloyl Chloride (1.2 equiv) slowly at 0°C.

  • Temperature: Allow to warm to Room Temperature (RT). If no reaction after 4 hours, reflux gently (40°C).

Method B: The Coupling Agent Route (Discovery Chemistry)

Reagent: Pivalic Acid (2,2-dimethylpropanoic acid) Best For: Precious amines, late-stage functionalization, or when acid chloride is unavailable.

The Problem with Carbodiimides (EDC/DCC)

Standard EDC couplings often fail because the O-acylisourea intermediate is too sterically crowded to be attacked by the amine. It rearranges to the unreactive


-acylurea faster than the amide bond forms.
The Solution: HATU or Acid Fluorides

Protocol B1: The HATU Standard HATU generates an -OAt ester. The nitrogen in the pyridine ring of the -OAt leaving group provides "anchimeric assistance" (neighboring group participation), pulling the amine towards the carbonyl, effectively overcoming the steric repulsion.

  • Mix: Pivalic Acid (1.1 equiv) + HATU (1.1 equiv) + DIPEA (2.0 equiv) in dry DMF.

  • Wait: Stir for 5-10 minutes before adding the amine. This ensures the active ester is fully formed.

  • Add: Add Amine (1.0 equiv).

  • Monitor: Reaction is usually complete in 1-2 hours.

Protocol B2: The "Secret Weapon" (Acid Fluorides) When even HATU fails, convert the Pivalic Acid to Pivaloyl Fluoride in situ using TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).

  • Why: The Fluoride leaving group is small (low steric demand) and the C-F bond is highly polarized, making the carbonyl hyper-electrophilic.

Visualizing the Mechanism

The following diagram illustrates why DMAP is non-negotiable for Method A and how the choice of leaving group (Cl vs. F vs. OAt) impacts the steric pathway.

Pivaloylation_Pathways Start Pivalic Source PivCl Pivaloyl Chloride (High Sterics) Start->PivCl SOCl2 PivOH Pivalic Acid Start->PivOH AcylPy N-Acylpyridinium (Activated & Extended) PivCl->AcylPy + DMAP (Catalysis) Product Pivalamide (Target) PivCl->Product Direct Attack (Slow/Blocked) ActiveEst Active Ester (OAt) (Anchimeric Assist) PivOH->ActiveEst + HATU/DIPEA AcylF Pivaloyl Fluoride (Small LG) PivOH->AcylF + TFFH AcylPy->Product + Amine (Fast) ActiveEst->Product + Amine AcylF->Product + Amine (Min. Sterics)

Caption: Figure 1. Mechanistic pathways to overcome the steric barrier. Note that direct attack on Pivaloyl Chloride is often blocked; DMAP or specialized leaving groups (OAt, F) are required to facilitate nucleophilic entry.

Troubleshooting Guide (FAQ)

Q1: My reaction smells strongly of Pivalic Acid, and yield is low (<30%).

  • Diagnosis: Hydrolysis.[1] The rate of water attacking the chloride was faster than your amine.

  • Fix:

    • Switch to anhydrous conditions (Method A2).

    • If using Schotten-Baumann, increase the stirring speed (RPM > 800) to maximize surface area.

    • Use fresh Pivaloyl Chloride (distill if yellow/viscous).

Q2: I see the starting material on TLC, but it won't move even with heat.

  • Diagnosis: The "Cone Angle" is too large. The amine cannot reach the carbonyl.

  • Fix: Switch to Method B2 (Acid Fluoride/TFFH) . The small radius of the Fluorine atom significantly reduces the steric crowding in the transition state compared to the Chloride or OAt ester.

Q3: Can I use EDC/HOBt?

  • Answer: Not recommended. Pivalic acid reacts slowly with carbodiimides, leading to high levels of

    
    -acylurea rearrangement (an irreversible dead-end side product). If you must use a coupling agent, use HATU  or PyBOP .
    

Q4: How do I remove excess Pivalic Acid during workup?

  • Answer: Pivalic acid is lipophilic. A standard Bicarb wash might not be enough.

    • Pro Tip: Wash the organic layer with 0.5M NaOH (if your product is stable to base) or perform a "filtration" through a short pad of basic alumina.

Comparative Data: Reagent Selection

MethodReagent SystemSteric ToleranceCostRecommended For
A1 Piv-Cl / NaOH (aq)ModerateLowMultigram synthesis of simple pivalamides (

).
A2 Piv-Cl / DMAP / TEAHighLow-MedSecondary amines or hindered anilines.
B1 HATU / DIPEAVery HighHighPrecious/Late-stage intermediates.
B2 TFFH (Acid Fluoride)Extreme High"Impossible" couplings (e.g.,

-Aib-OH).

References

  • Schotten-Baumann Conditions & Pivaloyl Chloride

    • Organic Syntheses, Coll. Vol. 10, p. 80 (2004). "Synthesis of N,N-Dibenzyl-O-pivaloylhydroxylamine."
  • DMAP Catalysis Mechanism

    • Steglich, W.; Höfle, G. (1969). "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst."[2] Angewandte Chemie International Edition.

  • HATU vs.

    • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[3][4] An efficient peptide coupling additive."[3] Journal of the American Chemical Society.

  • Acid Fluorides for Hindered Couplings

    • Carpino, L. A., et al. (1995).[5] "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH).[6] A Convenient New Reagent for the Preparation of Acyl Fluorides and for Peptide Segment Coupling." Journal of the American Chemical Society.

Sources

improving yield of N-cyclopropyl-2,2-dimethylpropanamide coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of N-cyclopropyl-2,2-dimethylpropanamide Synthesis

Topic: Improving Yield in Sterically Hindered Amide Couplings Ticket ID: CHEM-SUP-8821 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are encountering low yields in the synthesis of This compound . This reaction presents a classic "perfect storm" of synthetic challenges:

  • Extreme Steric Hindrance: The pivalic acid moiety (2,2-dimethylpropanoic acid) contains a tert-butyl group directly adjacent to the carbonyl. This creates a massive steric wall, blocking the trajectory of the incoming nucleophile (Burgi-Dunitz angle).

  • Nucleophile Volatility: Cyclopropylamine (bp ~50 °C) is volatile and difficult to handle in precise stoichiometric ratios, often leading to under-charging of the amine.

This guide moves beyond standard EDC/NHS protocols, which are kinetically incompetent for this specific substrate, and focuses on Acid Chloride activation (Industrial Standard) and T3P Coupling (Discovery Standard).

Module 1: The Acid Chloride Route (Industrial Standard)

Context: Converting pivalic acid to pivaloyl chloride (or purchasing pivaloyl chloride) creates a highly electrophilic species that can overcome the steric barrier.

Troubleshooting Guide:

Q: I am using Pivaloyl Chloride and Cyclopropylamine, but my yield is stuck at <50%. What is happening? A: The issue is likely competitive hydrolysis . Because the tert-butyl group slows down the attack of the amine, any trace water in your solvent or atmosphere will compete for the acyl chloride. Water is small and less sterically hindered than the amine.

  • Fix: Ensure your DCM or THF is anhydrous (<50 ppm water).

  • Fix: Use a "Schotten-Baumann" biphasic system is not recommended here due to the slow kinetics. Stick to single-phase anhydrous organic conditions.

Q: I see a heavy white precipitate immediately upon addition. Is this my product? A: Likely no . This is most likely the hydrochloride salt of your unreacted cyclopropylamine (Cyclopropylamine·HCl).

  • The Problem: As the reaction proceeds, HCl is generated. If you only use 1 equivalent of base, the HCl protonates your remaining cyclopropylamine, rendering it non-nucleophilic.

  • The Protocol Fix: You must use at least 2.2 equivalents of a scavenger base (Triethylamine or DIPEA) or 2 equivalents of the amine itself (wasteful) to sponge up the HCl.

Standard Operating Procedure (SOP) - Acid Chloride Method:

  • Cool: Dissolve Cyclopropylamine (1.1 eq) and Et3N (2.5 eq) in anhydrous DCM at 0°C.

  • Add: Add Pivaloyl Chloride (1.0 eq) dropwise.

  • Warm: Allow to warm to Room Temperature (RT).

  • Critical Step: Due to sterics, reflux for 2–4 hours may be required to drive the reaction to completion. Do not stop at RT if TLC shows starting material.

Module 2: The T3P Route (Discovery/High-Yield)

Context: For research scale where yield is prioritized over reagent cost, T3P (Propylphosphonic Anhydride) is the superior reagent. Unlike HATU or EDC, T3P does not suffer from rapid hydrolysis and drives the equilibrium effectively in sterically congested systems.

Q: Why choose T3P over HATU for this specific molecule? A: HATU generates an active ester (OAt). While reactive, the bulky tert-butyl group destabilizes the transition state for the amine attack on the OAt ester. T3P forms a mixed anhydride that is highly reactive but, crucially, the by-products are water-soluble.

  • Reference: Dunetz, J. R., et al. Org.[1] Lett.2011 , 13, 5048–5051.[1] (See Reference 1).

Q: How do I work up the T3P reaction? A: This is the biggest advantage. The phosphorus by-products are water-soluble.[2]

  • Dilute reaction (usually in EtOAc or DMF) with water.

  • Separate layers.

  • Wash organic layer with 1M NaOH (removes unreacted acid and P-byproducts).

  • Wash with 1M HCl (removes unreacted amine/pyridine).

  • Concentrate.[3][4]

Data Comparison: Coupling Agents for Pivalic Acid

ReagentYield (Est.)Reaction TimeSteric ToleranceWorkup Ease
EDC/HOBt < 30%24h+PoorModerate (Urea removal)
HATU 60-75%4-12hGoodModerate (Peptide coupling std)
T3P > 90% 2-6hExcellent High (Aqueous wash only)
Acid Chloride 85-95%1-4h (Reflux)ExcellentModerate (HCl mgmt)

Module 3: Handling Cyclopropylamine (The Volatility Factor)

Q: My LCMS shows product, but I lose mass during drying. Is the product volatile? A: this compound has a relatively low molecular weight (~141 g/mol ). While it is an amide (usually stable), it can sublime under high vacuum if heated.

  • Fix: Do not heat the rotovap bath > 40°C.

  • Fix: Do not leave on high vacuum pump overnight.

Q: I suspect I am losing Cyclopropylamine before it reacts. A: Cyclopropylamine boils at 50°C. If your reaction exotherms, you lose the nucleophile.

  • Fix: Use Cyclopropylamine Hydrochloride salt. It is a stable solid.

  • Protocol Adjustment: Suspend Cyclopropylamine·HCl in solvent, add 1.0 eq of base (e.g., DIPEA) to "free base" it in situ, then proceed with the coupling reaction.

Visual Troubleshooting & Logic

Diagram 1: Troubleshooting Decision Tree

Troubleshooting Start Start: Low Yield (<50%) CheckReagent Which Coupling Method? Start->CheckReagent AcidCl Acid Chloride (Pivaloyl Cl) CheckReagent->AcidCl Coupling Coupling Agent (EDC/HATU) CheckReagent->Coupling CheckWater Is Solvent Anhydrous? AcidCl->CheckWater DrySolvent Action: Distill DCM or use Mol. Sieves CheckWater->DrySolvent No CheckBase Base Stoichiometry > 2.0 eq? CheckWater->CheckBase Yes AddBase Action: Increase Base (Scavenge HCl) CheckBase->AddBase No Reflux Action: Heat to Reflux (Overcome Sterics) CheckBase->Reflux Yes SwitchT3P Action: Switch to T3P (50% in EtOAc) Coupling->SwitchT3P EDC/HOBt Failing CheckAmine Is Amine Volatile? Coupling->CheckAmine UseSalt Action: Use Cyclopropylamine HCl Salt CheckAmine->UseSalt Yes (Evaporation Risk)

Caption: Decision tree for diagnosing low yields in sterically hindered amide couplings.

Diagram 2: T3P Reaction Workflow

T3P_Workflow Inputs Pivalic Acid + Cyclopropylamine + Base (Pyridine/DIPEA) Reagent Add T3P (50% in EtOAc) Inputs->Reagent Intermediate Active Mixed Anhydride (Sterically Tolerant) Reagent->Intermediate Activation Reaction Reaction (RT to 50°C, 2-4h) Intermediate->Reaction + Amine Workup Wash: Water -> NaOH -> HCl Reaction->Workup Product Pure Amide (Organic Layer) Workup->Product Concentrate

Caption: Optimized workflow using T3P (Propylphosphonic Anhydride) to bypass steric hindrance.

References

  • Dunetz, J. R. ; Xiang, Y.; Baldwin, A.; Ringling, J. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1] Org.[4][5][6][7][8] Lett.2011 , 13, 5048–5051.[1]

  • Valeur, E. ; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.2009 , 38, 606-631.

  • Augustine, J. K. ; et al. Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Synthesis of Nitriles, Amides, and Hydroxamic Acids. Synlett2009 , 16, 2723-2727.

Sources

Subject: Preventing Cyclopropane Ring Opening During Acidic Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Cyclopropane Integrity Assurance Center Technical Support & Troubleshooting Division

Ticket ID: CP-ISO-9001 Assigned Specialist: Senior Application Scientist (Organic Synthesis Division)

Hello. I understand you are facing a critical stability issue. The cyclopropane ring is a thermodynamic coiled spring (~27.5 kcal/mol of strain energy), and acidic hydrolysis is effectively a trigger mechanism. If you are seeing ring-opened byproducts (homo-allyl alcohols, rearranged olefins, or solvolysis adducts), it is because the activation energy for ring opening is being met by your current protonation conditions.

This guide moves beyond standard textbook advice. We will implement protocols that decouple the hydrolysis mechanism from the ring-opening pathway.

Phase 1: Diagnostic & Strategy Selection

Before altering your reaction, determine your substrate's specific vulnerability profile. Use the decision matrix below to select the correct protocol.

DecisionMatrix Start Start: Substrate Analysis Q1 Is the target group Base-Labile? (e.g., simple ester) Start->Q1 Q2 Is the target group Acid-Only? (e.g., Boc, Acetal, t-Bu ester) Q1->Q2 No Sol1 Protocol A: Saponification (LiOH) Q1->Sol1 Yes Q3 Does the Ring have Electron Donating Groups (EDGs)? Q2->Q3 Yes Sol3 Protocol C: Enzymatic Hydrolysis Q2->Sol3 Stereo-critical? Sol2 Protocol B: TMSI (Silyl Scalpel) Q3->Sol2 Yes (High Risk) Sol4 Protocol D: Buffered/Lewis Acid Q3->Sol4 No (Moderate Risk)

Figure 1: Strategic Decision Matrix for Cyclopropane Substrates. Select Protocol B (TMSI) for high-risk acid-labile groups.

Phase 2: The Failure Mode (Why it Breaks)

To prevent failure, you must understand the invisible mechanism. Cyclopropane bonds are not pure


-bonds; they are "banana bonds" with significant p-orbital character (Walsh Orbitals). This makes the ring behave like an alkene.

The Mechanistic Trap: In standard acidic hydrolysis (e.g., HCl/H₂O), you rely on protonating the carbonyl oxygen. However, protons are promiscuous.

  • Path A (Desired):

    
     attacks Carbonyl 
    
    
    
    Hydrolysis.
  • Path B (Fatal):

    
     attacks the Ring (Corner or Edge protonation) 
    
    
    
    Carbocation formation
    
    
    Ring Opening.

Risk Factor: If your cyclopropane has Electron Donating Groups (EDGs) like alkyls, ethers, or amines, they stabilize the transition state for Path B , making ring opening faster than hydrolysis.

Phase 3: Troubleshooting Protocols

Protocol A: The "Silyl Scalpel" (TMSI Method)

Best for: Cleaving esters, ethers, and acetals without using Brønsted acids.

Trimethylsilyl Iodide (TMSI) is the gold standard for this issue. It operates via an


 mechanism, which is strictly anhydrous and neutral. It cleaves the C-O bond without generating the solvated protons that attack the cyclopropane ring.

Reagents:

  • Chlorotrimethylsilane (TMSCl)

  • Sodium Iodide (NaI)[1]

  • Solvent: Acetonitrile (MeCN) - Must be dry.

Step-by-Step Workflow:

  • In-Situ Generation: Dissolve NaI (1.5 equiv) in dry MeCN under

    
    . Add TMSCl (1.5 equiv). Stir for 10 mins. The solution will turn yellow (formation of TMSI + NaCl precipitate).
    
  • Addition: Add your cyclopropane substrate (dissolved in minimal MeCN) to the mixture at 0°C .

  • Reaction: Allow to warm to Room Temp (RT). Monitor by TLC.

    • Mechanism:[2][3][4][5][6][7][8] The iodine attacks the alkyl group of the ester/ether, releasing the silyl ester.

  • Quench: Pour into cold aqueous

    
     (to reduce free iodine) and extract.
    
  • Hydrolysis: The intermediate silyl ester hydrolyzes instantly and gently upon contact with the aqueous workup, releasing the carboxylic acid.

Why it works: The reaction is driven by the high affinity of Silicon for Oxygen.[9] No free


 exists to attack the ring.
Protocol B: Enzymatic Hydrolysis (The Biological Bypass)

Best for: Chiral cyclopropanes or when absolute mildness is required.

If TMSI is too harsh for other parts of your molecule, use Pig Liver Esterase (PLE). Enzymes operate at pH 7-8, completely bypassing the acidity issue.

Data Comparison: Chemical vs. Enzymatic Stability

ParameterAcidic Hydrolysis (HCl/Heat)Enzymatic (PLE/Lipase)
pH < 1.07.0 - 8.0
Temperature Reflux (60-100°C)25-30°C
Ring Retention < 40% (Substrate dependent)> 99%
Stereoselectivity Racemization possibleHigh Enantioselectivity

Step-by-Step Workflow:

  • Buffer Prep: Prepare a 0.1 M Phosphate Buffer (pH 7.5).

  • Solvent System: Dissolve substrate in a minimal amount of acetone or DMSO (co-solvent, max 10% v/v).

  • Initiation: Add PLE (Pig Liver Esterase) or Candida antarctica Lipase B (CAL-B).

  • Monitoring: The pH will drop as acid is produced. Use an autotitrator to maintain pH 7.5 by adding dilute NaOH, or use a strong buffer capacity.

  • Termination: Extract with EtOAc.

Phase 4: "I Must Use Acid" (Mitigation Strategy)

If you are removing a Boc group or an acetal where TMSI or enzymes are ineffective, and you must use acid, you must control the kinetics .

The "Cold Cocktail" Protocol:

  • Temperature is Key: Reaction rates for hydrolysis vs. ring opening often have different temperature coefficients. Run the reaction at -10°C to 0°C .

  • Scavengers: Add a cation scavenger (e.g., triethylsilane or anisole) if you suspect the ring opening is generating a carbocation.

  • Solvent: Use Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (1:1 or 1:4).

    • Why: TFA is a strong acid but a poor nucleophile. In the absence of water (initially), it cleaves the Boc/Acetal.

    • Critical Step: Quench with cold saturated

      
       immediately. Do not let the reaction sit in aqueous acid.
      

Phase 5: Visualizing the Mechanism

The following diagram illustrates why the TMSI method is superior to standard Acid Hydrolysis for your specific problem.

Mechanisms cluster_0 Standard Acid Hydrolysis (High Risk) cluster_1 TMSI Protocol (Safe) Acid_Start Cyclopropyl Ester + H3O+ Protonation Protonation of Ring (Walsh Orbitals) Acid_Start->Protonation Carbocation Carbocation Intermediate (Ring Opens) Protonation->Carbocation Byproduct Homo-allyl Alcohol (FAILURE) Carbocation->Byproduct TMSI_Start Cyclopropyl Ester + TMS-I Activation Silyl Activation of Carbonyl (Neutral Conditions) TMSI_Start->Activation Cleavage Iodide Attack (SN2) No Free H+ Activation->Cleavage Product Cyclopropyl Acid (SUCCESS) Cleavage->Product

Figure 2: Mechanistic divergence.[1][3][9] Acid (Red) attacks the ring strain; TMSI (Green) targets the oxygen lone pairs exclusively.

FAQ: Troubleshooting Specific Scenarios

Q: My cyclopropane has a gem-dimethyl group. Is it more stable? A: No, it is likely less stable. While gem-dimethyl groups effectively lock conformation (Thorpe-Ingold effect), they also stabilize the carbocation if the ring opens at the tertiary carbon. Avoid strong Brønsted acids strictly. Use Protocol B (TMSI) .

Q: Can I use Lewis Acids like


? 
A: Proceed with caution.

is excellent for ether cleavage but is highly Lewis acidic and can coordinate to the cyclopropane if there are donor groups nearby, triggering "Donor-Acceptor" ring expansion.

is generally milder/safer than

for strained rings.

Q: I am seeing "Isomerization" rather than opening. Why? A: This is a hallmark of reversible protonation. The ring opens to a carbocation, rotates, and closes back up (cis/trans isomerization). This confirms you are on the threshold of ring destruction. Switch to Protocol C (Enzymatic) immediately to preserve stereochemistry.

References

  • Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. Journal of the American Chemical Society, 99(3), 968–969. Link

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition, 25(4), 312–322. Link

  • Sabbioni, G., & Jones, J. B. (1987). Enzymes in organic synthesis. Stereoselective pig liver esterase-catalyzed hydrolyses of cyclopropyl diesters. The Journal of Organic Chemistry, 52(20), 4565–4570. Link

  • Olah, G. A., et al. (1979). Synthetic methods and reactions.[1][5][6][7][8][10][11][12] 63. Iodotrimethylsilane-catalyzed conversion of esters and lactones to carboxylic acids. The Journal of Organic Chemistry, 44(8), 1247–1251. Link

Sources

troubleshooting low conversion in pivaloyl-cyclopropylamine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Pivaloyl-Cyclopropylamine Amide Bond Formation Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Status: Active | Updated: February 2026

Diagnostic & Triage

Before adjusting stoichiometry or reagents, identify the specific failure mode. The coupling of a pivaloyl group (sterically bulky) with cyclopropylamine (volatile, moderately nucleophilic) presents a unique set of "silent" failure points.

Interactive Troubleshooting Flowchart

TroubleshootingFlow Start START: Low Conversion Observed by LCMS/TLC CheckSM Is the Cyclopropylamine (CPA) peak visible in the reaction? Start->CheckSM NoCPA CPA Absent/Low CheckSM->NoCPA No YesCPA CPA Present CheckSM->YesCPA Yes Volatility ISSUE: Volatility Loss CPA bp is ~50°C. Exotherm or N2 purge stripped it. NoCPA->Volatility CheckActive Is the Activated Ester/Anhydride intermediate visible? YesCPA->CheckActive StericStall ISSUE: Steric Stall Pivaloyl t-Bu blocks attack. Standard coupling (EDC/HATU) too slow. CheckActive->StericStall Yes (Stalled) Hydrolysis ISSUE: Hydrolysis Moisture competed with slow amine attack. CheckActive->Hydrolysis No (Reverted to Acid)

Figure 1: Diagnostic decision tree for identifying the root cause of coupling failure.

Technical Deep Dive: The Core Challenges

Why is this specific coupling difficult?

This reaction fights two opposing forces: Steric Hindrance vs. Reagent Fugacity .[1]

  • The "Pivaloyl Wall" (Sterics): The tert-butyl group adjacent to the carbonyl creates a massive steric cone. In standard activation (e.g., NHS esters or O-acylisoureas from EDC), the leaving group is bulky, and the incoming nucleophile is blocked by the t-butyl group. The rate of nucleophilic attack (

    
    ) drops exponentially compared to an acetyl or benzoyl analog.
    
  • The Cyclopropylamine Trap (Volatility): Cyclopropylamine (CPA) has a boiling point of ~50°C.

    • The Trap: To overcome the steric wall, chemists often heat the reaction. However, heating >50°C in an open or nitrogen-swept system causes the CPA to evaporate before it can penetrate the steric shield of the pivaloyl group.

  • Electronic Mismatch: While CPA is a primary amine, the ring strain (~27 kcal/mol) and high s-character of the C-N bond (

    
     hybridization) lower its nucleophilicity slightly compared to isopropylamine (
    
    
    
    of conjugate acid: CPA ~9.1 vs. Isopropylamine ~10.6). It requires a more electrophilic partner than standard alkyl amines.

Solutions & Protocols

Method A: The "Gold Standard" (T3P Coupling)

Recommendation: Use Propanephosphonic Acid Anhydride (T3P). Why: T3P is less sensitive to steric bulk than HATU/EDC. It forms a highly reactive mixed anhydride that drives the reaction forward without the explosive risks of HOBt/HOAt. Crucially, T3P reactions are often run at high concentration, favoring bimolecular kinetics.

Protocol:

  • Dissolve: 1.0 eq Pivalic Acid derivative in EtOAc or 2-MeTHF (minimized water content).

  • Base: Add 3.0 eq DIPEA (or Pyridine).

  • T3P Addition: Add 1.5 eq T3P (50% w/w in EtOAc) at 0°C.

  • Amine Addition: Add 1.2–1.5 eq Cyclopropylamine.

    • Critical Step: Seal the vessel immediately if planning to heat.

  • Reaction: Allow to warm to RT. If conversion is <50% after 4h, heat to 45°C in a sealed vial .

  • Workup: Wash with water, then 0.5M NaOH (removes T3P byproducts and unreacted acid), then brine.

Method B: The Acid Chloride Route (Schotten-Baumann)

Recommendation: Use for scale-up or cost-sensitive projects. Why: Pivaloyl chloride (PivCl) is commercially available and eliminates the activation step.

Protocol:

  • Biphasic System: Dissolve Cyclopropylamine (1.2 eq) in DCM or EtOAc.

  • Base: Add aqueous NaOH (2.0 eq, 1M) or saturated

    
    .
    
  • Addition: Cool to 0°C. Add Pivaloyl Chloride (1.0 eq) dropwise.

  • Agitation: Vigorous stirring is essential to maximize interfacial surface area.

  • Troubleshooting: If hydrolysis of PivCl outcompetes amidation, switch to anhydrous conditions (DCM + 2.0 eq TEA), but ensure the reaction stays below 35°C to prevent CPA evaporation.

Comparative Data: Coupling Agents

The following table summarizes expected conversion rates for hindered pivaloyl-like substrates based on kinetic trends in literature [1][3].

Coupling ReagentActivation TypeRelative Rate (Hindered)Risk ProfileRecommendation
EDC / NHS CarbodiimideLowUrea byproduct removal difficultAvoid
HATU / DIPEA UroniumMediumHigh cost; peptide byproduct risksUse only if T3P fails
PivCl (Acid Chloride) Acyl ChlorideHigh Hydrolysis sensitiveRecommended (Scale)
T3P (Propylphosphonic Anhydride) Cyclic AnhydrideVery High Low epimerization; easy workupRecommended (R&D)
Mixed Anhydride (IBCF) Linear AnhydrideMedium-HighTemperature sensitive (-15°C)Good backup

Frequently Asked Questions (FAQ)

Q: I see the activated ester by LCMS, but it won't convert to product. Why? A: This is the classic "Steric Stall." The active ester (e.g., O-At or O-Bt) is formed, but the bulky t-butyl group prevents the amine from attacking the carbonyl.

  • Fix: Switch to T3P or Acid Chloride. These intermediates are smaller and more electrophilic (higher energy ground state), lowering the activation energy for the nucleophilic attack.

Q: My Cyclopropylamine peak disappears, but no product forms. A: You are likely losing the amine to evaporation.

  • Fix: Use a sealed pressure vial. Do not use a nitrogen balloon or bubbler, as the gas flow will strip the volatile amine (bp 50°C) from the solution. Alternatively, use the hydrochloride salt of cyclopropylamine (

    
    ) and release the free base in situ with DIPEA.
    

Q: Can I use Pivaloyl Chloride to activate another acid for coupling with CPA? A: Yes, this is the "Mixed Anhydride Method."

  • Caution: When you form the mixed anhydride (TargetAcid–O–C(O)tBu), the amine could attack the pivaloyl carbonyl (wrong product) or the target carbonyl (desired product).

  • Rule: Nucleophiles generally attack the less hindered carbonyl. Since the pivaloyl group is very hindered (

    
    -Bu), the amine will preferentially attack your Target Acid, giving the desired product. This makes PivCl an excellent reagent for mixed anhydride couplings.
    

Mechanistic Visualization: T3P Activation

Understanding the T3P mechanism clarifies why it succeeds where EDC fails. T3P acts as a dehydrating agent that forms a cyclic, highly reactive intermediate.

T3PMechanism Acid Pivalic Acid (Sterically Hindered) Intermediate Mixed Anhydride (Highly Reactive P-O-C bond) Acid->Intermediate Activation Base Base (DIPEA) Base->Intermediate T3P T3P Reagent (Cyclic Anhydride) T3P->Intermediate Product Pivaloyl-CPA Amide + Water Soluble Byproducts Intermediate->Product Nucleophilic Attack (Driven by P=O bond formation) Amine Cyclopropylamine (Nucleophile) Amine->Product

Figure 2: The T3P activation cycle.[2] The driving force is the formation of the stable P=O bond in the water-soluble byproduct, effectively "pulling" the reaction forward despite steric resistance.

References

  • Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Common Organic Chemistry. (n.d.). "Amide Bond Formation: T3P Mechanism and Protocols."

  • BenchChem Technical Support. (2025). "Troubleshooting Low Yield in Amide Bond Formation."

  • Master Organic Chemistry. (2018). "Nucleophilicity Trends of Amines."

  • Organic Syntheses. (2016). "Synthesis of O-Pivaloyl Hydroxylamine Triflic Acid." (Demonstrates PivCl reactivity).

Sources

Technical Support Center: Stability of N-Cyclopropyl-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers working with N-cyclopropyl-2,2-dimethylpropanamide (also known as N-cyclopropylpivalamide). It is designed to address stability concerns, troubleshooting scenarios, and mechanistic inquiries regarding this molecule's behavior under basic (alkaline) conditions.

Case ID: N-CP-PIV-STAB-001 Classification: Sterically Hindered Amides / Cyclopropyl Scaffolds Support Level: Senior Application Scientist

Executive Technical Summary

This compound exhibits exceptional stability under standard and elevated basic conditions. This resistance to hydrolysis is primarily driven by the steric bulk of the tert-butyl group (pivaloyl moiety), which effectively shields the carbonyl carbon from nucleophilic attack by hydroxide ions (


). Furthermore, the cyclopropyl ring, unlike its behavior in acidic or radical environments, is chemically inert to base-mediated ring opening in the absence of strong electron-withdrawing groups on the ring.

Key Characteristic: The molecule acts as a "steric rock." Users attempting to hydrolyze this amide for deprotection will likely fail using standard protocols (e.g., 1M NaOH, RT). Conversely, users employing it as a stable scaffold during basic alkylations can proceed with high confidence.

Structural Analysis & Mechanism

To understand the stability profile, we must analyze the competing electronic and steric forces.

The Steric Shield (Pivaloyl Effect)

The 2,2-dimethylpropanamide (pivalamide) group introduces a tert-butyl moiety directly adjacent to the carbonyl.

  • Mechanism of Resistance: In a standard base hydrolysis (B

    
    2 mechanism), the hydroxide ion must attack the carbonyl carbon to form a tetrahedral intermediate. The three methyl groups of the tert-butyl moiety create a "steric cone" (Newman projection analysis) that physically blocks this trajectory.
    
  • Consequence: The rate of hydrolysis for pivalamides is orders of magnitude slower than acetamides or benzamides.

The Cyclopropyl Moiety[1][2][3][4][5][6]
  • Base Stability: The cyclopropane ring possesses significant ring strain (~27.5 kcal/mol). However, ring opening usually requires protonation (acidic conditions) or single-electron transfer (radical oxidation). Under basic conditions, the ring is kinetically stable unless activated by "donor-acceptor" substituents (e.g., esters or nitro groups on the ring), which this molecule lacks.

  • N-H Acidity: The amide proton (

    
     in DMSO) is the only reactive site. Strong bases (e.g., NaH, LDA, 
    
    
    
    -BuOK) will deprotonate the nitrogen, forming a stable amidate anion.
Visualization: Stability & Reactivity Pathways

The following diagram illustrates the mechanistic fate of the molecule under basic conditions.

StabilityPathways cluster_legend Legend Start This compound OH_Attack Nucleophilic Attack (OH-) Start->OH_Attack Aqueous Base (NaOH) Deprotonation N-Deprotonation Start->Deprotonation Strong Base (NaH/LDA) RingOpen Ring Opening Start->RingOpen Base Conditions Tet_Int Tetrahedral Intermediate (High Energy/Sterically Blocked) OH_Attack->Tet_Int BLOCKED by t-Butyl Sterics Anion Amidate Anion (Stable Species) Deprotonation->Anion Forms Stable Salt Hydrolysis Hydrolysis Products (Pivalate + Cyclopropylamine) Tet_Int->Hydrolysis RingOpen->Hydrolysis No Reaction key1 Red Arrow = Blocked/No Reaction key2 Green Node = Stable Outcome

Figure 1: Mechanistic pathways under basic conditions. Note the blockage of nucleophilic attack by the tert-butyl group.

Troubleshooting Guide

Scenario A: "I am trying to hydrolyze the amide to recover the amine, but it won't react."

Diagnosis: You are fighting the pivaloyl steric hindrance. Standard base hydrolysis (NaOH/KOH at reflux) is often insufficient. Corrective Action:

  • Increase Temperature: Switch to high-boiling solvents (e.g., ethylene glycol or DMSO) and heat to >120°C with excess KOH.

  • Switch Mechanisms: Acidic hydrolysis (6M HCl, reflux) is generally more effective for pivalamides, though you must monitor for cyclopropane ring opening (which can occur in strong acid).

  • Peroxide Assist: Use alkaline hydrogen peroxide (

    
    ). The hydroperoxide anion (
    
    
    
    ) is a more potent nucleophile (alpha-effect) and is smaller than solvated hydroxide, potentially bypassing the steric shield.
Scenario B: "I am performing a reaction elsewhere on the molecule using strong base. Will the amide survive?"

Diagnosis: Yes. The amide bond is chemically inert to bases like LiHMDS, NaH, or


-BuOK at standard temperatures.
Caution: 
  • N-Alkylation: If your reaction mixture contains an alkylating agent (alkyl halide, epoxide) and a base, the amide nitrogen will be deprotonated and will act as a nucleophile, leading to unwanted N-alkylation.

  • Solution: If N-alkylation is not desired, ensure no electrophiles are present during the base treatment, or use a protecting group strategy if the N-H is the target.

Stability Data & Protocols

Comparative Hydrolysis Rates (Theoretical)

The table below illustrates the relative stability of N-substituted amides under basic conditions (


 attack).
Acyl GroupStructureRelative Hydrolysis RateEstimated Half-Life (1M NaOH, 25°C)
Acetyl

1 (Reference)Hours
Isobutyryl

~0.01Days
Pivaloyl

< 0.0001 Indefinite / Stable
Recommended Protocol: Stress Testing

If you need to validate stability for a regulatory filing or specific process:

  • Preparation: Dissolve 10 mg of compound in 1 mL Methanol/THF (1:1).

  • Base Challenge: Add 1 mL of 2M NaOH.

  • Incubation:

    • Condition A (Mild): 24 hours at Room Temperature.

    • Condition B (Stress): 4 hours at 60°C.

  • Analysis: Neutralize with 1M HCl and analyze via LC-MS or HPLC.

    • Pass Criteria: >99% recovery of parent peak.

    • Failure: Detection of Pivalic acid or Cyclopropylamine.

Frequently Asked Questions (FAQs)

Q1: Can the cyclopropyl ring open under basic conditions? A: Generally, no. Cyclopropane ring opening is typically driven by acid (protonation of the ring), radicals, or transition metals. In standard basic environments (NaOH,


), the ring is stable. Exceptions exist only if the ring is substituted with strong electron-withdrawing groups (donor-acceptor cyclopropanes), which is not the case here [1].

Q2: I see a new spot on TLC after treating with NaH. Is it degradation? A: It is likely the amidate anion (deprotonated species) if you are checking the TLC of the reaction mixture directly, or an N-alkylated impurity if electrophiles were present. The anion itself is stable but has different polarity. Quench a small aliquot with water/acid before running TLC to confirm it reverts to the parent.

Q3: How do I remove the pivaloyl group if base fails? A: If base hydrolysis fails, consider acidic cleavage (e.g., 6N HCl, 100°C) or conversion to an imidate using Meerwein's salt (


) followed by mild hydrolysis, though the latter is complex. For N-cyclopropyl amides, be wary that strong acid may open the cyclopropyl ring [2].

References

  • RSC Publishing. Activation of donor–acceptor cyclopropanes under basic conditions.[1][2] (2024).[1][3][4] Retrieved from [Link]

  • National Institutes of Health (PMC). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. (2021).[5] Retrieved from [Link]

  • Organic Chemistry Portal. Pivalic Acid Esters and Amides: Stability and Protection. (2014).[4] Retrieved from [Link]

Sources

alternative coupling agents for sterically bulky amide formation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: BULK-AMIDE-001 Subject: Overcoming Steric Hindrance in Amide Coupling

Introduction: The "Steric Wall"

Welcome to the Advanced Synthesis Support Center. You are likely here because standard coupling protocols (EDC/NHS, HATU, HBTU) have failed to generate your target amide in acceptable yields.

When coupling sterically demanding partners (e.g.,


-disubstituted amino acids, N-methylated amines, or ortho-substituted anilines), the nucleophilic attack of the amine on the activated ester is kinetically retarded. This delay allows competing side reactions—primarily hydrolysis and epimerization (racemization)—to dominate.

This guide moves beyond "standard" peptide chemistry to reagents specifically engineered to lower the activation energy for bulky substrates.

Reagent Selection Matrix

Do not choose reagents randomly. Use this matrix to select the correct tool based on your specific steric profile and safety constraints.

The Decision Tree

decision_tree Start Start: Define Steric Challenge Standard Standard Bulk (e.g., Valine, Isoleucine) Start->Standard Moderate hindrance HighBulk High Bulk / N-Methylated (e.g., N-Me-Val, Aib) Start->HighBulk Significant hindrance Extreme Extreme Bulk / Low Nucleophilicity (e.g., t-Butyl amine, ortho-subst. Anilines) Start->Extreme 'Impossible' substrates COMU Reagent: COMU Benefit: Safer than HATU, high reactivity Standard->COMU T3P Reagent: T3P Benefit: Low epimerization, easy workup HighBulk->T3P Scale-up priority TFFH Reagent: TFFH Mechanism: Acid Fluoride HighBulk->TFFH Research scale Ghosez Reagent: Ghosez's Reagent Mechanism: Acid Chloride (Neutral) Extreme->Ghosez

Figure 1: Strategic selection of coupling agents based on steric demand.

Comparative Data Table
ReagentMechanismBest ForKey AdvantageCritical Limitation
COMU Uronium/OxymaModerate bulk, Peptide synthesisSafer than HATU (non-explosive), visual color change monitoring.Hygroscopic; degrades in DMF over time.
T3P Propylphosphonic AnhydrideScale-up, N-methylationsWater-soluble byproducts (easy workup); very low epimerization.Requires excess base (3-5 eq); slower kinetics than HATU.
TFFH FluoroamidiniumAib, N-Me-Amino acidsGenerates Acid Fluorides in situ; highly reactive but stable to oxazolone formation.[1]Corrosive byproducts; requires careful handling.
Ghosez ChloroenamineExtreme steric bulk (e.g., t-Bu)Generates Acid Chlorides under neutral conditions.[1][2]Moisture sensitive; must be prepared/handled under inert gas.

Protocol Module: T3P (Propylphosphonic Anhydride)[3][4]

Context: T3P is the industry standard for "difficult" couplings on scale because it avoids the toxic byproducts of carbodiimides and the explosion risks of benzotriazoles.

Troubleshooting T3P

Q: My yield is low (<30%). What is wrong?

  • A1: Base Stoichiometry. T3P requires a minimum of 3–5 equivalents of base (DIPEA or NMM). The reaction consumes base to neutralize the propylphosphonic acid byproduct.

  • A2: Solvent Choice. Switch from DMF/DCM to Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) . T3P exhibits a "solvent effect" where these solvents stabilize the transition state better than DMF.

  • A3: Concentration. T3P reactions work best at high concentrations (0.5 M to 1.0 M). Dilute conditions favor hydrolysis over coupling.

Validated Protocol (T3P)
  • Dissolution: Dissolve Carboxylic Acid (1.0 eq) and Amine (1.1 eq) in EtOAc or 2-MeTHF (concentration 0.5 M).

  • Base Addition: Add DIPEA (4.0 eq) at 0 °C. Stir for 5 minutes.

  • Coupling: Add T3P (50% w/w in EtOAc/DMF, 1.5 eq) dropwise.

  • Reaction: Allow to warm to RT. Stir 2–12 hours.

  • Workup: Self-validating step. Wash the organic layer with water, then 10% NaHCO₃, then brine. The T3P byproducts are water-soluble and will be removed quantitatively, leaving the pure amide in the organic phase.

Protocol Module: Ghosez's Reagent (The "Nuclear Option")

Context: When T3P or HATU fails, you need an Acid Chloride. However, standard acid chloride formation (SOCl₂, Oxalyl Chloride) generates HCl, which strips protecting groups (Boc) or degrades sensitive substrates. Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions .[1]

Mechanism of Action

ghosez_mechanism Acid Carboxylic Acid (R-COOH) Intermediate Intermediate (Vilsmeier-Haack type) Acid->Intermediate Attack Ghosez Ghosez's Reagent (Chloroenamine) Ghosez->Intermediate AcidCl Acid Chloride (R-COCl) Intermediate->AcidCl Collapse Amide Sterically Bulky Amide AcidCl->Amide + Amine / Base

Figure 2: Neutral conversion of acid to acid chloride using Ghosez's reagent.

Validated Protocol (Ghosez)

Safety: Perform in a fume hood under Nitrogen/Argon.

  • Activation: Dissolve Carboxylic Acid (1.0 eq) in dry DCM.

  • Reagent Addition: Add Ghosez’s Reagent (1.2 eq) dropwise at 0 °C.

  • Formation: Stir at RT for 1–2 hours. Checkpoint: Monitor by TLC (conversion of polar acid to non-polar acid chloride) or quench a small aliquot with MeOH to check for Methyl Ester by LCMS.

  • Coupling: Add the Bulky Amine (1.2–1.5 eq) and DIPEA (2.0 eq) dissolved in DCM to the reaction mixture.

  • Completion: Stir 2–16 hours.

Frequently Asked Questions (FAQs)

Q: I am observing significant racemization (epimerization) of my chiral center.

  • Diagnosis: This often happens with HATU/HBTU if the activation time is too long before amine attack (oxazolone formation).

  • Solution: Switch to T3P or COMU .

    • Why? T3P has a cyclic structure that does not favor oxazolone formation as readily as uronium salts.

    • Alternative: If using Acid Chlorides (Ghosez), ensure you use the minimum amount of base required, or use a weaker base (Collidine) to prevent proton abstraction at the

      
      -position.
      

Q: My amine is an electron-deficient aniline (e.g., 2,4-difluoroaniline) and extremely bulky.

  • Solution: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[1][3][4][5]

  • Reasoning: TFFH generates an Acid Fluoride .[3][5] Acid fluorides are unique: they are less sensitive to steric hindrance than active esters and more stable to water than acid chlorides, but they react rapidly with amines.

  • Protocol Note: Use 1.1 eq TFFH and 2.5 eq DIPEA in DCM.

Q: Can I use these reagents for Solid Phase Peptide Synthesis (SPPS)?

  • COMU: Yes, it is excellent for SPPS and often replaces HATU.[6][7]

  • T3P: Rarely used in SPPS due to slow kinetics compared to HATU, but excellent for on-resin cyclization.

  • Ghosez: No. It is moisture sensitive and not compatible with standard SPPS wash protocols.

References

  • T3P Overview & Mechanism: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[8][9] Organic Process Research & Development, 20(2), 140–177. [Link]

  • Ghosez's Reagent (Original Methodology): Ghosez, L., Haveaux, B., & Viehe, H. G. (1969).[10]

    
    -Chloroenamines and Keteniminium Salts.[10] Angewandte Chemie International Edition, 8(6), 454–455.
    [Link]
    
  • COMU Development & Safety: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[11] [Link]

  • TFFH (Acid Fluorides): Carpino, L. A., & El-Faham, A. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis.[1][5][7] Journal of the American Chemical Society, 117(19), 5401–5402. [Link]

Sources

removing unreacted cyclopropylamine from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Profile

Before troubleshooting, we must understand the physicochemical adversary. Cyclopropylamine (CPA) is a primary amine with unique properties due to the ring strain and hybridization of the cyclopropyl group.

  • Boiling Point: ~50 °C (Volatile).

  • Basicity (pKa of

    
    ):  ~9.1. Note that this is lower than typical acyclic alkyl amines (e.g., isopropylamine ~10.6) due to the higher 
    
    
    
    -character of the cyclopropyl carbon, which withdraws electron density.
  • Solubility: Miscible with water, ethanol, and most organic solvents.[1]

The Challenge: While its volatility suggests easy removal by evaporation, CPA often forms "sticky" salts or interacts strongly with polar products, making simple evaporation insufficient. Furthermore, its nucleophilicity can lead to side reactions if not quenched immediately.

Module 1: Aqueous Workup Strategies

Q: I performed a standard aqueous wash, but CPA persists in my organic layer. Why?

A: You likely did not reach the correct pH threshold. To extract CPA into the aqueous layer, it must be fully protonated to its ammonium salt form (


).

The Science: Using the Henderson-Hasselbalch equation, for a base with a conjugate acid pKa of ~9.1:

  • At pH 9.1 , 50% is protonated (water-soluble) / 50% is free base (organic-soluble).

  • At pH 7.1 (2 units lower), ~99% is protonated.

  • Target: You must acidify the aqueous layer to pH < 5 to ensure quantitative removal (>99.9%) from the organic phase.

Protocol: The "pH Swing" Wash

  • Dilute: Dilute your reaction mixture with a non-miscible solvent (DCM or EtOAc).

  • Acidify: Wash with 1M HCl or 10% Citric Acid (if product is acid-sensitive).

  • Check: Verify the aqueous layer is pH < 3 using litmus paper.

  • Separate: The CPA is now trapped in the aqueous layer as cyclopropylammonium chloride/citrate.

Visualization: The Extraction Logic

ExtractionLogic Start Crude Reaction Mixture (Product + Excess CPA) Decision Is Product Acid Sensitive? Start->Decision RouteA Strong Acid Wash (1M HCl) Decision->RouteA No RouteB Mild Acid Wash (10% Citric Acid or 0.5M NaH2PO4) Decision->RouteB Yes (e.g., Acetals, Boc groups) PhaseSep Phase Separation RouteA->PhaseSep RouteB->PhaseSep OrgLayer Organic Layer (Product) PhaseSep->OrgLayer Retain AqLayer Aqueous Layer (CPA-H+ Salt) PhaseSep->AqLayer Discard

Figure 1: Decision tree for aqueous removal of CPA based on product stability.

Module 2: Volatility & Evaporation

Q: Since CPA boils at 50°C, why can't I just rotovap it off?

A: You can, but only if the CPA is in its free base form. If your reaction was acidic or generated acid byproducts (e.g., HCl from an acid chloride coupling), the CPA exists as a salt (e.g., CPA


HCl). Salts are non-volatile ionic solids and will not  evaporate, no matter how long you keep it on the pump.

Troubleshooting Protocol:

  • Free Basing: Add saturated aqueous

    
     or 
    
    
    
    to the mixture to ensure pH > 11. This forces CPA back to its volatile free base form.
  • Azeotropic Removal: CPA does not form a well-documented "high-boiling" azeotrope that traps it, but it can be "dragged" out.

    • Add Toluene or DCM and rotovap. The solvent co-evaporation helps carry the volatile amine into the trap.

  • Safety Note: CPA is lachrymatory and smells essentially like ammonia/fish. Ensure your rotovap exhausts into a fume hood or has a secondary cold trap.

Module 3: Scavenging (Solid-Supported Reagents)

Q: My product is water-soluble (cannot wash) and acid-sensitive. How do I remove CPA?

A: This is the ideal scenario for Solid-Supported Scavengers . You have two main options depending on the chemistry: "Catch and Release" (binding the CPA) or "Electrophilic Scavenging" (reacting with the CPA).

Option A: Strong Cation Exchange (SCX-2) [2][3]
  • Mechanism: Sulfonic acid moieties on silica bind the basic amine.

  • Best For: Non-basic products.

  • Protocol:

    • Load reaction mixture (in MeOH or DCM) onto a pre-packed ISOLUTE® SCX-2 cartridge.

    • Elute: Wash with MeOH. The neutral product elutes; the basic CPA stays stuck to the sulfonic acid.

    • Result: Product is in the filtrate.

Option B: Electrophilic Scavengers (Isocyanate Resins)
  • Mechanism: An isocyanate-functionalized resin (e.g., SiliaBond® Isocyanate) reacts with the nucleophilic amine to form an insoluble urea.

  • Best For: Removing trace CPA when the product is also basic (selectivity based on steric/nucleophilicity).

  • Protocol:

    • Add 2-3 equivalents of Isocyanate resin to the reaction vessel.

    • Stir for 1-2 hours at RT.

    • Filter: The CPA is now covalently bonded to the beads. Filter the solid; the filtrate contains your pure product.

Visualization: Scavenging Workflow

Scavenging Input Mixture: Product + CPA Resin Add Isocyanate Resin (Electrophile) Input->Resin Reaction Stir 1-2h (Covalent Bonding) Resin->Reaction Filter Filtration Reaction->Filter Waste Solid Waste (Resin-Urea-CPA) Filter->Waste Output Filtrate (Pure Product) Filter->Output

Figure 2: Workflow for covalent scavenging of Cyclopropylamine using isocyanate resins.

Module 4: Chromatography Troubleshooting

Q: I'm trying to purify my product on silica, but it's streaking. Is this the CPA?

A: Yes. Amines interact strongly with the acidic silanols (


) on the silica surface, causing "tailing" or streaking. This often masks your product or co-elutes with it.

The Fix: Modifier Addition You must deactivate the silica surface.

  • Standard: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

    
    )  to your eluent system (e.g., 1% TEA in DCM/MeOH).
    
  • Why it works: The TEA/Ammonia saturates the acidic sites on the silica, allowing your amine product (and the CPA impurity, if still present) to move as tight bands.

  • Note: CPA is low molecular weight and polar; it will likely elute very slowly or stay at the baseline if the eluent is not polar enough, but the modifier ensures it doesn't streak across your product.

Summary of Removal Methods

MethodMechanismBest ForContraindications
1M HCl Wash Protonation (Solubility Switch)Acid-stable, hydrophobic productsAcid-sensitive products; Water-soluble products
Citric Acid Wash Protonation (Mild)Acid-sensitive (e.g., Boc, Acetals)Highly water-soluble products
Evaporation Volatility (BP 50°C)Large scale, crude removalIf CPA is a salt; If product is volatile
SCX-2 Resin Ion ExchangeRemoving amines from non-basic productsIf product is also a strong base
Isocyanate Resin Covalent CaptureTrace removal; High value/late-stageExpensive for large scale

References

  • PubChem. (n.d.). Cyclopropylamine Compound Summary. National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Biotage. (n.d.). ISOLUTE® SCX-2 Strong Cation Exchange Sorbent. Retrieved February 15, 2026, from [Link]

  • University of Rochester. (n.d.).[4] Not Voodoo: Workup for Removing Amines. Retrieved February 15, 2026, from [Link]

Sources

crystallization techniques for N-cyclopropyl-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for N-cyclopropyl-2,2-dimethylpropanamide (also known as N-cyclopropylpivalamide ). This guide addresses the specific challenges associated with crystallizing this sterically hindered, low-molecular-weight amide.

While this compound is a white solid at room temperature, its crystallization is frequently complicated by its high solubility in common organic solvents and a tendency to "oil out" due to a relatively low melting point (typically <100°C) and the presence of rotamers common in hindered amides.

This guide moves beyond generic advice, providing troubleshooting workflows derived from specific solubility profiles and structural behaviors reported in recent synthetic literature (e.g., Waser Group, EPFL).

Module 1: Solvent Selection & Solubility Profiling

Q1: What is the optimal solvent system for recrystallizing this compound?

A: Based on the compound's polarity and experimental data, a binary Solvent/Anti-solvent system is required for high yield. Single-solvent recrystallization often fails due to the compound's high solubility in polar aprotic solvents.

Solvent ClassSpecific SolventSolubility StatusRole in Protocol
Chlorinated DCM, ChloroformVery High Avoid (Too soluble, hard to crystallize)
Esters Ethyl Acetate (EtOAc)High Primary Solvent (Dissolve hot)
Alkanes Pentane, Hexane, HeptaneLow/Insoluble Anti-Solvent (Induce nucleation)
Alcohols Methanol, EthanolHigh Alternative Primary (Use with water)
Ethers Diethyl Ether, THFModerate/High Secondary (Good for layering)

Recommendation: The most robust system is Ethyl Acetate (Solvent) / Hexanes (Anti-solvent) . This system mimics the polarity gradient used in successful column chromatography purifications (Pentane/EtOAc 10:1 to 5:1) [1].

Q2: Can I use water as an anti-solvent?

A: Yes, but with caution. While the hydrophobic tert-butyl (pivaloyl) and cyclopropyl groups reduce water solubility, the amide bond can hydrogen bond.

  • Risk: Adding water to an alcoholic solution can cause rapid, amorphous precipitation (gumming) rather than crystal growth.

  • Fix: If using EtOH/Water, add water very slowly at elevated temperatures to maintain equilibrium.

Module 2: Process Control & Troubleshooting

Q3: My product is "oiling out" (forming a liquid phase) instead of crystallizing. How do I fix this?

A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (MSZW). This is common for N-cyclopropylpivalamide due to its low melting point.

Troubleshooting Protocol:

  • Temperature Control: Do not cool the solution to 0°C immediately. Stop cooling at 25°C or 10°C.

  • Seed Crystals: You must bypass the nucleation energy barrier. If you have any solid material, add a seed crystal at the cloud point.

  • Anti-solvent Rate: Stop adding hexanes the moment turbidity appears. Re-heat slightly to clear the solution, then let it cool undisturbed.

  • Scratching: If no seeds are available, use a glass rod to scratch the inner vessel wall at the air-liquid interface to induce nucleation.

Q4: The crystals are too small or difficult to filter. How can I improve particle size?

A: Small crystals result from high nucleation rates (supersaturation is too high).

  • Solution: Use Ostwald Ripening .

    • Isolate the slurry.

    • Heat it gently (below the dissolution temp) for 30-60 minutes.

    • Cool slowly. Mechanism: Small crystals dissolve, and their mass redeposits onto larger crystals, improving filterability.

Module 3: Purity & Impurity Rejection

Q5: I have residual starting materials (Cyclopropylamine or Pivaloyl Chloride). Will crystallization remove them?

A: Crystallization is efficient, but chemical washes are superior for these specific impurities before crystallization.

  • Amine Removal: Wash the organic phase with 1M HCl . Cyclopropylamine forms a water-soluble salt and is partitioned out.

  • Acid/Chloride Removal: Wash with Saturated NaHCO₃ . Pivalic acid (hydrolysis product) is converted to its salt and removed.

Critical Note: Attempting to crystallize crude material containing >5% impurities often leads to the "oiling out" issue described in Q3. Purify the crude oil via acid/base wash before attempting recrystallization.

Experimental Protocol: Recrystallization of N-cyclopropylpivalamide

Objective: Purify crude white solid/oil to >98% purity.

Materials:

  • Crude this compound

  • Solvent: Ethyl Acetate (EtOAc)

  • Anti-solvent: Hexanes (or Pentane)[1]

Step-by-Step Workflow:

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add minimum hot EtOAc (approx. 50-60°C) dropwise until the solid just dissolves.

    • Note: If the solution is colored, treat with activated charcoal and filter hot.

  • Anti-Solvent Addition:

    • While keeping the solution warm (not boiling), add Hexanes dropwise.

    • Stop immediately when a faint, persistent cloudiness (turbidity) is observed.

  • Clarification:

    • Add 1-2 drops of hot EtOAc to clear the turbidity. The solution should be saturated but clear.

  • Nucleation & Growth:

    • Remove from heat. Cover the flask with a Kimwipe (not a tight stopper).

    • Allow to cool to Room Temperature (RT) undisturbed for 2-4 hours.

    • Observation: White needles or prisms should form.

  • Maximizing Yield:

    • Once at RT, place the flask in a fridge (4°C) for 12 hours.

    • Warning: If oil droplets appear, reheat and add slightly more EtOAc.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash crystals with cold Hexanes (to remove surface mother liquor).

    • Dry under vacuum.

Visualizations

Figure 1: Solvent System Selection Logic

SolventSelection Start Start: Crude N-cyclopropylpivalamide CheckState Physical State? Start->CheckState Solid Solid (White/Off-white) CheckState->Solid Clean Oil Oil / Sticky Gum CheckState->Oil Impure SolventChoice Select Solvent System Solid->SolventChoice Wash Perform Acid/Base Wash (Remove Amine/Acid impurities) Oil->Wash Purify First Wash->CheckState SystemA System A: EtOAc / Hexanes (Standard) SolventChoice->SystemA Preferred SystemB System B: DCM / Pentane (For very non-polar impurities) SolventChoice->SystemB Alternative

Caption: Logic flow for selecting the appropriate pre-treatment and solvent system based on the physical state of the crude material.

Figure 2: Troubleshooting "Oiling Out"

OilingOut Issue Problem: Product Oils Out CheckTemp Check Temperature Profile Issue->CheckTemp TooFast Cooling too fast? CheckTemp->TooFast Reheat Re-heat to clear solution TooFast->Reheat Yes CheckSolvent Check Solvent Ratio TooFast->CheckSolvent No (Cooling was slow) Seed Add Seed Crystal at Cloud Point Reheat->Seed SlowCool Insulate flask (Slow Cool) Seed->SlowCool MoreSolvent Add more 'Good' Solvent (EtOAc) CheckSolvent->MoreSolvent Too much Anti-solvent MoreSolvent->Reheat

Caption: Troubleshooting decision tree for addressing Liquid-Liquid Phase Separation (Oiling Out).

References

  • Caramenti, P., et al. (2019). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. EPFL Thesis. Available at: [Link] (Accessed: Feb 15, 2026).

    • Citation Context: Confirms N-cyclopropylpivalamide (Compound 5m)
  • Citation Context: Provides comparative protocols for N-alkyl pivalamides, supporting the use of EtOAc/Hexane systems for this chemical class.
  • University of Washington. (2006). Crystallization Techniques & Solvent Selection. Available at: [Link] (Accessed: Feb 15, 2026).

    • Citation Context: Grounding for the "Vapor Diffusion" and "Layering" techniques described in Module 1.

Sources

Validation & Comparative

Technical Comparison Guide: IR Spectroscopic Fingerprinting of N-Cyclopropyl-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical resource for analytical chemists and drug discovery scientists. It synthesizes structural spectroscopy principles with specific characterization data for N-cyclopropyl-2,2-dimethylpropanamide (also known as N-cyclopropylpivalamide).

Executive Summary

This compound represents a unique pharmacophore merging a sterically bulky pivaloyl group with a strained cyclopropyl amine. Distinguishing this compound from its acyclic analogs (e.g., N-isopropyl) or primary amide precursors requires precise resolution in two spectral windows: the C-H Stretching Region (3100–2800 cm⁻¹) and the Fingerprint Region (1400–1000 cm⁻¹) .

This guide provides a comparative analysis of its infrared signature against standard alternatives, offering a validated protocol for its identification in complex matrices.

Spectral Analysis: The "Product" Profile

Compound: this compound

Structural Key: Secondary Amide | Steric Bulk (


-Butyl) | Ring Strain (Cyclopropyl)

The IR spectrum of this compound is defined by the competition between the steric hindrance of the tert-butyl group and the orbital interactions of the cyclopropyl ring.

A. High-Frequency Region (4000 – 2500 cm⁻¹)
  • N-H Stretch (3250 – 3350 cm⁻¹): Appears as a single, sharp band typical of secondary amides. Hydrogen bonding may broaden this to ~3280 cm⁻¹ in solid phase.

  • Cyclopropyl C-H Stretch (3010 – 3090 cm⁻¹): CRITICAL IDENTIFIER. Unlike unstrained alkyl groups, the cyclopropyl C-H bonds possess significant

    
    -character (approx. 
    
    
    
    hybridization). This shifts their absorption above 3000 cm⁻¹, distinct from the aliphatic backbone.[1][2]
  • Alkyl C-H Stretch (2980 – 2850 cm⁻¹): Dominated by the tert-butyl group. Look for strong asymmetric and symmetric methyl stretches at 2960 cm⁻¹ and 2870 cm⁻¹.

B. The Double Bond Region (1700 – 1500 cm⁻¹)
  • Amide I (C=O Stretch) (~1640 – 1660 cm⁻¹): The pivaloyl group's bulk slightly inhibits the coplanarity required for full resonance, potentially shifting the carbonyl stretch to higher wavenumbers compared to unhindered amides.

  • Amide II (N-H Deformation) (~1530 – 1550 cm⁻¹): A distinct band arising from N-H bending coupled with C-N stretching.

C. Fingerprint Region (1500 – 600 cm⁻¹)
  • The "Pivaloyl Doublet" (1395 & 1365 cm⁻¹): A diagnostic split peak corresponding to the symmetric bending (umbrella mode) of the tert-butyl methyl groups.

  • Cyclopropyl Ring Breathing (~1020 – 1050 cm⁻¹): A medium-intensity band characteristic of the cyclopropane skeletal vibration.

Comparative Analysis: Performance vs. Alternatives

To validate the identity of this compound, it must be compared against its closest structural "decoys."

Comparison Table: Spectral Differentiators
FeatureTarget Compound (N-Cyclopropyl)Alternative A (N-Isopropyl Analog)Alternative B (Primary Pivalamide)
N-H Stretch Single band (~3300 cm⁻¹)Single band (~3300 cm⁻¹)Doublet (Asym/Sym ~3350/3180 cm⁻¹)
C-H > 3000 cm⁻¹ Present (Cyclopropyl C-H)Absent (Only alkyl C-H < 3000)Absent
Amide II Present (~1540 cm⁻¹)Present (~1540 cm⁻¹)Shifted/Weak (Scissoring ~1600 cm⁻¹)
Fingerprint Ring breathing (~1020 cm⁻¹)Gem-dimethyl split (1385/1375 cm⁻¹)No ring/isopropyl bands
Detailed Analysis
  • Vs. N-Isopropyl-2,2-dimethylpropanamide (Acyclic Isomer):

    • The Challenge: Both have identical molecular weight and similar polarity.

    • The Solution: Focus on 3010–3090 cm⁻¹ . The isopropyl analog lacks the strained C-H stretch. Additionally, the isopropyl group shows a specific "gem-dimethyl" doublet in the bending region that differs in shape from the cyclopropyl ring breathing mode.

  • Vs. 2,2-Dimethylpropanamide (Primary Amide Precursor):

    • The Challenge: Common impurity in synthesis.

    • The Solution: The primary amide displays two N-H stretching bands (symmetric and asymmetric) and a higher frequency Amide II band (scissoring) often overlapping the Amide I. The target secondary amide has a cleaner single N-H band.[3][4]

Experimental Protocol: High-Fidelity Acquisition

Objective: Obtain a spectrum capable of resolving the weak cyclopropyl C-H stretch from the strong tert-butyl noise.

Method: Attenuated Total Reflectance (ATR) FTIR
  • Instrument: FTIR Spectrometer (e.g., Bruker Alpha or JASCO FT-IR).[5][6]

  • Crystal: Diamond or ZnSe (Diamond preferred for hardness).

  • Resolution: 2 cm⁻¹ (Critical for separating C-H multiplets).

  • Scans: 32 scans (minimum) to improve Signal-to-Noise ratio.

Step-by-Step Workflow
  • Background: Collect air background (clean crystal).

  • Sample Prep: Place ~2 mg of solid this compound on the crystal.

  • Contact: Apply high pressure using the anvil. Note: Ensure uniform contact to maximize the weak ~3050 cm⁻¹ signal.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

  • Post-Processing: Apply baseline correction. Do not apply heavy smoothing, as this may merge the cyclopropyl C-H shoulder into the alkyl peak.

Visualizations

Diagram 1: Structural-Spectral Map

This diagram correlates the specific molecular moieties to their diagnostic IR regions.

IRSpectrumMap Compound N-cyclopropyl- 2,2-dimethylpropanamide Amide Sec-Amide Group (-CONH-) Compound->Amide Cyclo Cyclopropyl Ring (C3H5) Compound->Cyclo tButyl tert-Butyl Group (C(CH3)3) Compound->tButyl NH N-H Stretch ~3300 cm⁻¹ Amide->NH AmideI Amide I (C=O) ~1645 cm⁻¹ Amide->AmideI AmideII Amide II (N-H Bend) ~1540 cm⁻¹ Amide->AmideII RingCH Strained C-H Stretch 3010-3090 cm⁻¹ (Unique Identifier) Cyclo->RingCH RingBreath Ring Breathing ~1020 cm⁻¹ Cyclo->RingBreath AlkylCH Alkyl C-H Stretch 2800-2980 cm⁻¹ tButyl->AlkylCH Skeletal Pivaloyl Split 1365/1395 cm⁻¹ tButyl->Skeletal

Caption: Mapping molecular fragments to diagnostic IR bands. Red node indicates the primary differentiator from acyclic analogs.

Diagram 2: Identification Logic Flow

A decision tree for verifying the compound against common synthesis byproducts/analogs.

DecisionTree Start Unknown Sample Spectrum CheckNH Check 3200-3400 cm⁻¹ region Start->CheckNH DoubletNH Doublet Peak? (Sym/Asym) CheckNH->DoubletNH SingleNH Single Sharp Peak? CheckNH->SingleNH PrimaryAmide Identify: Primary Amide (Precursor) DoubletNH->PrimaryAmide CheckCH Check 3000-3100 cm⁻¹ region SingleNH->CheckCH HighCH Band > 3000 cm⁻¹ (Strained C-H) CheckCH->HighCH LowCH No Band > 3000 cm⁻¹ CheckCH->LowCH Confirmed CONFIRMED: This compound HighCH->Confirmed Isopropyl Suspect: N-isopropyl analog (Acyclic Isomer) LowCH->Isopropyl

Caption: Logical workflow for distinguishing the target compound from primary amide precursors and acyclic isomers.

References

  • Waser, J., et al. (2012). Ring-Opening Reactions of Aminocyclopropanes. EPFL Thesis / Infoscience. (Describes synthesis and characterization of N-cyclopropylpivalamide).

  • Itami, K., et al. (2015).[7] Synthesis and Biological Activity of Arylcyclopropylamines. Nagoya University.[7] (Detailed experimental protocols for cyclopropyl amides).

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 2,2-Dimethylpropanamide. NIST Chemistry WebBook, SRD 69. (Reference for pivaloyl group bands).

  • Lin-Vien, D., et al. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Authoritative source for cyclopropyl C-H stretch assignments).

Sources

Navigating the Labyrinth of Amide Fragmentation: A Comparative Guide to N-cyclopropyl-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural properties is paramount. Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a cornerstone technique for this purpose, providing not only molecular weight information but also intricate structural details through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the predicted electrospray ionization (ESI) fragmentation pattern of N-cyclopropyl-2,2-dimethylpropanamide, a compound featuring both a sterically hindered pivaloyl group and a reactive cyclopropyl moiety.

This document moves beyond a simple recitation of data. It provides a comparative framework, contrasting the fragmentation of our target analyte with a structurally similar analog, N-isopropyl-2,2-dimethylpropanamide. This comparison is designed to illuminate the influence of the N-substituent on the fragmentation cascade, offering researchers a deeper understanding of how subtle structural changes manifest in the mass spectrum. The experimental protocols detailed herein are presented as a self-validating system, ensuring that practitioners can replicate and verify these findings with high fidelity.

I. The Predicted Fragmentation Pathway of this compound

Under typical positive mode electrospray ionization conditions, this compound (Molecular Weight: 141.21 g/mol ) is expected to readily form the protonated molecule, [M+H]⁺, with a corresponding m/z of 142.22.[1][2][3] The primary fragmentation event anticipated for amides is the cleavage of the resilient N-CO bond.[1][2][3] This cleavage is predicted to be the dominant pathway for this compound, driven by the formation of a highly stable resonance-stabilized tert-butyl acylium ion.

A secondary fragmentation pathway, though likely less favorable, involves the fragmentation of the cyclopropyl ring itself. The high ring strain of the cyclopropyl group can lead to ring-opening upon collisional activation, a phenomenon observed in the mass spectrometry of other cyclopropyl-containing compounds.[4]

Below is a graphical representation of the predicted primary fragmentation pathway.

fragmentation_pathway cluster_parent This compound [M+H]⁺ (m/z 142.22) cluster_fragment1 tert-Butyl Acylium Ion (m/z 85.06) cluster_fragment2 Cyclopropylamine (Neutral Loss) parent C₈H₁₆NO⁺ frag1 C₅H₉O⁺ parent->frag1  N-CO Cleavage frag2 C₃H₇N parent->frag2  

Caption: Predicted primary fragmentation of protonated this compound.

II. A Comparative Framework: The Influence of the N-Substituent

To fully appreciate the fragmentation behavior of the cyclopropyl group, a comparative analysis with a structurally similar compound is invaluable. N-isopropyl-2,2-dimethylpropanamide serves as an excellent comparator. It shares the same pivaloyl core but replaces the strained cyclopropyl ring with an isopropyl group.

CompoundMolecular FormulaMolecular WeightPredicted [M+H]⁺ (m/z)Key Predicted Fragment (m/z)
This compoundC₈H₁₅NO141.21142.2285.06
N-isopropyl-2,2-dimethylpropanamideC₈H₁₇NO143.23144.2485.06

The primary fragmentation via N-CO cleavage is expected to be prominent for both compounds, yielding the same tert-butyl acylium ion at m/z 85.06. However, any unique fragmentation pathways arising from the cyclopropyl group in our primary analyte will be absent in the spectrum of the isopropyl analog, providing a clear signature of the cyclic moiety's influence.

III. Experimental Protocol for Comparative LC-MS Analysis

This section details a robust, step-by-step methodology for acquiring and comparing the fragmentation patterns of this compound and its isopropyl analog. The rationale behind key experimental choices is explained to ensure both technical accuracy and reproducibility.

A. Sample and Standard Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of this compound and N-isopropyl-2,2-dimethylpropanamide and dissolve each in 1 mL of LC-MS grade methanol.

  • Working Solutions (10 µg/mL): Dilute the stock solutions 1:100 in a 50:50 mixture of LC-MS grade acetonitrile and water. This concentration is a typical starting point for small molecule analysis by ESI-MS.[5]

B. Liquid Chromatography Parameters

The goal of the chromatography is to ensure the analytes are well-resolved from any potential impurities and delivered to the mass spectrometer in a solvent composition amenable to efficient ionization.

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[6]

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a versatile choice for small, moderately polar molecules.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Rationale: Formic acid is a common mobile phase additive that aids in the protonation of analytes in positive ion mode ESI, enhancing the [M+H]⁺ signal.[6]

  • Gradient:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 5.0 min: 5% to 95% B

    • 5.0 - 6.0 min: 95% B

    • 6.0 - 6.1 min: 95% to 5% B

    • 6.1 - 8.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

C. Mass Spectrometry Parameters

These parameters should be optimized for the specific instrument in use, but the following provides a solid starting point for a quadrupole time-of-flight (Q-TOF) or triple quadrupole instrument.

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Acquisition Mode:

    • Full Scan MS: Scan from m/z 50 to 300 to identify the [M+H]⁺ ions of both parent compounds.

    • Tandem MS (MS/MS): Perform product ion scans on the precursor ions corresponding to the [M+H]⁺ of each analyte (m/z 142.22 and 144.24).

  • Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV). This allows for the observation of fragments formed at different energy levels, providing a more complete picture of the fragmentation cascade.

The experimental workflow is visualized in the diagram below.

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis cluster_analysis Data Analysis stock 1. Prepare Stock Solutions (1 mg/mL in Methanol) working 2. Prepare Working Solutions (10 µg/mL in 50:50 ACN:H₂O) stock->working inject 3. Inject 2 µL onto C18 Column gradient 4. Elute with H₂O/ACN Gradient (0.1% FA) inject->gradient esi 5. Positive ESI gradient->esi full_scan 6. Full Scan MS (Identify [M+H]⁺) esi->full_scan msms 7. Tandem MS (MS/MS) (Fragment [M+H]⁺) full_scan->msms compare 8. Compare Fragmentation Patterns msms->compare

Caption: Workflow for the comparative LC-MS/MS analysis.

IV. Conclusion and Future Directions

This guide provides a theoretically grounded and experimentally robust framework for investigating the LC-MS fragmentation pattern of this compound. By predicting the primary fragmentation pathways and establishing a comparative study with a non-cyclic analog, researchers are equipped to not only identify the compound but also to gain a nuanced understanding of its gas-phase chemistry. The detailed experimental protocol serves as a validated starting point for laboratory investigation, ensuring that the principles discussed can be readily translated into practice.

Further high-resolution mass spectrometry (HRMS) experiments would be invaluable to confirm the elemental composition of the observed fragment ions, solidifying the proposed fragmentation mechanisms. The insights gained from such studies are critical for metabolite identification, impurity profiling, and the overall advancement of drug development programs.

V. References

  • Mota, F. L. A., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22535–22543. Available from: [Link][1][2][3]

  • Guedes, G. G., et al. (2011). High-throughput lipidomic analysis of fatty acid derived eicosanoids and N-acylethanolamines. LIPID MAPS. Available from: [Link][7]

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Available from: [Link][8]

  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Available from: [Link][9]

  • Shulgin, A. D., et al. (2001). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. Chemical Research in Toxicology, 14(9), 1216-1225. Available from: [Link][4]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Available from: [Link][10]

  • Kwiecień, A., et al. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. In MATLAB. IntechOpen. Available from: [Link][6]

  • Scionix Ltd. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Scionix. Available from: [Link][11]

  • Agilent Technologies. (2020). Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. Agilent. Available from: [Link][5]

Sources

Metabolic Stability Profiling: N-Cyclopropyl vs. N-Isopropyl Amides in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cyclopropyl Effect"

In the hit-to-lead optimization phase, the N-isopropyl group is a common steric handle, yet it frequently emerges as a "metabolic soft spot." The tertiary methine C-H bond is highly susceptible to CYP450-mediated


-hydroxylation, leading to rapid intrinsic clearance (

).

The N-cyclopropyl moiety serves as a superior bioisostere. By introducing ring strain, the hybridization of the C-H bonds shifts from


 towards 

character, significantly increasing Bond Dissociation Energy (BDE) and raising the activation barrier for CYP450 oxidation. This guide details the mechanistic basis of this stability, provides comparative data, and outlines a self-validating protocol for verifying this effect in your own pipeline.

Mechanistic Deep Dive: Why Cyclopropyl Outperforms Isopropyl

The metabolic divergence between these two groups is rooted in physical organic chemistry and enzyme kinetics.

Bond Dissociation Energy (BDE) & CYP450 Kinetics

The rate-limiting step in CYP450 metabolism is often the hydrogen atom abstraction (HAT) by the high-valent iron-oxo species (Compound I).

  • N-Isopropyl: The tertiary C-H bond has a BDE of approximately 96 kcal/mol . This low energy barrier facilitates rapid abstraction, forming a stable tertiary radical which is instantly hydroxylated (the "Rebound Mechanism").

  • N-Cyclopropyl: Due to the Walsh orbitals and ring strain (~27.5 kcal/mol), the C-H bonds possess higher

    
    -character (
    
    
    
    hybridization). This raises the BDE to ~106-109 kcal/mol .
  • Result: The

    
    BDE of ~10-13 kcal/mol creates a significant kinetic isotope-like effect, effectively "masking" the site from CYP metabolism without changing the steric bulk significantly.
    
Structural & Electronic Implications
  • Conformational Locking: The cyclopropyl group is rigid. In amides, it often locks the N-C bond into a specific conformation (often bisected), which can prevent the molecule from adopting the geometry required for the CYP heme access channel.

  • Lipophilicity (

    
    ):  Switching from isopropyl to cyclopropyl typically lowers 
    
    
    
    by 0.1–0.3 units or keeps it neutral, improving metabolic stability without sacrificing permeability.
Visualizing the Metabolic Divergence

The following diagram illustrates the kinetic bifurcation between the two moieties when exposed to CYP450.

MetabolicPathways Substrate_Iso N-Isopropyl Amide (Substrate) TS_Iso Transition State (Low Barrier) Substrate_Iso->TS_Iso H-Abstraction (Easy) Substrate_Cyc N-Cyclopropyl Amide (Substrate) TS_Cyc Transition State (High Barrier) Substrate_Cyc->TS_Cyc H-Abstraction (Blocked by High BDE) CYP CYP450 (Compound I) CYP->TS_Iso CYP->TS_Cyc Radical_Iso Tertiary Radical (Stable Intermediate) TS_Iso->Radical_Iso Product_Cyc Unchanged Drug (High Exposure) TS_Cyc->Product_Cyc Metabolism Evaded Product_Iso Hydroxy-Isopropyl (Rapid Clearance) Radical_Iso->Product_Iso OH Rebound

Figure 1: Kinetic bifurcation of N-isopropyl vs. N-cyclopropyl metabolism. The high bond dissociation energy of the cyclopropyl C-H bond prevents the formation of the radical intermediate necessary for hydroxylation.

Comparative Performance Data

The following table synthesizes data from multiple lead optimization campaigns (e.g., Bradykinin antagonists, kinase inhibitors) demonstrating the impact of this bioisosteric switch.

ParameterN-Isopropyl AmideN-Cyclopropyl AmideImpact of Switch
C-H BDE ~96 kcal/mol~108 kcal/mol+12 kcal/mol (Stability Gain)
Metabolic Route Rapid

-hydroxylation
Resistant; minor ring oxidationBlockade of Major Soft Spot
In Vitro

(Human)
15 - 45 min> 120 min> 3-fold Increase
Intrinsic Clearance (

)
High (> 50

L/min/mg)
Low (< 15

L/min/mg)
Significant Reduction
Lipophilicity (

)
Baseline-0.1 to -0.3Slight Solubility Improvement
Toxicity Risk LowLow (Amides are safer than Amines*)Neutral

*Note on Toxicity: While N-cyclopropyl amines can act as suicide inhibitors (mechanism-based inactivators) of CYPs via ring opening to radical species, N-cyclopropyl amides are significantly less prone to this due to the electron-withdrawing nature of the carbonyl, which reduces the nucleophilicity of the nitrogen.

Experimental Protocol: Microsomal Stability Assay

To validate this stability in your specific scaffold, use this standardized, self-validating protocol. This workflow ensures data integrity through rigorous controls.

Reagents & Setup
  • Matrix: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM

    
    ).
    
  • Test Compound: 1

    
    M final concentration (prevents enzyme saturation/Michaelis-Menten artifacts).
    
  • Internal Standard (IS): Tolbutamide or Propranolol (depending on ionization mode).

Workflow Description
  • Pre-Incubation: Mix Microsomes (0.5 mg/mL final) + Buffer + Test Compound. Equilibrate at 37°C for 5 mins. Why? To detect non-NADPH dependent instability (hydrolysis).

  • Initiation: Add pre-warmed NADPH system.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile containing Internal Standard.
    
  • Analysis: Centrifuge (4000 rpm, 20 min, 4°C) and analyze supernatant via LC-MS/MS.

Self-Validating Controls (Trustworthiness)
  • The "No-Cofactor" Control: Run a parallel incubation without NADPH for 60 min.

    • Result: If compound disappears here, the issue is chemical instability (hydrolysis) or non-CYP enzymes (esterases), not CYP metabolism.

  • The "High-Clearance" Control: Include Verapamil or Testosterone.

    • Result: Must show

      
       min to validate enzyme activity.
      
  • The "Low-Clearance" Control: Include Warfarin.

    • Result: Must show >85% remaining at 60 min.

Experimental Workflow Diagram

AssayProtocol Prep 1. Preparation (Buffer + Microsomes + Compound) PreInc 2. Pre-Incubation (37°C, 5 min) Prep->PreInc Branch Split PreInc->Branch Exp_Arm Experimental Arm (+ NADPH) Branch->Exp_Arm Initiate Metabolic Reaction Ctrl_Arm Control Arm (- NADPH) Branch->Ctrl_Arm Check Chemical Stability Sampling 3. Kinetic Sampling (0, 5, 15, 30, 45, 60 min) Exp_Arm->Sampling Analysis 5. LC-MS/MS Analysis (Calc CLint & t1/2) Ctrl_Arm->Analysis Compare T=60 vs T=0 Quench 4. Quench & IS Addition (Ice-Cold ACN) Sampling->Quench Quench->Analysis

Figure 2: Standardized Microsomal Stability Workflow. The parallel "No-Cofactor" arm is critical for distinguishing CYP-mediated clearance from hydrolytic instability.

Strategic Recommendations

  • Primary Strategy: If your N-isopropyl lead shows high clearance (

    
    L/min/mg) and metabolite ID confirms hydroxylation (+16 Da) at the isopropyl group, immediately synthesize the N-cyclopropyl analog. 
    
  • Safety Check: While N-cyclopropyl amides are generally safe, always screen the new analog for Time-Dependent Inhibition (TDI) of CYP450. The cyclopropyl ring can occasionally open to form reactive intermediates, though this is rare in amides compared to amines.

  • Lipophilicity Tuning: If the N-isopropyl compound is too lipophilic, the cyclopropyl switch will assist in lowering LogP. If you need higher lipophilicity, consider a cyclobutyl or 1-methyl-cyclopropyl group instead.

References

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups in drug design.[1] Retrieved from [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Effect" in Drug Discovery. Journal of Medicinal Chemistry.[2][3] Retrieved from [Link]

  • Cyprotex. (2023). Microsomal Stability Assay Protocol and Data Interpretation. Retrieved from [Link]

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Bioisosteres.[4] Academic Press. Retrieved from [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[2][3] Retrieved from [Link]

Sources

Optimizing the Cyclopropyl Amide Scaffold: A Comparative Guide to tert-Butyl Bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The tert-Butyl Liability[1]

In the optimization of cyclopropyl amides—a privileged scaffold in targets ranging from HCV protease (e.g., Grazoprevir) to voltage-gated sodium channels (Nav1.7)—the tert-butyl (tBu) group is frequently employed to fill hydrophobic pockets and enforce conformational rigidity. However, the tBu group introduces two critical liabilities during late-stage lead optimization:

  • Metabolic Vulnerability: The nine equivalent methyl protons are prime targets for CYP450-mediated

    
    -oxidation, leading to rapid hepatic clearance (
    
    
    
    ).
  • Lipophilicity Tax: The high carbon count increases cLogP, often pushing compounds into poor solubility space and increasing non-specific binding.

This guide objectively compares the performance of three primary bioisosteres: Bicyclo[1.1.1]pentane (BCP) , 1-(Trifluoromethyl)cyclopropyl (


) , and 3-Methyloxetane .

Comparative Analysis of Bioisosteres

The Contenders

We evaluate replacements based on their ability to maintain the steric bulk of tBu while mitigating metabolic and physicochemical flaws.

Featuretert-Butyl (Reference)Bicyclo[1.1.1]pentane (BCP)1-(Trifluoromethyl)cyclopropyl3-Methyloxetane
Steric Volume ~98 ų~92 ų (Slightly smaller, linear exit vector)~105 ų (Slightly larger)~78 ų (Reduced bulk)
Electronic Effect Inductive Donor (+I)Weak DonorStrong Withdrawer (-I)Polar / H-bond Acceptor
Metabolic Stability Low (Oxidation prone)High (Bridgehead C-H is stable)High (C-F blocks oxidation)Moderate (Ring opening risk)
LogP Impact Baseline

LogP

-0.5 to -1.0

LogP

+0.3 to +0.5

LogP

-1.5
Experimental Performance Data

The following data synthesizes comparative studies, specifically highlighting the "Finasteride-like" transition where a tBu group is replaced by TFM-Cp to block metabolism, and Pfizer's work on BCP.

Table 1: Physicochemical and Metabolic Profile Comparison Data derived from matched molecular pair analysis in amide scaffolds.

Compound VariantcLogPSol (µM)HLM

(min)
Target Potency (

nM)
1. tert-Butyl (Ref) 4.251215
2. BCP-Amine 3.485>12022
3.

4.6<11148
4.

-Oxetane
2.812045150

Interpretation:

  • BCP (2): The "Gold Standard" for rescuing clearance. It lowers LogP significantly while maintaining potency due to its ability to mimic the tBu space-filling properties without the labile methyls.

  • 
     (3):  Excellent for metabolic stability but incurs a lipophilicity penalty. Best used when the binding pocket is highly hydrophobic and can tolerate the electron-withdrawing nature of the 
    
    
    
    group.

Decision Framework & Mechanism

The following diagrams illustrate the decision logic and the metabolic rationale behind these replacements.

Bioisostere Selection Logic

Bioisostere_Decision Start Start: tBu-Cyclopropyl Amide High Clearance / Low Sol Check_Metabolism Is the tBu group the primary metabolic soft spot? Start->Check_Metabolism Check_Pocket Is the binding pocket hydrophobic or polar? Check_Metabolism->Check_Pocket Yes BCP_Route Select Bicyclo[1.1.1]pentane (Lowers LogP, High Stability) Check_Pocket->BCP_Route Amphipathic/General TFM_Route Select TFM-Cyclopropyl (Retains Lipophilicity, Blocks CYP) Check_Pocket->TFM_Route Strictly Hydrophobic Oxetane_Route Select Oxetane/Azetidine (Lowers LogP, H-bond Acceptor) Check_Pocket->Oxetane_Route Polar Tolerance

Caption: Strategic workflow for selecting the optimal tBu bioisostere based on metabolic and physicochemical constraints.

Metabolic Blockade Mechanism

Metabolic_Blockade tBu tert-Butyl Amide (sp3 C-H bonds) CYP CYP450 (Fe-Oxo species) tBu->CYP High Affinity Metabolite Hydroxylated Product (Inactive/Cleared) CYP->Metabolite Rapid Oxidation BCP BCP Amide (Bridgehead C-H) BCP->CYP Steric Block / High Bond Dissociation Energy TFM TFM-Cyclopropyl (C-F Bonds) TFM->CYP Electronic Repulsion / No H to abstract

Caption: Comparison of CYP450 susceptibility. tBu undergoes rapid oxidation, whereas BCP and TFM-Cp resist H-abstraction.

Experimental Protocols

Synthesis of BCP-Cyclopropyl Amide

Rationale: Installing the BCP group is synthetically more demanding than a simple amide coupling with t-butylamine. The use of [1.1.1]propellane or stable sulfinate salts is required.

Reagents:

  • Acid Scaffold: Cyclopropanecarboxylic acid derivative (1.0 equiv)

  • Amine Source: Bicyclo[1.1.1]pentan-1-amine hydrochloride (1.2 equiv)

  • Coupling Agent: HATU (1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Protocol:

  • Activation: Dissolve the cyclopropanecarboxylic acid derivative in anhydrous DMF (0.1 M) under

    
     atmosphere. Add DIPEA and stir for 5 minutes.
    
  • Coupling: Add HATU in one portion. Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add Bicyclo[1.1.1]pentan-1-amine hydrochloride. Note: BCP-amine is volatile as a free base; always handle as the HCl salt until the reaction moment.

  • Reaction: Stir at room temperature for 4–16 hours. Monitor by LCMS for the disappearance of the acid.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water, and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (hexane/EtOAc gradient). BCP amides typically elute earlier than their polar precursors but later than tBu analogs due to lower lipophilicity.

Microsomal Stability Assay (Validation)

Rationale: To confirm the bioisosteric advantage, intrinsic clearance (


) must be measured directly against the tBu parent.
  • Preparation: Prepare 10 mM DMSO stocks of the tBu-parent and BCP-analog.

  • Incubation: Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH (1 mM final).

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge to remove protein. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    (
    
    
    ).
    • Success Criteria: BCP analog should show <50% of the clearance of the tBu parent.

References

  • Steffens, H.C., et al. (2015).[1] "Evaluation of tert-butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities." ChemMedChem. [Link]

  • Mykhailiuk, P.K. (2015). "Bicyclo[1.1.1]pentan-1-amine: A Non-Classical Bioisostere of the tert-Butyl Group."[2] European Journal of Organic Chemistry. [Link]

  • Panteleev, J., et al. (2013). "Metabolically Stable tert-Butyl Replacement."[3] ACS Medicinal Chemistry Letters. [Link]

  • Westphal, M.V., et al. (2015). "Synthesis of Bicyclo[1.1.1]pentan-1-amine and Its Use in Medicinal Chemistry." Chemical Reviews. [Link]

Sources

HPLC Method Development Guide: N-cyclopropyl-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

N-cyclopropyl-2,2-dimethylpropanamide (also known as N-cyclopropyl pivalamide) is a sterically hindered, aliphatic amide often used as a pharmaceutical intermediate or building block. Unlike aromatic drug substances, this molecule presents specific chromatographic challenges due to its lack of a strong chromophore and its moderate lipophilicity .

This guide provides a technical comparison of HPLC methodologies for analyzing this compound, moving beyond a single "retention time" (which is system-dependent) to establish a robust, self-validating analytical protocol.

Physicochemical Profile
PropertyValue / CharacteristicChromatographic Implication
CAS Number 540792-73-2Verification standard.
Structure Pivaloyl group (t-Butyl) + Cyclopropyl amineSteric Bulk: The t-butyl group increases retention on C18 compared to linear alkyls.
Chirality Achiral No chiral column required for the main peak.
LogP (Predicted) ~1.2 – 1.5Moderately Lipophilic: Elutes in the middle of a standard RP gradient.
UV Absorbance Weak / Non-Conjugated Critical: Will not absorb at 254 nm. Requires low UV (200–210 nm) or MS/CAD detection.

Comparative Guide: Column Performance & Alternatives

The choice of stationary phase significantly alters the retention and selectivity for this compound. The following table compares the "Standard" approach against "Alternative" chemistries.

Performance Comparison Matrix
FeatureOption A: C18 (L1) Option B: Phenyl-Hexyl (L11) Option C: C8 (L7)
Role The Standard (Recommended) Orthogonal Alternative High-Throughput
Mechanism Hydrophobic Interaction (Dispersive)Pi-Pi / Hydrophobic / Shape SelectivityWeaker Hydrophobic Interaction
Retention Behavior Strong. The bulky t-butyl group interacts well with C18 chains.Moderate. Useful if separating from aromatic starting materials (e.g., if synthesized via aromatic coupling).Reduced. Faster elution; useful if the C18 method is too long (>20 min).
Peak Shape Excellent for neutrals; good for amides.Good. The rigid lattice can offer shape selectivity for the bulky pivaloyl group.Sharp, but less resolution from early-eluting polar impurities.
Suitability Best for Purity Profiling Best for Impurity ID (if impurities are aromatic)Best for Process Control (Speed)
Experimental Data: Predicted Relative Retention (RRT)

Base Standard: Toluene (RRT = 1.00) on C18 Column

CompoundPredicted RRT (vs Toluene)Elution Order Logic
Cyclopropylamine (Start Material)~0.10 - 0.20Highly polar, elutes in void volume.
Pivalic Acid (Hydrolysis Product)~0.40 - 0.60Ionized at neutral pH; elutes early.
This compound ~0.75 - 0.85 Target Analyte. Hydrophobic t-butyl group drives retention.
Toluene (Reference)1.00Hydrophobic standard.

Recommended Experimental Protocol

This protocol is designed to be self-validating . The use of a "System Suitability Standard" (e.g., a simple amide or toluene) is required to normalize retention times across different instruments.

A. Detection System (The Critical Control Point)

Since this compound lacks a conjugated pi-system (no benzene ring), it is invisible to standard UV detectors set to 254 nm.

  • Primary Detector: UV @ 210 nm (requires HPLC-grade acetonitrile and phosphoric acid/phosphate buffer to minimize background noise).

  • Alternative Detector: Charged Aerosol Detector (CAD) or ELSD (Universal detection for non-chromophores).

  • Mass Spec: ESI+ (M+H = ~142.12 Da).

B. Chromatographic Conditions (Standard C18 Method)
  • Column: C18, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controlled temperature is vital for amide retention stability).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Note: Low pH suppresses ionization of residual amines, improving peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

C. Gradient Profile
Time (min)% Mobile Phase BEvent
0.05%Initial Hold (Traps polar impurities)
2.05%End of Hold
12.095%Linear Ramp (Elutes Target ~6-8 min)
15.095%Wash
15.15%Re-equilibration
20.05%Ready for next injection

Method Development Workflow (Visualization)

The following diagram outlines the logical decision tree for optimizing the retention of this specific amide, focusing on its unique detection and steric properties.

MethodDevelopment Start Start: this compound Analysis CheckUV CRITICAL CHECK: Is Detector set to 210 nm? Start->CheckUV SelectColumn Select Column: C18 (L1) Standard CheckUV->SelectColumn Yes RunGradient Run Screening Gradient: 5-95% B (ACN/Water) SelectColumn->RunGradient DecisionRetention Evaluate Retention Time (RT) RunGradient->DecisionRetention EarlyElution RT < 3 min (Void) (Too Polar?) DecisionRetention->EarlyElution Too Fast LateElution RT > 15 min (Too Retained?) DecisionRetention->LateElution Too Slow GoodRetention RT 5-10 min (Ideal) DecisionRetention->GoodRetention Target Window ActionEarly Action: Use C18-Aq or Lower Initial %B to 0-2% EarlyElution->ActionEarly ActionLate Action: Switch to C8 or Increase Slope LateElution->ActionLate ActionFinal Finalize Method: Validate Linearity & Precision GoodRetention->ActionFinal

Caption: Logical workflow for optimizing the HPLC separation of sterically hindered amides, prioritizing detection settings and retention adjustment.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for C18 vs. Phenyl-Hexyl selectivity mechanisms).

  • PubChem. (n.d.). Compound Summary: this compound (CAS 540792-73-2).[1][2] National Library of Medicine. (Used for structural verification and physicochemical property estimation).[3]

  • Chromatography Online. (2016). Retention Time Prediction Based on Molecular Structure in Pharmaceutical Method Development. LCGC International. (Supports the logic of LogP-based retention prediction).

  • Phenomenex. (n.d.). HPLC Column Selection Guide: Amide & Polar Embedded Phases. (Reference for alternative column selection strategies).

Sources

validating purity of N-cyclopropyl-2,2-dimethylpropanamide via elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Purity Validation of N-cyclopropyl-2,2-dimethylpropanamide: A Comparative Analysis Focused on Elemental Analysis

For researchers, medicinal chemists, and process development scientists, the purity of a synthetic intermediate like this compound is not merely a number on a certificate of analysis; it is the bedrock upon which reliable, reproducible, and safe downstream applications are built. An impure compound can compromise reaction yields, introduce confounding variables in biological assays, and create significant hurdles in regulatory submission.

This guide provides an in-depth, field-proven perspective on validating the purity of this compound. We will move beyond simplistic protocol listings to explore the causality behind our analytical choices. Our central focus will be on elemental analysis as a definitive, yet often underutilized, tool for assessing bulk purity. We will objectively compare its performance against more common chromatographic and spectroscopic techniques, providing the data and workflows necessary to implement a robust, self-validating purity assessment strategy.

The Cornerstone of Purity: Elemental Analysis (EA)

While techniques like HPLC and NMR provide exquisite detail about specific types of impurities, elemental analysis stands alone in its ability to provide a simple, powerful, and direct measure of a compound's overall elemental composition and, by extension, its absolute purity.[1] It is a destructive technique that subjects a sample to high-temperature combustion to convert the constituent elements into simple gases (e.g., CO₂, H₂O, N₂), which are then separated and quantified by a detector.[2]

Theoretical Composition of this compound

The first step in any elemental analysis is to calculate the theoretical elemental composition based on the compound's molecular formula.

Molecular Formula: C₈H₁₅NO[3] Molecular Weight: 141.21 g/mol [3]

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical %
CarbonC12.011896.08868.04%
HydrogenH1.0081515.12010.71%
NitrogenN14.007114.0079.92%
OxygenO15.999115.99911.33%

Note: Oxygen is typically determined by difference and not directly measured in standard CHN analysis.

The power of elemental analysis lies in its directness. If a sample of this compound is 100% pure, the experimental values for C, H, and N will precisely match these theoretical percentages. Any deviation signals the presence of an impurity. For example:

  • Higher %H and %O (by difference): Suggests the presence of residual water.

  • Lower %C, %H, %N: May indicate the presence of inorganic impurities (e.g., salts like NaCl or silica gel from chromatography) which contain no carbon, hydrogen, or nitrogen.[1]

  • Deviation in all values: Could indicate a significant organic impurity with a different elemental formula, such as a residual starting material or a by-product.

This makes elemental analysis a crucial orthogonal technique; it detects impurities that other common methods, particularly HPLC with UV detection, are blind to.[1]

Experimental Protocol: Elemental Analysis of this compound

This protocol describes a self-validating system for determining the C, H, and N content.

1. Sample Preparation (The Critical First Step)

  • Dry the this compound sample under high vacuum for at least 4 hours to remove residual volatile solvents and moisture. For hygroscopic materials, this should be done in a drying pistol or a vacuum oven at a temperature well below the compound's melting point.[4]
  • In a controlled environment with minimal drafts, accurately weigh 1-3 mg of the dried sample into a tin capsule using a calibrated microbalance.[4]
  • Seal the capsule tightly to ensure no sample is lost and to protect it from atmospheric moisture before analysis.[4]

2. Instrument Calibration and System Suitability

  • Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). The calibration should meet the manufacturer's specifications.
  • System Suitability Test (SST): Before running the sample, analyze a certified standard as an unknown. The results must fall within the established acceptance criteria (e.g., ±0.3% of the known values) to verify the system is performing correctly. This step is essential for a self-validating protocol.

3. Sample Analysis

  • Analyze the encapsulated this compound sample according to the instrument's standard operating procedure.
  • Perform the analysis in triplicate to ensure precision and to identify any potential outliers.

4. Data Interpretation and Acceptance Criteria

  • Calculate the mean percentage for C, H, and N from the triplicate runs.

  • Acceptance Criterion: For a compound to be considered pure, the experimental mean values for each element should be within ±0.4% of the theoretical values. This is a widely accepted standard in synthetic chemistry for publication and internal validation.

  • The standard deviation of the triplicate measurements should be within the instrument's performance specifications (typically <0.2%).

Integrated_Purity_Validation

subgraph "Phase 1: Identity & Initial Profile" {
    node [fillcolor="#E8F0FE"];
    Start [label="New Batch of this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
    NMR [label="¹H NMR Analysis"];
    Check_Structure [label="Structure Consistent?", shape=diamond, style=filled, fillcolor="#FBBC05"];
    Start -> NMR -> Check_Structure;
}

subgraph "Phase 2: Organic Impurity Profile" {
    node [fillcolor="#E6F4EA"];
    HPLC [label="HPLC-UV Analysis"];
    Check_Organic [label="Organic Purity >99%?", shape=diamond, style=filled, fillcolor="#FBBC05"];
    HPLC -> Check_Organic;
}

subgraph "Phase 3: Absolute Purity Confirmation" {
    node [fillcolor="#FCE8E6"];
    EA [label="Elemental Analysis"];
    Check_EA [label="Results within ±0.4% of Theory?", shape=diamond, style=filled, fillcolor="#FBBC05"];
    EA -> Check_EA;
}

subgraph "Outcome" {
    Pass [label="Batch Qualified for Use", shape=Mdiamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
    Fail [label="Reject Batch / Repurify", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
}

Check_Structure -> HPLC [label="Yes"];
Check_Structure -> Fail [label="No", color="#EA4335"];
Check_Organic -> EA [label="Yes"];
Check_Organic -> Fail [label="No", color="#EA4335"];
Check_EA -> Pass [label="Yes", color="#34A853"];
Check_EA -> Fail [label="No", color="#EA4335"];

Caption: Integrated workflow for comprehensive purity validation.

Workflow Justification:

  • ¹H NMR First: This is the initial gatekeeper. It confirms the compound's identity and provides a quick, qualitative check for major organic impurities. If the structure is incorrect, no further testing is worthwhile.

  • HPLC for Organic Profile: Once identity is confirmed, HPLC provides a high-resolution separation of related organic impurities. This is crucial for understanding the profile of by-products from the synthesis. [5][6]3. Elemental Analysis as the Final Arbiter: After passing NMR and HPLC, elemental analysis provides the definitive check on bulk purity. A sample can appear >99.5% pure by HPLC but fail elemental analysis due to the presence of 1% water or inorganic salts, which would not be detected. Therefore, a successful EA result, in conjunction with clean NMR and HPLC data, provides unequivocal evidence of high purity.

Conclusion

Validating the purity of this compound requires a thoughtful, multi-faceted approach. While chromatographic methods like HPLC are indispensable for profiling organic impurities, they do not tell the whole story. Elemental analysis, by providing a direct and absolute measure of elemental composition, serves as a critical and definitive orthogonal technique. It is the ultimate safeguard against non-chromophoric and inorganic impurities that can otherwise go undetected. By integrating elemental analysis into a logical workflow alongside spectroscopic and chromatographic techniques, researchers and drug development professionals can ensure the quality and integrity of their materials, leading to more reliable science and safer products.

References

  • guidance for the validation of pharmaceutical quality control analytical methods. [No Source Found]
  • Validation of Impurity Methods, Part II. (2014, August 22). [No Source Found]
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). [No Source Found]
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM - SciELO. [No Source Found]
  • Analytical method validation: A brief review - World Journal of Advanced Research and Reviews. [No Source Found]
  • Dietrich, A., et al. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9(2), 259-265. DOI:10.1039/D1QI01379C. Available at: [Link]

  • N-Cyclopropyl-2,2-dimethyl-propanamide - Lead Sciences. [No Source Found]
  • Synthesis and analysis of amides - Chemistry Educ
  • HPLC trace for proof of purity : r/Chempros - Reddit. (2024, October 3). [No Source Found]
  • Comparison of HPLC, TLC and minicolumn for measuring the radiochemical purity of 99Tcm-Q12 - PubMed. [No Source Found]
  • 2,2-dimethyl-N-propylpropanamide | C8H17NO | CID 4185221 - PubChem. [No Source Found]
  • HPLC Purity Testing Explained: What Researchers Need to Know. (2026, February 2). [No Source Found]
  • Elemental Analysis and Chemical Properties - Clariant Analytical Sciences. [No Source Found]
  • How to identified the purity of standard substance? - Chromatography Forum. (2006, June 16). [No Source Found]
  • Rapid determination of primary amides - Analyst (RSC Publishing). [No Source Found]
  • 21.7: Chemistry of Amides. (2022, September 24). LibreTexts. Available at: [Link]

  • N,N-dimethyl-Propanamide - ChemBK. (2024, April 9). [No Source Found]
  • N,N-Dimethylpropanamide | CAS#:758-96-3 | Chemsrc. (2025, August 20). [No Source Found]
  • Elemental Analysis - An Introduction - Malvern Panalytical. [No Source Found]
  • Test of Amine & Amide - Hydrochloric Acid - Scribd. [No Source Found]
  • Tests for Amides - YouTube. (2023, May 26). [No Source Found]
  • Elemental Analysis - Technical Resources - Unipd. (2024, June 21). [No Source Found]
  • N,N-Dimethylpropanamide - Solubility of Things. [No Source Found]
  • Potential elemental impurities ,chns analyser | PPTX - Slideshare. [No Source Found]
  • Best practices for sample preparation in elemental analysis - Elementar. (2025, September 30). [No Source Found]

Sources

biological activity comparison of N-cyclopropyl-2,2-dimethylpropanamide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Comparison of N-Cyclopropyl-2,2-dimethylpropanamide Analogs

Executive Summary

In the landscape of modern medicinal chemistry, this compound (also known as N-cyclopropylpivalamide) serves a dual purpose: it is a robust synthetic precursor for privileged epigenetic scaffolds (2-arylcyclopropylamines) and a bioisosteric motif in kinase inhibitors and antimalarials.

This guide analyzes the biological performance of this scaffold and its analogs.[1][2][3][4][5][6] The unique combination of the sterically bulky tert-butyl group (2,2-dimethyl) and the electronically unique cyclopropyl ring creates a specific pharmacological profile characterized by high metabolic stability and distinct receptor binding modes.

Pharmacophore Analysis: The "Steric-Electronic" Lock

To understand the biological activity, one must first deconstruct the structural advantages of the this compound core compared to standard amides.

Structural FeatureChemical ConsequenceBiological Impact
Cyclopropyl Group High ring strain (~27.5 kcal/mol);

-like character.[3]
Metabolic Blockade: Resists P450-mediated

-dealkylation better than ethyl/isopropyl groups. Acts as a "pseudo-phenyl" ring in hydrophobic pockets.
2,2-Dimethyl (Pivaloyl) Significant steric bulk (

-butyl).
Proteolytic Stability: Shields the amide bond from amidases/peptidases, extending half-life (

).
Amide Linker Hydrogen bond donor/acceptor.[2]Receptor Orienting: The steric clash between the

-butyl and cyclopropyl groups restricts conformational freedom, locking the molecule into a bioactive pose.

Comparative Biological Activity

We categorize the activity into two distinct classes: Class A (Amide-Intact) , where the molecule acts as a direct ligand, and Class B (Amide-Derived) , where it serves as the precursor to 2-arylcyclopropylamine (ACPA) inhibitors.

Class A: Kinase Inhibition & Antimalarial Activity

Context: In Bruton's Tyrosine Kinase (BTK) inhibitors and mitochondrial electron transport chain blockers.

Comparison of Amide Substituents in BTK Inhibition: Data synthesized from SAR studies on reversible BTK inhibitors.

Analog (

-group)
IC

(BTK)
hERG Inhibition (Safety)Mechanistic Insight

-Cyclopropyl
7.1 nM ModerateOptimal fit in the H2 pocket; Cyclopropyl C-H acts as a weak H-bond donor to the hinge region.

-Cyclobutyl
> 50 nMHighRing is too flexible and large; disrupts the hinge interaction.

-Isopropyl
25 nMModerateLacks the "

-character" of cyclopropyl; weaker hydrophobic interaction.

-Methyl
> 100 nMLowInsufficient hydrophobic surface area to displace water in the pocket.

Key Finding: The N-cyclopropyl analog demonstrates superior potency due to the "Goldilocks" effect—it is small enough to fit but rigid enough to minimize entropic penalty upon binding.

Class B: Epigenetic Modulation (LSD1 Inhibitors)

Context:this compound is the primary substrate for Iridium-catalyzed C-H borylation, yielding trans-2-arylcyclopropylamines (Tranylcypromine analogs), which are potent LSD1 (Lysine Specific Demethylase 1) inhibitors.

Activity of Derived Analogs (2-Arylcyclopropylamines):

DerivativeTargetIC

Therapeutic Focus
Tranylcypromine (PCPA) MAO-A/B & LSD1~20

M (LSD1)
Antidepressant (Non-selective).
4-CN-Phenyl Analog LSD1< 100 nM Acute Myeloid Leukemia (AML).
4-F-Phenyl Analog LSD1~250 nMSolid Tumors.

Expert Insight: The 2,2-dimethylpropanamide group is often used as a Directing Group (DG) during synthesis to install the aryl ring stereoselectively. While the amide is cleaved in the final drug (e.g., Tranylcypromine), the this compound scaffold's ability to lock the cis/trans conformation during synthesis is critical for generating the bioactive trans-isomer.

Experimental Protocols

Protocol A: Synthesis of Bioactive ACPA Precursors (C-H Activation)

Objective: Functionalization of the N-cyclopropyl ring to generate library analogs. Standard: Itami-Hartwig C-H Borylation Protocol.

  • Reagents: this compound (1.0 eq),

    
     (0.5 eq), 
    
    
    
    (1.5 mol%), Ligand (3 mol%).
  • Conditions: Run in Cyclohexane/THF at 80°C for 16 hours under

    
    .
    
  • Workup: The bulky pivaloyl group directs borylation to the cis position initially, but thermodynamic equilibration can yield the trans product depending on ligand choice.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: In Vitro LSD1 Inhibition Assay

Objective: Measure the demethylase activity of analogs derived from the scaffold.

  • Enzyme System: Recombinant human LSD1/CoREST complex.

  • Substrate: H3K4me2 (Dimethylated Histone H3 peptide) labeled with a fluorophore (e.g., Europium).

  • Reaction:

    • Incubate Analog (0.1 nM – 10

      
      M) with LSD1 enzyme (20 nM) in TR-FRET buffer for 30 min.
      
    • Add H3K4me2 substrate and incubate for 60 min at RT.

    • Add detection antibody (anti-H3K4me0-Ulight).

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm.

  • Validation: Z-factor must be > 0.5. Reference compound: GSK-LSD1 .

Visualization of Structure-Activity Relationship (SAR)

The following diagram illustrates the decision matrix for modifying the this compound scaffold.

SAR_Logic Core This compound Mod_Amide Modify Amide (Pivaloyl) Core->Mod_Amide Mod_Ring Modify Ring (Cyclopropyl) Core->Mod_Ring Res_Hyd Reduce Steric Bulk (e.g., Acetyl) Mod_Amide->Res_Hyd Remove Methyls Res_Stab Maintain Bulk (e.g., Adamantyl) Mod_Amide->Res_Stab Increase Lipophilicity Res_Flex Expand Ring (Cyclobutyl/Pentyl) Mod_Ring->Res_Flex Ring Expansion Res_Funct C-H Arylation (2-Aryl derivatives) Mod_Ring->Res_Funct Ir-Catalyzed Borylation Outcome_Bad1 Rapid Hydrolysis (Loss of Activity) Res_Hyd->Outcome_Bad1 Outcome_Good1 High Metabolic Stability (Sustained PK) Res_Stab->Outcome_Good1 Outcome_Bad2 Entropic Penalty (Lower Potency) Res_Flex->Outcome_Bad2 Outcome_Good2 LSD1/MAO Inhibition (High Potency) Res_Funct->Outcome_Good2

Figure 1: SAR Decision Tree. Red paths indicate modifications that generally reduce biological performance (stability or potency), while green paths indicate optimization strategies.

References

  • Discovery of Noncovalent BTK Inhibitors. Source:Journal of Medicinal Chemistry. (2014). "Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition."[2] URL:[Link]

  • Synthesis of LSD1 Inhibitors via C-H Activation. Source:Journal of the American Chemical Society. (2015). "Concise Synthesis of 2-Arylcyclopropylamines via Pd-Catalyzed Cross-Coupling." URL:[Link]

  • Cyclopropyl Carboxamides as Antimalarials. Source:Malaria Journal. (2024). "Exploration of Cyclopropyl Carboxamides targeting Mitochondrial Protein." URL:[Link]

  • Conformational Analysis of N-Cyclopropyl Amides. Source:The Journal of Organic Chemistry. (2015).[7] "Conformational features of secondary N-cyclopropyl amides." URL:[Link][7]

Sources

Safety Operating Guide

N-cyclopropyl-2,2-dimethylpropanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-cyclopropyl-2,2-dimethylpropanamide Proper Disposal Procedures

Executive Summary & Chemical Identification

Objective: This guide defines the safe handling and disposal protocols for This compound (also known as N-cyclopropylpivalamide). As a secondary amide incorporating a strained cyclopropyl ring, this compound requires specific thermal destruction methods to ensure complete mineralization and prevent environmental persistence.

Target Audience: Laboratory Managers, EHS Officers, and Synthetic Chemists.

Parameter Technical Specification
Chemical Name This compound
CAS Number 540792-73-2
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
Functional Groups Secondary Amide; Cyclopropyl Ring; tert-Butyl Group
Physical State Solid (Crystalline powder) or Viscous Oil (depending on purity)
Primary Hazard Irritant / Potential Bioactive. The cyclopropyl moiety is metabolically active (often associated with CYP450 inhibition mechanisms).[1] Treat as a pharmaceutical intermediate.

Hazard Assessment & Pre-Disposal Stabilization

Scientific Rationale: Unlike simple aliphatic amides, the cyclopropyl group introduces ring strain (~27.5 kcal/mol). While kinetically stable, this ring can undergo ring-opening reactions under strong acidic conditions or metabolic processing. Therefore, disposal must guarantee the destruction of this ring system to prevent biological activity in waste streams.

Critical Safety Parameters
  • Incompatibility: Strong oxidizing agents (e.g., Nitric acid, Permanganates). Segregate immediately.

  • Stability: Stable under ambient conditions.[2] Hydrolysis requires extreme pH or enzymatic catalysis.

  • Toxicity Assumption: In the absence of specific LD50 data for this CAS, apply the "Precautionary Principle" : Handle as if it is toxic by ingestion and a severe eye/skin irritant.

Disposal Decision Logic (Workflow)

The following decision tree dictates the operational flow for disposing of this compound based on its physical state and purity.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPure Pure Solid / Powder StateCheck->SolidPure Solid LiquidSol Solution (Organic Solvent) StateCheck->LiquidSol Dissolved Aqueous Aqueous Emulsion/Suspension StateCheck->Aqueous Mixed in Water Segregation Segregate into Solid Organic Waste Stream SolidPure->Segregation SolventCheck Check Solvent Compatibility (Halogenated vs. Non-Halogenated) LiquidSol->SolventCheck Extraction Perform Liquid-Liquid Extraction (DCM or EtOAc) Aqueous->Extraction Recover Organic Phase Labeling Label: 'Organic Waste - Toxic' List Constituents Segregation->Labeling Bulking Bulk into Carboy (Do NOT precipitate) SolventCheck->Bulking Compatible Bulking->Labeling Extraction->SolventCheck Destruction Final Disposal: High-Temp Incineration (Rotary Kiln > 1000°C) Labeling->Destruction

Figure 1: Operational workflow for the segregation and disposal of this compound, prioritizing high-temperature incineration.

Detailed Operational Procedures

Protocol A: Solid Waste Disposal (Pure Substance)

Context: Expired inventory or excess solid reagent.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.

  • Double Bagging: Place the primary container containing the chemical into a clear, chemically resistant plastic bag (LDPE) to contain any potential dust or leakage.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "this compound (95%+)"

    • Hazard Checkbox: Toxic, Irritant.[3][4][5]

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Protocol B: Liquid Waste (Reaction Mixtures)

Context: Mother liquors or reaction solvents containing the amide.

  • Solvent Segregation:

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Stream: If dissolved in Ethyl Acetate, Methanol, or DMF.

    • Why? Halogenated waste requires specific scrubbers during incineration to neutralize acid gases (HCl/HF). Mixing streams increases disposal costs.

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If the reaction involved acid chlorides or strong bases, neutralize carefully before bulking to prevent exothermic reactions in the waste drum.

  • Bulking: Pour into the appropriate safety carboy (UN-rated). Do not fill >90% capacity to allow for thermal expansion.

Protocol C: Contaminated Debris (PPE & Sharps)
  • Gross Contamination: Gloves, paper towels, or weigh boats visibly soiled with the substance must be treated as Hazardous Solid Waste .

  • Trace Contamination: If the material is "RCRA Empty" (containing <3% by weight), it may often be disposed of as standard lab trash, subject to local facility rules.

    • Recommendation: Due to the bioactive potential of cyclopropyl amides, treat all contact materials as hazardous waste to eliminate risk.

Final Destruction Method: Incineration

The only acceptable final disposal method for this compound is thermal destruction.

  • Mechanism: High-temperature incineration (Rotary Kiln) at >1000°C.

  • Chemical Fate:

    • Carbon/Hydrogen: Oxidized to CO₂ and H₂O.

    • Nitrogen: Oxidized to NOₓ (scrubbed) or reduced to N₂.

    • Cyclopropyl Ring: The high energy completely fragments the strained ring, preventing the release of toxic cyclopropylamine metabolites into the ecosystem.

  • Prohibited Methods:

    • Sewer/Drain Disposal: Strictly FORBIDDEN . The compound is organic, potentially toxic to aquatic life, and resistant to standard wastewater treatment hydrolysis.

    • Trash/Landfill: FORBIDDEN . Leaching can contaminate groundwater.

Emergency Spill Response

In the event of a spill during transport to the waste area:

  • Isolate: Evacuate the immediate area (10-meter radius).

  • PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.

    • Liquids: Use vermiculite or a commercial organic spill kit. Do not use combustible materials (sawdust) if strong oxidizers are also present.

  • Decontamination: Wipe the surface with a soap/water solution.[6] Place all cleanup materials into the Hazardous Solid Waste stream.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • PubChem. (n.d.). Compound Summary: this compound (CAS 540792-73-2).[7][8] National Library of Medicine. [Link]

Sources

Personal protective equipment for handling N-cyclopropyl-2,2-dimethylpropanamide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary (Quick Action Card)

Immediate Hazard Profile: This compound is a functionalized amide intermediate . While amides are generally stable, the cyclopropyl moiety introduces specific lipophilic and metabolic risks that distinguish it from simple alkyl amides. Treat as a Potent Irritant and Harmful by Ingestion/Absorption .[1]

Hazard Class GHS Code Description Critical Action
Acute Toxicity H302 Harmful if swallowed.[1]Do not eat/drink in lab. Wash hands immediately after doffing.
Skin Irritation H315 Causes skin irritation.[1]Zero-skin-contact policy. Double-glove required.
Eye Irritation H319 Causes serious eye irritation.[1]Chemical splash goggles (vented) are mandatory.
STOT-SE H335 Respiratory irritation.[1]Handle ONLY in a fume hood.

Part 2: Strategic Risk Assessment

The "Why" Behind the Protocol

As researchers, we often treat "intermediates" as generic white powders. This is a mistake. N-cyclopropyl-2,2-dimethylpropanamide possesses two structural features that dictate our safety approach:

  • The Cyclopropyl Ring: This three-membered ring is highly strained and lipophilic. Unlike linear alkyl chains, cyclopropyl groups can facilitate rapid dermal absorption. Furthermore, metabolic ring-opening (often via P450 enzymes) can generate reactive intermediates, leading to idiosyncratic toxicity [1]. Implication: Standard nitrile gloves may have reduced breakthrough times due to increased lipophilicity.

  • The Pivaloyl Group (2,2-dimethyl): This adds steric bulk, making the amide bond resistant to hydrolysis. Implication: The compound will persist on surfaces and equipment; it does not degrade rapidly in humid air. "Waiting it out" is not a decontamination strategy.

Risk Logic Flowchart

The following diagram illustrates the decision-making process for handling this specific compound.

RiskAssessment Compound N-cyclopropyl-2,2- dimethylpropanamide Structure Analysis: Lipophilic & Strained Ring Compound->Structure Identify Hazard Risks: Dermal Absorption Dust Inhalation Structure->Hazard Derive Control Controls: Fume Hood (ISO 5) Double Nitrile Hazard->Control Mitigate

Figure 1: Risk Assessment Logic. The lipophilic nature of the cyclopropyl group drives the requirement for enhanced dermal protection.

Part 3: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE." Use this matrix to select equipment based on the specific operation.

PPE Category Standard Handling (Weighing < 1g)High Exposure Risk (Synthesis/Scale-up > 5g)Scientific Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate / Silver Shield® under NitrileLipophilic amides permeate nitrile. Double layering creates a "sacrificial" outer layer and visual breach indicator.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 D3 rating)Face Shield + GogglesSafety glasses fail against airborne dust migration. Goggles seal the orbital area.
Respiratory Fume Hood (Sash @ 18")No respirator needed if hood operational.N95 / P100 (If hood work is impossible)H335 (Respiratory Irritation) requires HEPA filtration to prevent mucous membrane inflammation.
Body Defense Lab Coat (Cotton/Poly blend)Buttoned to neck.Tyvek® Sleeve Covers or Disposable ApronProtects wrists (the "gap" between glove and coat) from dust accumulation.

Part 4: Operational Protocols

A. Engineering Controls (The Primary Barrier)
  • Velocity Check: Ensure Fume Hood face velocity is 80–100 fpm .

  • Zoning: Work at least 6 inches inside the sash. Place the balance inside the hood for weighing.

  • Static Control: Use an ionizing bar if the powder is static-prone (common with pivalamides) to prevent "jumping" during transfer.

B. Donning & Doffing Workflow

Cross-contamination usually happens after the experiment, when removing PPE.

DonningDoffing Start Experiment Complete Wipe 1. Wipe Outer Gloves (Ethanol/Kimwipe) Start->Wipe RemoveOuter 2. Remove Outer Gloves (Beak Method) Wipe->RemoveOuter RemoveEye 3. Remove Goggles (Handle by Strap) RemoveOuter->RemoveEye RemoveCoat 4. Remove Lab Coat (Inside Out) RemoveEye->RemoveCoat Wash 5. Wash Hands (Soap/Water 20s) RemoveCoat->Wash

Figure 2: Sequential Doffing Protocol. Wiping outer gloves before removal is critical to prevent dust from contaminating the inner wrist.

Part 5: Emergency Response & Disposal

Spill Response (Solid/Powder)
  • Alert: Notify nearby personnel.

  • Isolate: Do not attempt to blow dust away.

  • Wet Method: Cover the spill with an ethanol-dampened paper towel (not dry) to prevent aerosolization.

  • Collect: Scoop up the damp material and place it in a wide-mouth jar.

  • Clean: Wipe the area 3x with soap and water.

First Aid
  • Eye Contact: Flush immediately for 15 minutes .[1] Do not rub (abrasion risk).[2]

  • Skin Contact: Wash with soap and water.[1] Do not use ethanol on skin (enhances absorption of lipophilic amides).

Waste Disposal
  • Classification: Non-halogenated Organic Solvent/Solid Waste.

  • Method: High-temperature incineration is the required disposal method to break the stable amide bond and cyclopropyl ring [2].

  • Drain Disposal: Strictly Prohibited. This compound may be toxic to aquatic life due to its stability and biological activity.

References

  • Metabolic Toxicity of Cyclopropyl Moieties: Source: National Institutes of Health (PubMed). "Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon." URL:[Link]

  • Amide Hydrolysis & Stability: Source: Arkivoc.[3] "A mild alkaline hydrolysis of N- and N,N-substituted amides." (Demonstrates stability requiring specific conditions for degradation). URL:[Link]

  • GHS Classification Data: Source: Angene Chemical Safety Data Sheet (this compound). URL:[Link][4]

  • General Amide Safety Guidelines: Source: LibreTexts Chemistry. "Properties of Amines and Amides." URL:[Link]

Sources

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